6-(Pyridin-3-yl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
6-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRKGLYZWQCCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(Pyridin-3-yl)pyrimidin-4-amine: A Core Scaffold for Kinase Inhibitors
CAS Number: 1192814-34-8
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(pyridin-3-yl)pyrimidin-4-amine, a heterocyclic amine that has emerged as a critical scaffold in the design of potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2). This document delves into the compound's chemical identity, synthesis methodologies, physicochemical properties, and its established role as a privileged structure in medicinal chemistry. A significant focus is placed on its mechanism of action as a CDK2 inhibitor, supported by available biological activity data on its analogues. Furthermore, this guide outlines detailed experimental protocols and discusses the future potential of this scaffold in the development of targeted cancer therapeutics.
Introduction: The Significance of the Pyridinylpyrimidine Scaffold
The pyridine and pyrimidine ring systems are fundamental building blocks in the realm of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The fusion of these two heterocycles into a pyridinylpyrimidine scaffold has given rise to a class of compounds with significant therapeutic potential, particularly in oncology. This compound, with its unique arrangement of nitrogen atoms and aromatic character, serves as a versatile platform for the development of targeted kinase inhibitors. Kinases, enzymes that catalyze the transfer of phosphate groups, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the pyridinylpyrimidine scaffold to interact with the ATP-binding site of various kinases has made it a focal point for drug discovery efforts.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Value | Reference |
| CAS Number | 1192814-34-8 | [2] |
| Molecular Formula | C₉H₈N₄ | [2] |
| Molecular Weight | 172.19 g/mol | [2] |
| Purity | Typically ≥97% | [3] |
| InChI Key | VPRKGLYZWQCCHU-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
While a specific, detailed, step-by-step synthesis protocol for this compound is not widely published, the synthesis of its analogues generally follows established synthetic routes for substituted pyrimidines. A common and effective method involves a Suzuki coupling reaction.[4]
Conceptual Synthesis Workflow
The synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues often starts from dichloropyrimidines. The process involves an initial nucleophilic substitution followed by a Suzuki coupling with an appropriate boronic acid or ester.[4]
Caption: Conceptual workflow for the synthesis of this compound derivatives.
Experimental Protocol: General Procedure for Suzuki Coupling of Related Analogues
The following is a generalized protocol based on the synthesis of similar pyrimidine derivatives and should be adapted and optimized for the specific synthesis of this compound.
-
Reaction Setup: To a solution of a suitable chloro-pyrimidine precursor in a solvent such as 1,4-dioxane or DMF, add pyridine-3-boronic acid (1.1 to 1.5 equivalents).
-
Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Mechanism of Action and Biological Activity: A Focus on CDK2 Inhibition
The this compound scaffold has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers.[6] Therefore, inhibitors of CDK2 are of significant interest as potential anti-cancer agents.
The CDK2 Signaling Pathway
CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S and S phases of the cell cycle. The activated CDK2/cyclin complex phosphorylates various substrates, leading to the initiation of DNA replication and progression through the cell cycle.
Caption: Simplified diagram of the CDK2 signaling pathway and the inhibitory action of this compound analogues.
In silico studies of N-(pyridin-3-yl)pyrimidin-4-amine analogues have shown that they establish strong inhibitory interactions within the CDK2 active site. These interactions are believed to stabilize the protein structure in a non-functional conformation, thereby preventing the binding of ATP and subsequent phosphorylation of substrates.[6]
Biological Activity of Analogues
For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and evaluated as potent CDK2 inhibitors. One of the most promising compounds from this series, compound 7l, exhibited a broad anti-proliferative efficacy toward diverse cancer cell lines including MV4-11, HT-29, MCF-7, and HeLa with IC₅₀ values of 0.83, 2.12, 3.12, and 8.61 μM, respectively. This compound also demonstrated potent CDK2/cyclin A2 inhibitory activity with an IC₅₀ of 64.42 nM.[5]
Another study on pyridin-3-yl pyrimidines identified compounds with potent Bcr-Abl inhibitory activity, suggesting the versatility of this scaffold in targeting different kinases involved in cancer.[7]
ADME-Tox Profile: Considerations for Drug Development
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate is a critical determinant of its clinical success. While a comprehensive experimental ADME-Tox profile for this compound is not publicly available, in silico and in vitro assessments of related pyrimidine derivatives can provide valuable insights.
-
Absorption: The oral bioavailability of small molecule inhibitors is a key consideration. Factors such as solubility and permeability, which can be predicted using computational models, play a significant role.
-
Distribution: The distribution of the compound to the target tissue is essential for its efficacy.
-
Metabolism: The metabolic stability of the compound, often assessed using liver microsomes, will influence its half-life and potential for drug-drug interactions.
-
Excretion: The route and rate of excretion are important for determining dosing regimens.
-
Toxicity: Early assessment of potential toxicities, such as cytotoxicity and off-target effects, is crucial to de-risk a drug development program. In vitro ADME-Tox assessments of related compounds have been reported, providing a framework for evaluating new derivatives.[8]
Future Perspectives and Conclusion
This compound has established itself as a valuable and versatile scaffold in the design of kinase inhibitors, with a particular emphasis on CDK2. The potent anti-proliferative activity of its derivatives highlights the significant potential of this chemical class in the development of novel cancer therapeutics.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the this compound core to improve potency, selectivity, and pharmacokinetic properties.
-
Exploration of Other Kinase Targets: Investigating the activity of this scaffold against other kinases implicated in disease.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of promising analogues in preclinical animal models.
References
- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 2. This compound | 1192814-34-8 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 6-(4-Chlorophenyl)-2-(pyridin-3-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 6-(Pyridin-3-yl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-(Pyridin-3-yl)pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's structural, spectroscopic, and physicochemical characteristics. Where experimental data is not publicly available, this guide outlines robust, field-proven methodologies for their determination, underscoring the causality behind experimental choices. This guide is designed to be a living document, providing a solid foundation for further research and application of this versatile molecule.
Introduction
This compound is a bicyclic aromatic amine containing both a pyridine and a pyrimidine ring system. This structural motif is of considerable interest in the pharmaceutical industry due to its prevalence in a variety of biologically active molecules, including kinase inhibitors. The arrangement of nitrogen atoms in the heterocyclic systems provides multiple sites for hydrogen bonding and potential coordination with biological targets, making it a privileged scaffold in drug design. Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in the development of novel therapeutics. This guide will delve into these properties, providing both established data and the experimental frameworks necessary for a comprehensive characterization.
Chemical Identity and Structure
The foundational attributes of this compound are its molecular formula and weight, which are definitively established.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₄ | [1][2] |
| Molecular Weight | 172.19 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| CAS Number | 1192814-34-8 | [2][3] |
| Chemical Structure | dot
graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];
} Chemical structure of this compound. | N/A |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural characterization for organic molecules.
Based on the structure, the following proton signals are anticipated in a suitable deuterated solvent (e.g., DMSO-d₆):
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Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent.
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Pyrimidine Ring Protons: Two singlets or doublets corresponding to the protons on the pyrimidine ring.
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Pyridine Ring Protons: A set of four signals in the aromatic region, likely exhibiting characteristic doublet, triplet, and doublet of doublets splitting patterns consistent with a 3-substituted pyridine ring.
The carbon spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (i.e., aromatic, attached to nitrogen).
A self-validating protocol for acquiring high-quality NMR data would involve:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial as it can influence the chemical shifts, particularly of the amine protons.
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¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Perform a solvent suppression experiment if residual solvent signals obscure key resonances.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum to observe all carbon signals as singlets.
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An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment should be performed to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic regions of this molecule).
-
-
2D NMR for Structural Confirmation:
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and pyrimidine rings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning the connectivity between the pyridine and pyrimidine rings.
-
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 172.19). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₉H₈N₄).
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Fragmentation: The molecule may exhibit characteristic fragmentation patterns, such as the loss of HCN or cleavage at the bond connecting the two heterocyclic rings.
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Tandem MS (MS/MS): To induce fragmentation and aid in structural confirmation, a collision-induced dissociation (CID) experiment should be performed on the parent ion.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems.
Melting Point
The melting point is a fundamental indicator of purity and solid-state stability. While no experimental value for this compound has been reported, related aminopyrimidine derivatives often exhibit melting points in the range of 150-250 °C.
-
Instrumentation: A calibrated digital melting point apparatus should be used.
-
Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.
-
Measurement: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded. The measurement should be repeated to ensure reproducibility.
Solubility
Solubility in both aqueous and organic solvents is a critical parameter for drug development, influencing formulation and bioavailability.
-
Aqueous Solubility: The presence of multiple nitrogen atoms capable of hydrogen bonding suggests some degree of aqueous solubility, which will be highly pH-dependent.
-
Organic Solubility: The compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols.
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Solvent Selection: A range of pharmaceutically relevant solvents should be tested (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO).
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
An excess of the solid compound is added to a known volume of the solvent.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.
-
Acidity and Basicity (pKa)
The pKa values dictate the ionization state of the molecule at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. This compound has multiple basic nitrogen atoms.
-
The pyridine nitrogen is expected to have a pKa around 5.
-
The pyrimidine nitrogens are generally less basic than pyridine.
-
The exocyclic amine will also have a characteristic pKa.
-
Potentiometric Titration: This is a classic and reliable method. A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the inflection points of the titration curve.
-
UV-Metric Titration: This method is useful for compounds with a UV chromophore that changes with ionization state. The absorbance at a specific wavelength is measured as a function of pH, and the pKa is determined from the resulting sigmoidal curve.
-
Capillary Electrophoresis: The mobility of the compound is measured as a function of the background electrolyte pH to determine the pKa.
Caption: Methodologies for experimental pKa determination.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
Computational models can provide an estimated LogP value. For a related compound, 4-(pyridin-3-yl)pyrimidin-2-amine, the calculated XLogP3 is 0.4[4], suggesting that this compound is likely to be a relatively polar molecule.
-
Shake-Flask Method:
-
The compound is dissolved in a biphasic system of n-octanol and water.
-
The mixture is shaken until equilibrium is established.
-
The concentrations of the compound in both the n-octanol and water layers are determined analytically.
-
LogP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The retention time of the compound on a calibrated C18 column is measured.
-
The LogP is then calculated based on a calibration curve generated with compounds of known LogP values. This method is high-throughput and requires less material.
-
Solid-State Properties
The solid-state properties of a compound, such as crystallinity and polymorphism, are critical for its handling, formulation, and stability.
Crystallinity
The crystalline form of a drug substance is generally preferred due to its stability.
-
X-Ray Powder Diffraction (XRPD): A crystalline solid will produce a characteristic diffraction pattern of sharp peaks, whereas an amorphous solid will show a broad halo.
-
Differential Scanning Calorimetry (DSC): A crystalline solid will typically exhibit a sharp endothermic peak corresponding to its melting point.
-
Polarized Light Microscopy (PLM): Crystalline materials are often birefringent and will be visible under cross-polarized light.
Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physicochemical properties. A thorough polymorph screen is essential in drug development.
A systematic screen should be conducted by crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate). Each solid form should then be analyzed by XRPD, DSC, and thermal gravimetric analysis (TGA).
Stability
Assessing the stability of this compound under various conditions is crucial for determining its shelf-life and appropriate storage conditions.
Experimental Protocol for Stability Studies:
-
Forced Degradation Studies: The compound should be subjected to stress conditions (e.g., heat, humidity, light, and acidic/basic/oxidative environments) according to ICH guidelines.
-
Analytical Method: A stability-indicating HPLC method must be developed and validated to separate the parent compound from any degradation products.
-
Analysis: The samples are analyzed at various time points to determine the rate and extent of degradation.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. This technical guide has summarized its known physicochemical properties and, more importantly, has provided a comprehensive roadmap of experimental protocols for the determination of its complete physicochemical profile. The application of these methodologies will provide the robust and reliable data necessary to advance the research and development of novel therapeutics based on this promising scaffold.
References
6-(Pyridin-3-yl)pyrimidin-4-amine molecular weight
An In-depth Technical Guide to the Molecular Weight and Characterization of 6-(Pyridin-3-yl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The primary focus of this document is the precise determination and validation of its molecular weight. We delve into its fundamental physicochemical properties, structural elucidation, and the analytical techniques essential for its characterization. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, the rationale behind methodological choices, and a discussion of the compound's relevance as a structural scaffold, particularly in the development of kinase inhibitors.
Introduction
This compound is a bicyclic aromatic heterocycle containing both a pyridine and a pyrimidine ring system. This structural motif is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. The arrangement of nitrogen atoms provides key hydrogen bond donors and acceptors, making it an ideal building block for designing specific and potent inhibitors of enzymes, such as kinases. The development of novel therapeutics, including N-(pyridin-3-yl)pyrimidin-4-amine analogues as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer therapy, underscores the compound's importance.[1][2]
Accurate determination of the molecular weight is the most fundamental step in the chemical characterization of any compound. It serves as the initial validation of a successful synthesis and is a prerequisite for all subsequent quantitative studies, including pharmacology, toxicology, and formulation development. This guide provides a detailed framework for understanding, determining, and validating the molecular weight of this compound, grounding the theoretical calculations in practical, field-proven analytical methodologies.
Physicochemical and Structural Properties
The identity of a chemical compound is defined by its molecular formula and the specific arrangement of its constituent atoms. These factors directly determine its molecular weight and other key physical properties.
Molecular Formula and Weight
The molecular formula for this compound is C₉H₈N₄ .[3][4] Based on this formula, the molecular weight is calculated from the atomic masses of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u).
-
Monoisotopic Mass: 172.0749 u
-
Average Molecular Weight: 172.191 g/mol [3]
The monoisotopic mass is calculated using the mass of the most abundant isotope of each element and is the value typically observed in high-resolution mass spectrometry. The average molecular weight (or molar mass) uses the weighted average of all natural isotopes of each element and is used for stoichiometric calculations in the laboratory.
Molecular Structure
The structural arrangement of this compound consists of a pyrimidine ring substituted at the 6-position with a pyridin-3-yl group and at the 4-position with an amine group.
Caption: Figure 1: 2D structure of this compound.
Key Physicochemical Data
The following table summarizes essential identification and property data for the compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₄ | [4] |
| Molecular Weight | 172.19 g/mol | [4] |
| CAS Number | 1192814-34-8 | [4][5] |
| Appearance | Solid (typical) | N/A |
| InChI Key | VPRKGLYZWQCCHU-UHFFFAOYSA-N | [3] |
Experimental Workflow for Structural and Molecular Weight Validation
A multi-pronged analytical approach is required to unambiguously confirm the structure and molecular weight of a synthesized compound. This self-validating system ensures that the material meets the required identity and purity standards for research and development.
Caption: Figure 2: Workflow for synthesis and analytical validation.
Mass Spectrometry Protocol
Causality: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the monoisotopic mass.
Methodology:
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) is highly effective for this polar molecule as it typically generates a protonated molecular ion [M+H]⁺.
-
Analysis: Perform the analysis in positive ion mode.
-
Data Interpretation:
-
Expected Result: A prominent peak should be observed at an m/z value corresponding to the protonated molecule [C₉H₈N₄ + H]⁺.
-
Calculation: 172.0749 (monoisotopic mass) + 1.0078 (mass of H⁺) = 173.0827 m/z .
-
Validation: The observed m/z value in a high-resolution instrument (e.g., TOF or Orbitrap) should match this theoretical value to within a few parts per million (ppm), confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS confirms the mass, NMR spectroscopy validates the specific arrangement of atoms (the molecular structure). The unique chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom results in a distinct resonance signal, providing a structural "fingerprint" of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on both the pyridine and pyrimidine rings, as well as a signal for the amine (-NH₂) protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum should reveal nine distinct signals for the nine carbon atoms in the molecule, consistent with the proposed structure.
-
Validation: The combination of chemical shifts, signal integrations, and coupling patterns must be fully consistent with the structure of this compound to validate the molecular formula determined by MS.
-
Representative Synthesis
The synthesis of this compound and its analogues often involves modern cross-coupling reactions. The Suzuki reaction, which forms a carbon-carbon bond between a boronic acid and a halide, is a common and effective method.[6]
Suzuki Coupling Protocol
Causality: This protocol provides a reliable method for constructing the C-C bond between the pyrimidine and pyridine rings, starting from commercially available precursors.
Materials:
-
4-Amino-6-chloropyrimidine
-
Pyridine-3-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Bis(triphenylphosphine)palladium(II) dichloride)[6]
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-amino-6-chloropyrimidine (1 equivalent), pyridine-3-boronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Solvent Addition: Add the solvent mixture (e.g., dioxane and water in a 4:1 ratio).
-
Degassing: Bubble nitrogen or argon through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (0.05 equivalents) to the mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery
The this compound core is a valuable scaffold in drug discovery due to its ability to form specific interactions with protein targets. Its derivatives have shown significant potential as kinase inhibitors. Recent studies have detailed the design and synthesis of novel N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent and selective inhibitors of CDK2, a key regulator of the cell cycle that is often dysregulated in cancer.[1][2] One promising compound from such a series demonstrated significant antiproliferative activity against various cancer cell lines and induced cell cycle arrest and apoptosis.[1] The foundational knowledge of the core molecule's molecular weight and properties is critical for the design and quantitative structure-activity relationship (SAR) studies of these more complex derivatives.
Conclusion
The molecular weight of this compound is a fundamental constant, precisely determined to be 172.191 g/mol based on its molecular formula, C₉H₈N₄. This guide has detailed the robust, multi-technique workflow required for the empirical validation of this value, emphasizing the synergy between mass spectrometry for mass determination and NMR spectroscopy for structural confirmation. The protocols and rationale provided herein serve as a trusted resource for researchers, ensuring the integrity and quality of this important chemical building block in its application toward the development of novel therapeutics.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 1192814-34-8 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Synthesis of 6-(Pyridin-3-yl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-(Pyridin-3-yl)pyrimidin-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The N-(pyridin-3-yl)pyrimidin-4-amine core is featured in a variety of kinase inhibitors, making its efficient synthesis a critical topic for researchers in the field.[1][2] This document details a robust and widely applicable convergent synthesis strategy, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the synthesis of key intermediates, provide detailed, field-proven experimental protocols, and explain the underlying mechanistic principles that govern these transformations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important molecular entity.
Retrosynthetic Analysis and Strategy
The most logical and efficient approach to constructing this compound (1 ) is through a convergent strategy. This involves the synthesis of two key heterocyclic fragments followed by their strategic coupling. The primary disconnection is at the C-C bond between the pyrimidine and pyridine rings. This bond is ideally formed using a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura reaction being the preferred method due to its high functional group tolerance and the relative stability and low toxicity of its boronic acid reagents.[3][4]
This retrosynthetic analysis identifies two critical intermediates:
-
Pyrimidine Core (Electrophile): 4-Amino-6-chloropyrimidine (2 )
-
Pyridine Fragment (Nucleophile): Pyridine-3-boronic acid (3 )
An alternative, though less common due to the high toxicity of organotin reagents, is the Stille coupling, which would utilize 3-(tributylstannyl)pyridine as the coupling partner.[5] This guide will focus on the more practical Suzuki pathway.
References
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A-Z Guide to 6-(Pyridin-3-yl)pyrimidin-4-amine: A Privileged Scaffold in Kinase Inhibition
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. This guide provides a comprehensive technical overview of a key exemplar of this class: 6-(Pyridin-3-yl)pyrimidin-4-amine. We will dissect its chemical identity, explore robust synthetic and purification strategies, and delve into its mechanistic role as a pharmacophore in targeting critical signaling pathways, such as those mediated by Cyclin-Dependent Kinase 2 (CDK2). This document serves as a foundational resource for researchers aiming to leverage this scaffold in the development of next-generation therapeutics. Detailed experimental protocols, mechanistic diagrams, and structure-activity relationship (SAR) insights are provided to bridge theoretical knowledge with practical application in a drug discovery context.
Introduction to a Privileged Heterocyclic Scaffold
The fusion of pyridine and pyrimidine rings creates a heterocyclic system with a unique distribution of hydrogen bond donors and acceptors, making it an ideal framework for interacting with the ATP-binding pocket of protein kinases. This compound, in particular, has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. Its derivatives are key components in a variety of kinase inhibitors, including those targeting oncogenic pathways.[1][2] The significance of this scaffold lies in its synthetic tractability and the nuanced structure-activity relationships that can be explored through substitution on both the pyrimidine and pyridine rings. Recent studies have highlighted analogues of N-(pyridin-3-yl)pyrimidin-4-amine as potent inhibitors of CDK2, a crucial regulator of the cell cycle, underscoring its relevance in cancer therapy.[2][3]
Chemical Identity
Precise identification is paramount for regulatory compliance and scientific reproducibility. The compound is unambiguously defined by the following identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1192814-34-8 | [4][5] |
| Molecular Formula | C₉H₈N₄ | [5][6] |
| Molecular Weight | 172.19 g/mol | [5][6] |
| Canonical SMILES | C1=CN=C(C=C1)C2=CN=C(N=C2)N | N/A |
| InChI Key | VPRKGLYZWQCCHU-UHFFFAOYSA-N | [6] |
Synthetic and Analytical Methodologies
The synthesis of this compound and its analogues typically relies on well-established cross-coupling reactions, most notably the Suzuki coupling. This approach offers a versatile and efficient means to form the critical carbon-carbon bond between the pyrimidine and pyridine rings.
Retrosynthetic Analysis
The primary disconnection strategy involves breaking the C-C bond between the two heterocyclic rings, leading to a halogenated pyrimidine and a pyridineboronic acid (or ester) as key synthons. This retrosynthetic pathway is highly efficient and modular, allowing for the generation of diverse analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 1192814-34-8 [chemicalbook.com]
- 5. This compound | 1192814-34-8 [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to the ¹³C NMR Spectroscopic Analysis of 6-(Pyridin-3-yl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-(Pyridin-3-yl)pyrimidin-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Moving beyond a simple recitation of data, this document elucidates the foundational principles, predictive methodologies, and robust experimental protocols necessary for unambiguous structural characterization. We will explore the intricate electronic environment of the molecule, predict the chemical shift for each carbon nucleus with detailed justifications, and present a self-validating experimental workflow that ensures data integrity. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for the structural elucidation of complex heteroaromatic compounds.
Introduction: The Structural Imperative
This compound belongs to a class of nitrogen-rich heterocyclic compounds that are privileged structures in modern drug discovery. The precise arrangement of its pyridine and pyrimidine rings, along with the amine substituent, dictates its three-dimensional shape, electronic properties, and ultimately, its biological activity. Consequently, unambiguous confirmation of its covalent structure is a non-negotiable prerequisite for any further research or development.
¹³C NMR spectroscopy stands as a cornerstone technique for this purpose. Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR directly probes the carbon skeleton of the molecule, providing a unique fingerprint of its structure. Each carbon atom in a distinct electronic environment yields a discrete signal, and the position of this signal (the chemical shift, δ) is exquisitely sensitive to factors like hybridization, substituent effects, and proximity to electronegative atoms.[3] This guide will systematically deconstruct the expected ¹³C NMR spectrum of the title compound.
Foundational Principles & Predictive Analysis
The chemical shift of a given carbon atom in this compound is governed by the interplay of inductive and resonance effects from the nitrogen atoms and the amine substituent. The inherent electronegativity of nitrogen deshields adjacent carbons, shifting their signals to a higher frequency (downfield). Conversely, the electron-donating nature of the amino group introduces shielding effects, particularly at the ortho and para positions.
To predict the spectrum, we will analyze the two heterocyclic rings independently before considering the complete structure.
The Pyridine Ring (C2' to C6')
In a simple pyridine ring, carbons adjacent to the nitrogen (C2, C6) are the most deshielded, typically appearing around 150 ppm. The carbon para to the nitrogen (C4) is next at ~136 ppm, while the meta carbons (C3, C5) are the most shielded, appearing around 124 ppm.[4] In our molecule, the pyridine is 3-substituted, meaning the pyrimidine ring is attached at the C3' position. This substitution will further influence the local electronic environment.
The Pyrimidine Ring (C2, C4, C5, C6)
The pyrimidine ring contains two nitrogen atoms, leading to more pronounced deshielding effects.
-
C2, C4, and C6: These carbons are directly bonded to one or two nitrogen atoms. C4, bonded to two nitrogens (in the ring and the exocyclic amine) and C6, bonded to a nitrogen and the pyridine ring, are expected to be significantly downfield. C2 is also adjacent to two ring nitrogens.
-
C4-NH₂ Group: The amino group at the C4 position is a strong electron-donating group. This will cause significant shielding (an upfield shift) of C4 itself and, to a lesser extent, C5.
-
C5: This is the only CH carbon in the pyrimidine ring and is expected to be the most shielded carbon within this ring system.
-
C6: As a quaternary carbon linking the two rings, its signal is expected to be weak due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[3]
The diagram below illustrates the IUPAC numbering for the target molecule, which will be used for all spectral assignments.
Caption: Molecular structure and carbon numbering scheme.
Predicted Chemical Shifts
Combining literature data for substituted pyridines and pyrimidines with computational prediction tools allows for a robust estimation of the ¹³C NMR spectrum.[5][6][7] The following table summarizes the predicted chemical shifts and provides a rationale for each assignment.
| Carbon Atom | Predicted δ (ppm) | Rationale & Key Influences | Signal Intensity |
| C4 | 164 - 168 | Bonded to two ring nitrogens and an exocyclic amino group; highly deshielded. | Medium |
| C2 | 161 - 165 | Positioned between two highly electronegative nitrogen atoms. | Medium |
| C6 | 158 - 162 | Quaternary carbon, deshielded by adjacent N1 and the attached pyridine ring. | Weak |
| C2' | 150 - 154 | ortho to pyridine nitrogen (N1'), strong deshielding. | Strong |
| C6' | 147 - 151 | ortho to pyridine nitrogen (N1'), strong deshielding. | Strong |
| C4' | 135 - 139 | para to pyridine nitrogen, moderately deshielded. | Strong |
| C3' | 130 - 134 | Quaternary carbon, attached to the pyrimidine ring. | Weak |
| C5' | 123 - 127 | meta to pyridine nitrogen, least affected by N electronegativity. | Strong |
| C5 | 105 - 110 | Shielded by the C4-amino group and only adjacent to one nitrogen (N1). | Strong |
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to yield high-quality, unambiguous ¹³C NMR data. The inclusion of 2D NMR experiments serves as an internal validation step to confirm the assignments made from the 1D spectrum.
Caption: Standard workflow for ¹³C NMR analysis.
Detailed Step-by-Step Methodology
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 20-30 mg of this compound. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this class of compounds due to its high polarity, ensuring complete dissolution, and its high boiling point, which provides a stable sample.[8]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add the DMSO-d₆ and gently vortex or sonicate until the solid is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm high-precision NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).
Protocol 2: ¹³C{¹H} NMR Data Acquisition
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Perform automatic or manual tuning and matching of the probe for the ¹³C frequency to maximize signal sensitivity. Shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: Utilize a standard single-pulse experiment with proton decoupling, such as 'zgpg30' (on Bruker systems). This sequence uses a 30° pulse angle to allow for a shorter relaxation delay.
-
Relaxation Delay (D1): Set to 2.0 seconds. While shorter than the full T₁ relaxation time for quaternary carbons, this is a good compromise between signal intensity and experiment time for a general survey spectrum. For quantitative analysis, a much longer delay (5x the longest T₁) would be necessary.
-
Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.
-
Number of Scans (NS): Set between 1024 to 4096 scans. A higher number of scans will be required to obtain a good signal-to-noise ratio, especially for the weak quaternary carbon signals.
-
Structural Confirmation with 2D NMR
To eliminate any ambiguity in the assignments, two key 2D NMR experiments are strongly recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It will definitively identify the protonated carbons (C5, C2', C4', C5', C6') and distinguish them from the non-protonated (quaternary) carbons (C2, C4, C6, C3').
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is invaluable for assigning quaternary carbons by observing their correlations to nearby protons. For example, the quaternary carbon C6 should show a correlation to the proton on C5, confirming its position.
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its definitive structural elucidation. A thorough understanding of the electronic effects within the heteroaromatic system allows for a highly accurate prediction of the chemical shifts. By following a robust experimental protocol that includes not only a standard 1D ¹³C{¹H} experiment but also confirmatory 2D HSQC and HMBC experiments, researchers can achieve unambiguous and reliable characterization of this important molecular scaffold. This analytical rigor is fundamental to ensuring the integrity of data in any chemical or pharmaceutical research endeavor.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. testbook.com [testbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Visualizer loader [nmrdb.org]
- 8. benchchem.com [benchchem.com]
The Ascendant Therapeutic Potential of N-(pyridin-3-yl)pyrimidin-4-amine Derivatives: A Senior Application Scientist's Perspective
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as the foundational framework for a multitude of biologically active agents. Its inherent structural features—notably the hydrogen bond donors and acceptors strategically positioned on the pyrimidine and pyridine rings—facilitate potent and often selective interactions with various biological targets. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel derivatives based on this core. We will dissect the primary therapeutic application of these compounds as anticancer agents, with a particular focus on their role as kinase inhibitors, and also explore their expanding repertoire of activities, including antimicrobial and antioxidant effects. This document is designed to be a functional resource, replete with detailed experimental protocols, comparative data analysis, and mechanistic insights to empower researchers in the field.
Introduction: The Strategic Importance of the Pyridinyl-Pyrimidine Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of drug discovery, with the pyrimidine ring being a particularly notable component found in the natural nucleobases (cytosine, thymine, uracil) and numerous FDA-approved drugs.[1] The fusion of a pyrimidine ring with a pyridine moiety, specifically in the N-(pyridin-3-yl)pyrimidin-4-amine configuration, creates a bio-isosterically rich scaffold that can mimic the purine core of ATP, the universal energy currency for enzymatic reactions, including those catalyzed by protein kinases.
This structural mimicry is the lynchpin of their therapeutic potential. Kinases are a family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most prominently cancer.[2] The N-(pyridin-3-yl)pyrimidin-4-amine core is adept at fitting into the ATP-binding pocket of various kinases, establishing critical hydrogen bonds and hydrophobic interactions that lead to potent inhibition.[3] Consequently, extensive research has been dedicated to modifying this scaffold to achieve high potency and selectivity against specific kinase targets.
Anticancer Activity: A Multi-Mechanistic Approach
The predominant therapeutic investigation surrounding these derivatives is in oncology. Their anticancer effects are not monolithic but are achieved through several distinct and potent mechanisms of action.
Mechanism I: Cell Cycle Arrest via Cyclin-Dependent Kinase 2 (CDK2) Inhibition
The cell cycle is a tightly regulated process, and its uncontrolled progression is a fundamental characteristic of cancer.[2] Cyclin-dependent kinases (CDKs), in partnership with their cyclin regulatory subunits, act as the engine of the cell cycle. CDK2, in particular, is crucial for the G1 to S phase transition. Its dysregulation is a significant contributor to the proliferation of numerous cancer types, making it a validated and compelling target for cancer therapy.[4][5]
Novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been engineered as highly potent CDK2 inhibitors.[6] These compounds function as ATP-competitive inhibitors, occupying the kinase's active site and preventing the phosphorylation of its downstream substrates.
Caption: CDK2 Inhibition Pathway by N-(pyridin-3-yl)pyrimidin-4-amine Derivatives.
Mechanistic studies have confirmed that potent derivatives induce cell cycle arrest and apoptosis in a concentration-dependent manner.[6] For instance, compound 7l from one study demonstrated a potent CDK2/cyclin A2 inhibitory activity with an IC₅₀ of 64.42 nM.[6]
| Compound | Target | IC₅₀ (nM)[6] | Cell Line | Antiproliferative IC₅₀ (µM)[6] |
| 7l | CDK2/cyclin A2 | 64.42 | MV4-11 (Leukemia) | 0.83 |
| HT-29 (Colon) | 2.12 | |||
| MCF-7 (Breast) | 3.12 | |||
| HeLa (Cervical) | 8.61 | |||
| AZD5438 (Ref.) | CDK2/cyclin A2 | Similar to 7l | - | - |
| Palbociclib (Ref.) | CDK4/6 | - | - | Comparable to 7l |
A noteworthy aspect of these compounds is their selectivity; they often exhibit lower toxicity towards normal cell lines (e.g., HEK293) compared to cancer cells, indicating a favorable therapeutic window.[6]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against CDK2.
-
Materials: Recombinant human CDK2/Cyclin A2 enzyme, Histone H1 substrate, ATP, test compounds, kinase buffer, 96-well plates, radiometric or luminescence-based detection system.
-
Procedure:
-
Serially dilute the test compounds in DMSO to achieve a range of concentrations.
-
In a 96-well plate, add 10 µL of diluted compound solution to each well.
-
Add 20 µL of a solution containing the CDK2/Cyclin A2 enzyme and Histone H1 substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow compound binding.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (containing [γ-³²P]ATP for radiometric assay or standard ATP for luminescence assay).
-
Incubate the reaction at 30°C for 60 minutes.
-
For Radiometric Assay: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For Luminescence Assay (e.g., Kinase-Glo®): Add an equal volume of the detection reagent, which measures the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Mechanism II: Induction of Methuosis
Beyond classical apoptosis, inducing alternative cell death pathways is a promising strategy to overcome drug resistance. Methuosis is a form of non-apoptotic programmed cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[7] Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent and selective methuosis inducers.[7]
Compound 12A , a notable example, effectively induces methuosis in cancer cells with high pan-cytotoxicity against various cancer cell lines, while remaining largely non-toxic to normal human cells.[7] Mechanistic studies indicate that the vacuoles originate from the endoplasmic reticulum (ER) and are associated with ER stress, involving the activation of the MAPK/JNK signaling pathway.[7]
Caption: Workflow for the Induction of Methuosis by Select Derivatives.
Broad-Spectrum Antiproliferative Activity
The N-(pyridin-3-yl)pyrimidin-4-amine core has been incorporated into a wide array of derivatives that exhibit potent growth-inhibitory activities against diverse panels of human tumor cell lines, including those representing leukemia, lung, colon, breast, and renal cancers.[8][9][10]
-
Objective: To assess the cytotoxicity of test compounds on cancer cell lines.
-
Causality: The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., 0.1% DMSO) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the IC₅₀ value.
-
Other Biological Activities: Expanding the Horizon
While the focus has been on anticancer applications, certain derivatives display other valuable biological properties.
Antimicrobial and Antioxidant Activities
A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and evaluated for their antimicrobial and antioxidant potential.[11][12]
| Activity | Finding |
| Antimicrobial | Compounds 4b, 4c, and 4e showed moderate activity against tested bacterial and fungal strains.[11] |
| Antioxidant | Compounds 4b and 4c demonstrated good radical-scavenging activity in the DPPH assay.[11] |
These findings suggest that the scaffold can be tuned to target microbial pathogens or to mitigate oxidative stress, opening avenues for research in infectious diseases and inflammatory conditions.
-
Objective: To measure the antioxidant capacity of the test compounds.
-
Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, leading to a color change from purple to yellow, which can be measured spectrophotometrically.
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
General Synthesis and Workflow
The synthesis of these derivatives typically follows a convergent strategy, allowing for modular assembly and the creation of diverse chemical libraries.
Caption: General Drug Discovery Workflow for Novel Derivatives.
Conclusion and Future Perspectives
The N-(pyridin-3-yl)pyrimidin-4-amine framework is a remarkably versatile and potent scaffold in drug discovery. The extensive research highlighted in this guide underscores its profound impact on oncology, primarily through the targeted inhibition of protein kinases like CDK2 and the novel induction of methuosis. The structure-activity relationship studies have shown that subtle modifications to the core can dramatically influence potency and selectivity, offering a fertile ground for further optimization.
Future work should focus on:
-
Improving Kinase Selectivity: Developing derivatives with high selectivity for specific kinases to minimize off-target effects and enhance the therapeutic index.
-
Exploring Other Targets: While Bcr-Abl[13] and other kinases have been explored, a systematic screening against a broader kinase panel could uncover novel therapeutic applications.
-
In Vivo Efficacy: Translating the promising in vitro results into robust in vivo animal models to assess pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents to overcome drug resistance.
This class of compounds holds immense promise, and with continued interdisciplinary efforts in chemistry, biology, and pharmacology, N-(pyridin-3-yl)pyrimidin-4-amine derivatives are poised to deliver the next generation of targeted therapies.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 10. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Prediction of 6-(Pyridin-3-yl)pyrimidin-4-amine Bioactivity
Abstract: In the landscape of contemporary drug discovery, computational methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive technical overview of the in silico workflow for predicting the bioactivity of 6-(Pyridin-3-yl)pyrimidin-4-amine, a heterocyclic scaffold with significant therapeutic potential. Intended for researchers, medicinal chemists, and computational biologists, this document delineates a multi-faceted approach, commencing with foundational ligand and target analysis, and progressing through rigorous computational techniques including molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics simulations. Each section is designed to offer not only a step-by-step protocol but also the underlying scientific rationale, ensuring a blend of practical instruction and theoretical depth. The overarching goal is to equip the reader with the expertise to construct a robust bioactivity profile for this molecule and its analogues, thereby accelerating their journey from hit identification to lead optimization.
Introduction to this compound and the Imperative of In Silico Bioactivity Prediction
The convergence of high-performance computing and burgeoning biological data has catalyzed a paradigm shift in pharmaceutical research. In silico techniques are no longer ancillary but are now central to modern drug discovery pipelines, offering a rational and resource-efficient means to navigate the vast chemical space.[1][2]
Chemical Identity and Structural Features of the Core Scaffold
This compound is a small molecule characterized by a pyrimidine ring linked to a pyridine ring.[3] Its chemical formula is C9H8N4, and it has a molecular weight of 172.191 g/mol .[3] The presence of nitrogen-containing heterocycles is a common feature in many approved drugs, often contributing to crucial hydrogen bonding interactions with biological targets. The structural rigidity of the dual-ring system, coupled with the hydrogen bond donor/acceptor capabilities of the amine and nitrogen atoms, makes this scaffold a promising candidate for interacting with various protein active sites, particularly protein kinases. Indeed, analogues of this scaffold have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and other kinases.[4][5][6][7]
The Rationale for Computational Prediction in Early-Stage Drug Discovery
The initial phases of drug discovery are fraught with high attrition rates. Computational screening allows for the rapid assessment of large virtual libraries of compounds against a biological target, prioritizing those with the highest likelihood of activity for subsequent experimental validation.[8][9] This approach significantly reduces the time and cost associated with bringing a new therapeutic to market.[8] For a molecule like this compound, in silico methods can predict its potential targets, binding affinity, and even its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[10]
Overview of the Predictive Workflow
A robust in silico bioactivity prediction workflow is multi-tiered, integrating data from various computational methods to build a comprehensive profile of the molecule . This guide will detail a workflow that encompasses both ligand-based and structure-based approaches.
Caption: A generalized workflow for in silico bioactivity prediction.
Foundational Steps: Ligand Preparation and Target Identification
The fidelity of any in silico prediction is fundamentally dependent on the quality of the input data. Therefore, meticulous preparation of the ligand (this compound) and accurate identification of its potential biological targets are paramount.
Protocol: Ligand Preparation for Computational Modeling
-
Obtain 2D Structure: Draw the structure of this compound in a chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve it from a database like PubChem.[11]
-
Convert to 3D: Use a molecular modeling software (e.g., Discovery Studio, MOE) to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This is crucial for subsequent docking and modeling studies.
-
Assign Protonation States and Charges: At physiological pH (around 7.4), certain functional groups may be protonated or deprotonated. It is essential to assign the correct protonation states and partial charges to the atoms of the ligand.
Target Identification and Prioritization Strategies
Identifying the most probable biological targets for a novel compound can be approached from several angles.
Publicly accessible databases are invaluable resources for identifying potential targets based on the principle that structurally similar molecules often exhibit similar biological activities.[12]
-
ChEMBL: A database of bioactive molecules with drug-like properties, containing curated information on compound-target interactions.[11][13][14] A similarity search with this compound can reveal known targets of analogous compounds.
-
PubChem: A vast repository of chemical information, including bioassay data that can link chemical structures to biological activities.[11]
-
BindingDB: Focuses on protein-small molecule interactions, providing binding affinity data that can be used for target validation.[11]
A thorough review of the scientific literature for compounds containing the pyridinyl-pyrimidine scaffold can provide insights into their biological activities. For instance, studies have shown that N-(pyridin-3-yl)pyrimidin-4-amine analogues can act as CDK2 inhibitors for cancer therapy.[5][7]
Target-Based Prediction: Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex.[1][15]
The Theory and Application of Molecular Docking
The core of molecular docking involves two main components: a search algorithm to explore the conformational space of the ligand within the active site of the receptor, and a scoring function to estimate the binding energy for each conformation.[1] This method is instrumental in virtual screening and lead optimization.[1]
Protocol: Step-by-Step Molecular Docking Workflow
-
Receptor Preparation:
-
Ligand Preparation:
-
Grid Generation and Docking Parameterization:
-
Define the binding site on the receptor, typically by creating a grid box that encompasses the active site residues.[15]
-
Set the parameters for the docking algorithm, such as the number of genetic algorithm runs and the exhaustiveness of the search.
-
-
Execution and Analysis of Docking Results:
-
Run the docking simulation.[15]
-
Analyze the output, which will include the predicted binding poses and their corresponding docking scores. Lower docking scores generally indicate stronger binding affinity.[15]
-
Visualize the top-ranked poses to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Caption: A simplified workflow for molecular docking.
Interpreting Docking Scores and Binding Poses
While the docking score provides a quantitative estimate of binding affinity, it is crucial to visually inspect the binding pose to ensure that the predicted interactions are chemically reasonable. The formation of key hydrogen bonds and favorable hydrophobic contacts with active site residues provides stronger evidence for a plausible binding mode.
| Parameter | Interpretation |
| Docking Score (e.g., kcal/mol) | A lower value typically indicates a more favorable binding energy. |
| Hydrogen Bonds | The presence of hydrogen bonds with key active site residues is a strong indicator of specific binding. |
| Hydrophobic Interactions | Favorable hydrophobic contacts contribute significantly to binding affinity. |
| Root Mean Square Deviation (RMSD) | When re-docking a co-crystallized ligand, a low RMSD (< 2.0 Å) between the docked pose and the crystal structure validates the docking protocol. |
Ligand-Based Prediction: Pharmacophore Modeling and QSAR
When the 3D structure of the target is unknown, ligand-based methods can be employed to predict bioactivity.[18]
Pharmacophore Hypothesis Generation
A pharmacophore is an abstract representation of the molecular features that are essential for biological activity.[19][20] These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.[20]
-
Collect a set of known active compounds for the target of interest.
-
Align the molecules based on their common structural features.
-
Identify the common pharmacophoric features that are present in all active compounds.
-
Generate a pharmacophore hypothesis that can be used to screen for new, structurally diverse compounds with the potential for similar biological activity.[19]
Caption: The process of generating a pharmacophore hypothesis.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity.[8][21]
QSAR models are based on the premise that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[9][12] These models are mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to biological activity.[9][21]
-
Data Collection: Compile a dataset of compounds with known biological activities (e.g., IC50 values).
-
Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, electronic, and geometric descriptors.[9]
-
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the biological activity.[12]
-
Model Validation: Rigorously validate the QSAR model to ensure its predictive power. This involves both internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.
Advanced Simulation: Molecular Dynamics
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a protein-ligand complex over time.[22][23]
Rationale for Molecular Dynamics in Validating Binding Stability
While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and reveal important conformational changes in both the ligand and the protein.[23]
Protocol: Setting Up and Running a Molecular Dynamics Simulation
-
System Preparation: Use the best-ranked pose from molecular docking as the starting structure. Solvate the complex in a box of water molecules and add counter-ions to neutralize the system.
-
Minimization and Equilibration: Perform energy minimization to remove any steric clashes. Gradually heat the system to the desired temperature and then run a short equilibration simulation to allow the system to relax.
-
Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the relevant conformational space.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand interactions, calculate binding free energies, and identify key residues involved in binding.[24]
Data Synthesis and Interpretation: Building a Bioactivity Profile
The true power of in silico prediction lies in the integration of data from multiple computational methods to build a cohesive and reliable bioactivity profile.
Integrating Evidence from Multiple In Silico Methods
A compound that is predicted to be active by multiple, independent methods is a more promising candidate for experimental testing. For example, a high docking score, a good fit to a pharmacophore model, and a stable binding pose in an MD simulation collectively provide strong evidence for bioactivity.
Case Study: Hypothetical Kinase Target
Let's assume that our initial target identification suggests that this compound may be an inhibitor of a specific protein kinase.
| Method | Predicted Outcome | Interpretation |
| Molecular Docking | Docking score of -9.5 kcal/mol; hydrogen bonds to hinge region residues. | Strong predicted binding affinity, characteristic of kinase inhibitors. |
| Pharmacophore Modeling | Fits a 4-point pharmacophore (2 H-bond donors, 1 H-bond acceptor, 1 aromatic ring). | Shares key features with known kinase inhibitors. |
| QSAR | Predicted pIC50 of 7.2. | Predicted to be a potent inhibitor based on its structural features. |
| Molecular Dynamics | Stable RMSD of the ligand over a 100 ns simulation. | The predicted binding pose is stable over time. |
Limitations and Considerations for In Silico Predictions
It is imperative to acknowledge the inherent limitations of computational models. They are approximations of complex biological systems, and their accuracy is dependent on the quality of the input data and the underlying algorithms. Therefore, in silico predictions should always be viewed as hypotheses that require experimental validation.
Conclusion and Future Directions
The in silico workflow detailed in this guide provides a robust framework for predicting the bioactivity of this compound. By systematically applying a combination of ligand- and structure-based methods, researchers can efficiently prioritize this compound and its analogues for further development. Future advancements in artificial intelligence and machine learning are poised to further enhance the accuracy and predictive power of these computational tools, ushering in a new era of accelerated drug discovery.[8]
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomolecularmodelling.com [biomolecularmodelling.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]
- 9. neovarsity.org [neovarsity.org]
- 10. biorxiv.org [biorxiv.org]
- 11. neovarsity.org [neovarsity.org]
- 12. What is QSAR and how is it applied in bioinformatics? [synapse.patsnap.com]
- 13. BioChemGraph: Unifying structural and bioactivity data to accelerate drug discovery | EMBL-EBI [ebi.ac.uk]
- 14. ChEMBL - ChEMBL [ebi.ac.uk]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 18. rasalifesciences.com [rasalifesciences.com]
- 19. researchgate.net [researchgate.net]
- 20. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 21. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 22. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Kinase Targets of 6-(Pyridin-3-yl)pyrimidin-4-amine and its Derivatives
Abstract
The aminopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, renowned for its ability to effectively target the ATP-binding site of protein kinases. This guide focuses on the compound core 6-(Pyridin-3-yl)pyrimidin-4-amine, providing a detailed exploration of its validated kinase targets, the associated cellular pathways, and the experimental methodologies crucial for its investigation. We will delve into its recently identified potent activity against Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of cell cycle progression. This document provides researchers, scientists, and drug development professionals with a comprehensive technical framework, from in silico modeling and in vitro validation to cell-based functional assays, underpinning the development of this compound series as potential therapeutic agents.
Introduction: The Aminopyrimidine Scaffold in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental components of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The design of small molecule kinase inhibitors has been a cornerstone of modern drug discovery.
Within this field, the aminopyrimidine core is a versatile and highly successful scaffold.[1] Its structure mimics the adenine ring of ATP, the natural substrate for all kinases, enabling derivatives to act as competitive inhibitors at the enzyme's active site.[1] The chemical tractability of the pyrimidine ring allows for substitutions at multiple positions, enabling medicinal chemists to meticulously refine potency, selectivity, and pharmacokinetic profiles.[1] This has led to the development of numerous FDA-approved drugs, such as Imatinib, which targets the ABL kinase.[2] The subject of this guide, this compound, represents a specific embodiment of this scaffold, recently demonstrated to possess significant and selective inhibitory activity.
Primary Kinase Target: Cyclin-Dependent Kinase 2 (CDK2)
Recent research has identified Cyclin-Dependent Kinase 2 (CDK2) as a primary target for derivatives of N-(pyridin-3-yl)pyrimidin-4-amine.[3][4] A 2023 study published in Bioorganic Chemistry detailed the design, synthesis, and evaluation of a series of these analogues, identifying them as potent CDK2 inhibitors.[3]
Potency and Efficacy
The lead compound from this study, designated 7l , demonstrated potent inhibition of the CDK2/cyclin A2 complex with a half-maximal inhibitory concentration (IC₅₀) of 64.42 nM .[3] This compound also exhibited broad antiproliferative activity against a panel of human cancer cell lines, with notable efficacy against leukemia, colon, and breast cancer cells.[3]
| Cell Line | Cancer Type | IC₅₀ of Compound 7l (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.83 |
| HT-29 | Colorectal Carcinoma | 2.12 |
| MCF-7 | Breast Adenocarcinoma | 3.12 |
| HeLa | Cervical Carcinoma | 8.61 |
| Data sourced from Zhao et al., Bioorganic Chemistry, 2023.[3] |
Further mechanistic studies confirmed that compound 7l induces cell cycle arrest at the G1/S transition and promotes apoptosis in a concentration-dependent manner, consistent with the functional role of CDK2 inhibition.[3]
The CDK2 Signaling Pathway and Point of Intervention
CDK2 is a serine/threonine kinase that acts as a master regulator of the cell cycle. Its activity is tightly controlled by the binding of regulatory cyclin subunits, primarily Cyclin E and Cyclin A.
-
G1/S Transition: In the late G1 phase, Cyclin E binds to and activates CDK2. This complex phosphorylates key substrates, including the Retinoblastoma protein (pRb). Phosphorylation of pRb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication, thereby committing the cell to enter the S phase.
-
S Phase Progression: During the S phase, Cyclin A replaces Cyclin E, and the Cyclin A/CDK2 complex continues to phosphorylate proteins essential for DNA synthesis and replication.
Dysregulation and overexpression of CDK2 are common in many cancers, leading to uncontrolled cell proliferation.[4] N-(pyridin-3-yl)pyrimidin-4-amine derivatives intervene by competitively binding to the ATP pocket of CDK2, preventing the phosphorylation of its substrates and halting the cell cycle.
Broader Kinase Selectivity Profile
While CDK2 is a primary target, the aminopyrimidine scaffold is known to interact with a wide array of kinases.[1][2] Depending on the specific substitutions, related compounds have shown activity against:
-
Receptor Tyrosine Kinases: EGFR, members of the Class III RTK family (e.g., KIT, PDGFR).[1][5][6]
-
Non-receptor Tyrosine Kinases: Src family kinases (Lck, Fyn), ABL.[7]
-
Serine/Threonine Kinases: Aurora kinases, Polo-like kinase 4 (PLK4), Glycogen synthase kinase-3β (GSK-3β).[8][9][10]
This polypharmacology can be advantageous, offering the potential to inhibit multiple oncogenic pathways simultaneously. However, it also necessitates careful characterization to understand the full selectivity profile and anticipate potential off-target effects. A comprehensive kinome scan is an essential step in the preclinical development of any new aminopyrimidine-based inhibitor.
Experimental Workflows for Target Identification and Validation
A multi-step, integrated approach is required to identify, validate, and characterize the kinase targets of a novel compound series. The causality behind this workflow is to move from broad, high-throughput screening to specific, hypothesis-driven mechanistic studies.
Protocol: In Silico Target Prediction via Molecular Docking
Rationale: Computational docking provides a cost-effective, high-throughput method to predict the binding affinity and pose of a ligand within a kinase's ATP-binding pocket. This helps prioritize compounds for synthesis and identify likely primary targets.
Methodology:
-
Preparation of Receptor:
-
Obtain the crystal structure of the target kinase (e.g., CDK2, PDB ID: 1FIN) from the Protein Data Bank.
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogen atoms and assign appropriate atom charges using a molecular modeling suite (e.g., Schrödinger Maestro, MOE).
-
Define the binding site grid, typically centered on the co-crystallized ligand or key hinge-region residues.
-
-
Preparation of Ligand:
-
Draw the 2D structure of the this compound analogue.
-
Generate a low-energy 3D conformation. Assign correct protonation states and atom charges.
-
-
Docking Simulation:
-
Utilize a docking algorithm (e.g., Glide, GOLD, AutoDock Vina) to flexibly dock the ligand into the prepared receptor grid.
-
Generate multiple binding poses (e.g., 10-20).
-
-
Analysis:
-
Score the poses based on the docking score (e.g., GlideScore, ΔG), which estimates binding affinity.
-
Visually inspect the top-scoring poses. A self-validating pose will show key interactions characteristic of kinase inhibitors, such as hydrogen bonds to the "hinge region" backbone. For CDK2, this involves interactions with residues like Leu83.
-
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: This biochemical assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor. It is the gold standard for determining the IC₅₀ value, providing a quantitative measure of potency against the isolated target.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in kinase buffer. A typical starting concentration is 10 µM.
-
Prepare a solution containing the purified active kinase (e.g., CDK2/Cyclin A2) and its specific substrate (e.g., a peptide derived from Histone H1) in kinase buffer.
-
Prepare the ATP solution at a concentration near the Michaelis constant (Km) for the kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for vehicle control).
-
Add 5 µL of the kinase/substrate mix to all wells.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection (Promega ADP-Glo™ System):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Normalize the data with "no enzyme" (0% activity) and "vehicle control" (100% activity) wells.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell-Based Target Engagement (CETSA®)
Rationale: A compound may be potent in a biochemical assay but fail to engage its target in the complex environment of a living cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA®) directly measures target engagement by exploiting the principle that a ligand-bound protein is thermally stabilized.
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., HeLa) to ~80% confluency.
-
Treat cells with the inhibitor compound at a desired concentration (e.g., 10x cellular IC₅₀) or with vehicle (DMSO) for a control. Incubate for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cool immediately on ice for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Target Detection (Western Blot):
-
Quantify the amount of soluble target protein (e.g., CDK2) in each supernatant using Western Blot analysis.
-
Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for CDK2.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities. For each temperature point, normalize the CDK2 signal to the loading control.
-
Plot the percentage of soluble CDK2 relative to the unheated control against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of targeted anticancer agents. The definitive identification of CDK2 as a primary target provides a clear mechanistic rationale for its antiproliferative effects.[3][4] The therapeutic potential is significant, given the established role of CDK2 in driving the cell cycle in numerous malignancies.
Future work should focus on a comprehensive Structure-Activity Relationship (SAR) study to optimize potency and refine the selectivity profile. Full kinome screening will be essential to identify potential off-targets and guide the development of either highly selective CDK2 inhibitors or rationally designed multi-kinase inhibitors. Ultimately, advancing lead compounds into preclinical in vivo models will be the critical next step to validate their therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN101801959A - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]
- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
reactant in quinuclidine compounds synthesis for CNS disorders
An In-depth Technical Guide to Core Reactants in the Synthesis of Quinuclidine-Based CNS Drug Candidates
Authored by: A Senior Application Scientist
Foreword: The Quinuclidine Scaffold - A Privileged Structure in CNS Drug Discovery
The 1-azabicyclo[2.2.2]octane system, commonly known as quinuclidine, represents a cornerstone in the design of therapeutics targeting the Central Nervous System (CNS).[1] Its rigid, bicyclic structure provides a well-defined three-dimensional conformation, which is crucial for precise interactions with CNS receptors. The basic nitrogen atom, typically protonated at physiological pH, often mimics the quaternary ammonium group of acetylcholine, allowing it to interact with cholinergic receptors (both muscarinic and nicotinic) that are implicated in disorders like Alzheimer's disease, schizophrenia, and Parkinson's disease.[2][3][4] Furthermore, the quinuclidine framework serves as a versatile scaffold, allowing for functionalization at multiple positions to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties, such as blood-brain barrier (BBB) penetration.[5][6]
This guide provides an in-depth exploration of the key reactants and synthetic strategies employed to construct and functionalize the quinuclidine core for CNS applications. We will move beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Constructing the Core - Foundational Reactants for the Quinuclidine Ring
The assembly of the bicyclic quinuclidine skeleton is the critical first step. The most robust and widely adopted method is the intramolecular Dieckmann condensation, a powerful carbon-carbon bond-forming reaction.
The Dieckmann Condensation Pathway
This classical approach builds the quinuclidine ring from a suitably substituted piperidine precursor. The entire sequence is a testament to elegant synthetic design, converting a simple pyridine derivative into a complex bicyclic amine.
Core Reactants and Their Rationale:
-
Ethyl Isoniconitate (or 4-Piperidinecarboxylic Acid Derivatives): This serves as the foundational six-membered ring.[7][8] The pyridine ring is a stable precursor that can be readily hydrogenated to the required piperidine. Starting with ethyl isonicotinate is common due to its commercial availability.
-
Ethyl Bromoacetate (or Ethyl Chloroacetate): This alkylating agent is chosen to introduce the acetic ester side chain onto the piperidine nitrogen. This "arm" is essential as it contains the ester group that will participate in the intramolecular cyclization.
-
Hydrogenation Catalyst (e.g., Palladium on Charcoal, PtO₂): The aromatic pyridine ring must be reduced to a saturated piperidine. Catalytic hydrogenation is the method of choice for its high efficiency and clean reaction profile.[7]
-
Strong Base (e.g., Potassium tert-Butoxide, Potassium Ethoxide): This is the critical reactant for the Dieckmann condensation. Its function is to deprotonate the α-carbon of one of the ester groups, generating a nucleophilic enolate which then attacks the carbonyl carbon of the other ester, forging the new ring and forming the bicyclic β-keto ester intermediate.[7]
-
Acid (e.g., Hydrochloric Acid, Sulfuric Acid): Following the cyclization, acidic hydrolysis and subsequent decarboxylation are required to remove the ester group and yield the target 3-quinuclidone.[7]
Caption: Synthetic workflow for 3-Quinuclidone via Dieckmann Condensation.
Experimental Protocol 1: Synthesis of 3-Quinuclidone Hydrochloride
This protocol is adapted from the robust procedure published in Organic Syntheses, known for its reliability and scalability.[7]
-
Step A: N-Alkylation. A solution of ethyl isonicotinate (1.00 mole) and ethyl bromoacetate (1.00 mole) in ethanol is heated at reflux for 4 hours to yield 1-carbethoxymethyl-4-carbethoxypyridinium bromide.
-
Step B: Catalytic Hydrogenation. The ethanolic solution from Step A is combined with 10% palladium on charcoal catalyst. The mixture is hydrogenated in an autoclave at 90°C under an initial pressure of 100 atm. After hydrogen uptake ceases, the catalyst is filtered, and the solvent is evaporated to yield crude 1-carbethoxymethyl-4-carbethoxypiperidine hydrobromide. The free base is obtained by neutralization with potassium carbonate and extraction with chloroform.
-
Step C: Dieckmann Condensation & Hydrolysis. The purified piperidine derivative from Step B is added dropwise to a refluxing solution of potassium tert-butoxide in absolute toluene under a nitrogen atmosphere. The mixture is refluxed for several hours. After cooling, the reaction is quenched with hydrochloric acid, and the solution is evaporated to dryness.
-
Step D: Decarboxylation & Purification. The residue is heated to reflux in aqueous HCl to effect decarboxylation. The resulting solution is evaporated, and the crude 3-quinuclidone hydrochloride is recrystallized from isopropyl alcohol to yield the final product.
Part 2: Key Reactants for Functionalization and Derivatization
With the quinuclidine core in hand, the next stage involves strategic functionalization to imbue the molecule with the desired pharmacological properties. 3-Quinuclidone and its reduced form, 3-quinuclidinol, are the two most important intermediates for this purpose.
Derivatization from 3-Quinuclidinol
3-Quinuclidinol, readily prepared by the reduction of 3-quinuclidone, is a pivotal precursor for many CNS drug candidates. The hydroxyl group at the C3 position is a versatile handle for introducing a wide variety of functional groups.
Key Reactants for 3-Quinuclidinol Synthesis:
-
Sodium Borohydride (NaBH₄): This is the reactant of choice for the reduction of 3-quinuclidone. It is a mild and selective reducing agent that efficiently converts the ketone to a secondary alcohol without affecting other functional groups. Its ease of handling and high yield make it ideal for both lab-scale and large-scale synthesis.
Caption: Key derivatization workflows starting from 3-quinuclidinol.
Reactants for Functionalizing the 3-OH Group:
-
Carbamoylating Agents (e.g., Isocyanates, Carbamoyl Chlorides): These reactants are used to synthesize quinuclidine carbamates, which are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them highly relevant for Alzheimer's disease therapy.[2] The carbamate moiety covalently binds to the cholinesterase active site.
-
Alkyl/Aryl Halides: Following conversion of the hydroxyl group to an alkoxide with a strong base (e.g., NaH), alkyl or aryl halides can be used to form ether linkages. This strategy is employed in the synthesis of ligands for the α7 nicotinic acetylcholine receptor (nAChR), another key target in Alzheimer's disease.[9]
-
Bioisosteric Heterocycles: In modern drug design, the classic ester functionality is often replaced with bioisosteres to improve metabolic stability and modulate receptor affinity. Oxadiazoles and related heterocycles have been successfully used as bioisosteric replacements for the ester group in muscarinic agonists, demonstrating a range of activities from full agonist to antagonist.[10]
Experimental Protocol 2: Synthesis of a Quinuclidinium Carbamate
This generalized protocol is based on methodologies for synthesizing cholinesterase inhibitors.[2]
-
Step A: Carbamate Formation. 3-Quinuclidinol hydrochloride is first neutralized. The free base is then reacted with an appropriate N,N-dialkylcarbamoyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the neutral carbamate intermediate.
-
Step B: Quaternization. The nitrogen of the quinuclidine ring is then quaternized by reacting the carbamate intermediate with an alkyl or benzyl halide (e.g., N-benzyl bromide) in a solvent like acetonitrile.
-
Step C: Purification. The final quinuclidinium carbamate salt is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Derivatization from 3-Quinuclidone
The ketone at the C3 position offers a different set of synthetic possibilities, primarily involving reactions at the carbonyl carbon and the adjacent α-positions.
-
Grignard Reagents (e.g., p-chlorophenylmagnesium bromide): These powerful nucleophiles can attack the carbonyl carbon. However, with an enolizable ketone like 3-quinuclidone, prior formation of a derivative like 2-benzylidene-3-quinuclidinone is often necessary to direct a 1,4-conjugate addition. This approach has been used to synthesize novel CNS stimulants.[11]
-
Reducing Agents (e.g., Aluminum Isopropoxide, NaBH₄): As mentioned, these are used to produce 3-quinuclidinol. The choice of reducing agent can influence the stereochemical outcome (cis/trans isomers) when other substituents are present on the ring.[11]
Part 3: Data Summary of Synthetic Reactions
The following table summarizes key quantitative data for the core synthetic steps discussed, providing a comparative overview for experimental planning.
| Reaction Step | Key Reactants | Catalyst/Base | Solvent | Typical Yield | Reference |
| Piperidine Synthesis | Ethyl Isonicotinate, Ethyl Bromoacetate, H₂ | 10% Pd/C | Ethanol | 64-78% | [7] |
| Dieckmann Condensation | 1-Carbethoxymethyl-4-carbethoxypiperidine | Potassium tert-Butoxide | Toluene | High | [7] |
| Reduction of 3-Quinuclidone | 3-Quinuclidone, Sodium Borohydride | - | Water | 89% | |
| Carbamate Quaternization | N-substituted-3-(carbamoyloxy)quinuclidine, Benzyl Bromide | - | Acetonitrile | 54-95% | [2] |
| 1,4-Conjugate Addition | 2-Benzylidene-3-quinuclidinone, p-Cl-PhMgBr | - | Ether/Benzene | - | [11] |
Conclusion
The synthesis of quinuclidine-based CNS drug candidates is a mature yet continually evolving field. The foundational strategies, particularly the Dieckmann condensation for core construction, rely on a well-established set of reactants including piperidine precursors, alkylating agents, and strong bases. The true diversity of this class of compounds arises from the strategic functionalization of key intermediates like 3-quinuclidinol and 3-quinuclidone. Reactants such as carbamoyl chlorides, Grignard reagents, and a variety of alkyl/aryl halides are instrumental in building molecules with tailored affinities for specific CNS targets. A thorough understanding of the roles and rationale behind these core reactants is essential for any scientist aiming to innovate in the vital area of CNS drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Quinuclidine-Based Carbamates as Potential CNS Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schizophrenia and Alzheimer's: Exploring Their Link | Alzra.org [alzra.org]
- 5. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 6. Role of Drug Discovery in Central Nervous System Disorders: An Overview | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 7. orgsyn.org [orgsyn.org]
- 8. CN105315274A - Process for synthesizing quinuclidine hydrochloride - Google Patents [patents.google.com]
- 9. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinuclidine chemistry. 3. Beta-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol, a new central nervous system stimulant. Importance of the benzhydryl configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Cellular Assay Workflow for Characterizing 6-(Pyridin-3-yl)pyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, workflow-driven guide for the cellular characterization of 6-(Pyridin-3-yl)pyrimidin-4-amine. Based on its core chemical scaffold, this compound is hypothesized to function as a protein kinase inhibitor.[1][2] The following application notes and protocols are designed to systematically evaluate this hypothesis, guiding the researcher from initial phenotypic screening to detailed mechanistic validation. We present a suite of robust, cell-based assays to determine the compound's cellular potency, confirm intracellular target engagement, quantify downstream pathway modulation, and elucidate its ultimate effects on cell fate, such as apoptosis and cell cycle arrest. Each protocol is detailed with step-by-step instructions, critical considerations, and data interpretation guidelines to ensure scientific rigor and reproducibility.
Introduction: Rationale and Strategic Workflow
The compound this compound belongs to a chemical class frequently associated with the inhibition of protein kinases, a family of enzymes often dysregulated in diseases like cancer.[1][3][4] A recent study highlighted analogues of N-(pyridin-3-yl)pyrimidin-4-amine as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), demonstrating anti-proliferative effects and induction of apoptosis in cancer cell lines.[1] This provides a strong rationale for characterizing novel derivatives like the one .
Effective characterization of a potential kinase inhibitor requires a multi-faceted approach that bridges its chemical properties with its biological effects in a relevant cellular context.[5] In vitro biochemical assays are useful, but cell-based assays provide more physiologically relevant data by accounting for factors like cell permeability, metabolism, and interaction with the complex intracellular environment.[5][6]
Our proposed workflow is designed to build a comprehensive evidence-based profile of the compound's activity in a logical sequence.
Workflow for Cellular Characterization of a Novel Kinase Inhibitor
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. inits.at [inits.at]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for 6-(Pyridin-3-yl)pyrimidin-4-amine and its Analogs in HeLa Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Cell Cycle Engine in Cervical Cancer
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, giving rise to numerous therapeutic agents, including potent anticancer compounds.[1] Derivatives of pyrimidines have demonstrated a wide array of biological activities and have been a focus for the development of targeted cancer therapies.[2][3] Within this class of molecules, N-(pyridin-3-yl)pyrimidin-4-amine analogs have recently emerged as significant inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression.[4]
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression. Dysregulation of the CDK4/6-Cyclin D and CDK2-Cyclin E pathways is a hallmark of many cancers, leading to uncontrolled cellular proliferation.[5][6] Therefore, inhibiting CDK2 presents a promising therapeutic strategy to halt the growth of cancer cells.[5]
Recent studies have highlighted a specific N-(pyridin-3-yl)pyrimidin-4-amine derivative, compound 7l , which displays potent antiproliferative activity against a panel of cancer cell lines, including the widely-studied cervical cancer cell line, HeLa.[4] Mechanistic investigations revealed that this compound induces cell cycle arrest and apoptosis in HeLa cells, validating its potential as a therapeutic candidate.[4][7]
These application notes provide a comprehensive guide for researchers utilizing 6-(Pyridin-3-yl)pyrimidin-4-amine or its analogs to investigate their anticancer effects in HeLa cells. The protocols outlined below detail methods for assessing cytotoxicity, cell cycle perturbation, induction of apoptosis, and target engagement.
Mechanism of Action: CDK2 Inhibition
The primary mechanism of action for this class of compounds is the inhibition of CDK2. By binding to the ATP-binding pocket of CDK2, these inhibitors prevent the phosphorylation of key substrates, such as the Retinoblastoma (Rb) protein. This blockade of CDK2 activity leads to cell cycle arrest, primarily at the G1/S transition, and can subsequently trigger the apoptotic cascade.
Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound analogs.
Experimental Protocols
The following protocols provide a framework for characterizing the effects of this compound and its analogs on HeLa cells.
Cell Culture and Compound Preparation
-
HeLa Cell Culture:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
Compound Stock Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound or its analog in sterile dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
| Compound | Cell Line | IC₅₀ (µM) |
| Analog 7l | MV4-11 | 0.83 |
| HT-29 | 2.12 | |
| MCF-7 | 3.12 | |
| HeLa | 8.61 | |
| Data from Zeng et al. (2023)[4] |
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on cell cycle distribution.
-
Procedure:
-
Seed HeLa cells in 6-well plates and treat with the compound at concentrations around the IC₅₀ value (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G1 phase would be indicative of CDK2 inhibition.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis.
-
Procedure:
-
Treat HeLa cells in 6-well plates with the compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis
Western blotting is used to measure changes in the expression levels of key proteins involved in the cell cycle and apoptosis.
-
Procedure:
-
Treat HeLa cells with the compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., CDK2, Cyclin E, p21, PARP, cleaved PARP, and a loading control like β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: A typical experimental workflow for evaluating the anticancer effects of a CDK2 inhibitor in HeLa cells.
Data Interpretation and Troubleshooting
-
Expected Outcomes:
-
A dose-dependent decrease in cell viability, yielding a measurable IC₅₀ value.
-
An increase in the G1 population of cells in the cell cycle analysis, indicating a G1/S phase arrest.
-
A dose-dependent increase in the percentage of Annexin V-positive cells, confirming the induction of apoptosis.
-
Western blot analysis should show decreased levels of phosphorylated Rb and potentially an increase in the CDK inhibitor p21. An increase in cleaved PARP would provide further evidence of apoptosis.
-
-
Troubleshooting:
-
High IC₅₀ Value: The compound may have low potency in HeLa cells. Confirm the compound's purity and stability. Consider testing in other cell lines.
-
No Cell Cycle Arrest: The compound may induce cytotoxicity through a different mechanism. Investigate other cell death pathways. Ensure the treatment time is appropriate to observe cell cycle changes.
-
Inconsistent Western Blot Results: Optimize antibody concentrations and incubation times. Ensure equal protein loading. Use fresh lysis buffers with inhibitors.
-
Conclusion
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold represents a promising starting point for the development of novel CDK2 inhibitors for cancer therapy. The protocols detailed in this guide provide a robust framework for researchers to investigate the anticancer properties of these compounds in HeLa cells, from initial cytotoxicity screening to mechanistic studies of cell cycle arrest and apoptosis. These methods will enable a thorough evaluation of their therapeutic potential.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jrasb.com [jrasb.com]
- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
Application Notes and Protocols for Evaluating the Antiprol-iferative Activity of N-(pyridin-3-yl)pyrimidin-4-amine Analogues
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] Analogues of this chemical series have demonstrated potent antiproliferative activity across a range of cancer cell lines, making them a focal point for the development of novel anticancer agents.[3][4] This document provides a detailed guide for researchers engaged in the synthesis, evaluation, and optimization of these compounds. It outlines their primary mechanism of action, offers detailed protocols for assessing their biological activity, and discusses the structure-activity relationships that govern their efficacy.
The therapeutic rationale for targeting kinases in oncology is well-established. Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell division.[5] N-(pyridin-3-yl)pyrimidin-4-amine analogues have shown particular promise as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle progression.[3][6] By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis, thereby preventing tumor growth.[3]
This guide is designed to be a practical resource, providing not only the "how" but also the "why" behind the experimental procedures. It is intended to empower researchers to rigorously evaluate their synthesized analogues and make data-driven decisions in the drug discovery process.
Mechanism of Action: Targeting the Cell Cycle Machinery
The primary mechanism by which N-(pyridin-3-yl)pyrimidin-4-amine analogues exert their antiproliferative effects is through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[3][6] CDKs are a family of protein kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell cycle.
The Role of CDK2 in Cell Cycle Progression:
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transition between these phases is controlled by checkpoints that are, in turn, governed by the activity of CDK-cyclin complexes.
-
G1/S Transition: CDK2, in complex with cyclin E, plays a critical role in the transition from the G1 to the S phase. This complex phosphorylates and inactivates the Retinoblastoma protein (Rb), a tumor suppressor that normally sequesters the E2F transcription factor. The release of E2F leads to the transcription of genes necessary for DNA replication, thereby committing the cell to enter the S phase.
-
S Phase Progression: During the S phase, CDK2 associates with cyclin A to promote the initiation and elongation of DNA synthesis.
Inhibition by N-(pyridin-3-yl)pyrimidin-4-amine Analogues:
These small molecule inhibitors are designed to fit into the ATP-binding pocket of CDK2, preventing the binding of its natural substrate, ATP. This competitive inhibition blocks the kinase activity of the CDK2-cyclin complex, leading to a cascade of downstream effects:
-
Cell Cycle Arrest: Inhibition of CDK2 prevents the phosphorylation of Rb, keeping it in its active, E2F-bound state. This blocks the G1/S transition and halts cell cycle progression.[3]
-
Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis.[3]
The following diagram illustrates the simplified signaling pathway of CDK2 in the cell cycle and the point of intervention for N-(pyridin-3-yl)pyrimidin-4-amine analogues.
Caption: Simplified CDK2 signaling pathway and inhibition.
Experimental Protocols
A systematic evaluation of the antiproliferative activity of novel N-(pyridin-3-yl)pyrimidin-4-amine analogues involves a tiered approach, starting with broad screening for cytotoxicity and progressing to more detailed mechanistic studies.
Workflow for Evaluating Antiproliferative Activity
The following diagram outlines a typical experimental workflow for characterizing the biological effects of these compounds.
Caption: Experimental workflow for antiproliferative activity assessment.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HT-29)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
N-(pyridin-3-yl)pyrimidin-4-amine analogues dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10][11]
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[11]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-(pyridin-3-yl)pyrimidin-4-amine analogues in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.[11]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13]
Materials:
-
Cancer cells treated with the N-(pyridin-3-yl)pyrimidin-4-amine analogue at its IC50 concentration for 24 or 48 hours.
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[12]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest both treated and untreated (control) cells by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge at low speed.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).[14]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 cells per sample.
-
The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
The Annexin V-FITC assay is a common method for detecting early apoptosis.[16][17] During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC.[17] Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][18]
Materials:
-
Cancer cells treated with the N-(pyridin-3-yl)pyrimidin-4-amine analogue.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.[17]
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis:
-
Create a quadrant dot plot of PI versus Annexin V-FITC fluorescence.
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells[20]
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells[20]
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
Structure-Activity Relationship (SAR) of Pyrimidine Derivatives
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective N-(pyridin-3-yl)pyrimidin-4-amine analogues.[1][2] The antiproliferative activity of these compounds is highly dependent on the nature and position of substituents on the pyrimidine and pyridine rings.[21]
| Position of Substitution | Nature of Substituent | Effect on Antiproliferative Activity | Rationale |
| Pyrimidine C2-position | Small, lipophilic groups | Often enhances activity | Improved binding to the hydrophobic pocket of the kinase. |
| Pyrimidine C5-position | Hydrogen bond donors/acceptors | Can increase potency | Formation of additional interactions with the kinase active site. |
| Pyridine Ring | Electron-donating or withdrawing groups | Modulates the pKa of the pyridine nitrogen, affecting solubility and cell permeability. | Fine-tuning of physicochemical properties is critical for oral bioavailability. |
| Linker between Pyrimidine and Pyridine | Amine linker is crucial | The nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase. | Maintaining this interaction is essential for inhibitory activity. |
Logical Relationship between Substituents and Anticancer Activity
Caption: Relationship between substituents and anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Annexin V-FITC Kit Protocol [hellobio.com]
- 19. static.igem.org [static.igem.org]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 6-(Pyridin-3-yl)pyrimidin-4-amine in Alzheimer's Disease Research
Introduction: A Targeted Approach to a Multifaceted Disease
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathology involving the aggregation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to neurofibrillary tangles (NFTs).[1][2] This cascade of events results in synaptic dysfunction, neuronal loss, and progressive cognitive decline. While direct targeting of Aβ has seen limited clinical success, modulating the enzymatic activity that contributes to this pathology offers a promising alternative therapeutic strategy.
One such target that has garnered significant interest is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][4] Located on chromosome 21, DYRK1A is overexpressed in individuals with Down syndrome, who frequently develop early-onset Alzheimer's disease.[3][5][6] This kinase has been implicated in the hyperphosphorylation of tau, a critical step in the formation of NFTs.[1][2][7] Furthermore, DYRK1A can phosphorylate the amyloid precursor protein (APP), influencing the production of neurotoxic Aβ peptides.[2][6] Therefore, the inhibition of DYRK1A presents a compelling therapeutic avenue for mitigating key aspects of AD pathology.
The chemical scaffold of 6-(pyridin-3-yl)pyrimidin-4-amine represents a class of compounds with demonstrated activity against various kinases. While this specific molecule is not extensively characterized in the AD literature, its structural similarity to known kinase inhibitors, including those targeting DYRK1A, Glycogen Synthase Kinase 3β (GSK-3β), and Casein Kinase-1δ (CK-1δ), makes it a compound of significant interest for investigation.[8][9] This document provides a comprehensive guide for researchers to explore the therapeutic potential of this compound in the context of Alzheimer's disease, with a primary focus on its putative role as a DYRK1A inhibitor.
Hypothesized Mechanism of Action
Based on the current understanding of related pyridine and pyrimidine derivatives in neurodegeneration research, we hypothesize that this compound acts as an ATP-competitive inhibitor of DYRK1A. By binding to the kinase's active site, it is proposed to prevent the phosphorylation of downstream substrates, including tau and APP, thereby attenuating the progression of Alzheimer's-related pathology.
References
- 1. DYRK1A inhibition as potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Identification of novel DYRK1A inhibitors as treatment options for alzheimer’s disease through comprehensive in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 6-(Pyridin-3-yl)pyrimidin-4-amine
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 6-(Pyridin-3-yl)pyrimidin-4-amine, a heterocyclic amine of significant interest in pharmaceutical research and development. Recognizing the critical need for accurate and reliable quantification, we present two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering a foundational guide to method development, validation, and sample analysis. The protocols herein are designed to be self-validating, grounded in the principles of scientific integrity and aligned with international regulatory standards.
Introduction
This compound, with the molecular formula C9H8N4 and a molecular weight of 172.191, is a key building block in the synthesis of various pharmacologically active compounds.[1] Its structural motif is found in molecules targeting a range of therapeutic areas. As such, the ability to accurately quantify this compound in various matrices, from bulk drug substances to biological fluids, is paramount for quality control, pharmacokinetic studies, and regulatory compliance.
The choice of an analytical method is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. This guide details two widely applicable and validated techniques:
-
HPLC-UV: A robust and accessible method suitable for routine quality control and quantification in relatively clean sample matrices.
-
LC-MS/MS: A highly sensitive and selective method ideal for complex matrices and low-level quantification, such as in biological samples.
The validation of these analytical procedures is anchored to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), ensuring the generation of reliable and reproducible data.[2][3]
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C9H8N4 | [1] |
| Molecular Weight | 172.191 | [1] |
| Structure | Pyridine and Pyrimidine rings | [1] |
| Functional Groups | Primary Amine, Pyridinic Nitrogen | [1] |
The presence of the pyridine and pyrimidine moieties, along with the primary amine, dictates the compound's polarity and chromatographic behavior. These basic nitrogen atoms make the compound amenable to reversed-phase chromatography with acidic mobile phases and highly sensitive detection by mass spectrometry in positive ionization mode.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of this compound in bulk material or pharmaceutical formulations where the concentration is expected to be relatively high and the matrix is less complex.
Principle of HPLC-UV
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is employed, where the nonpolar stationary phase retains the analyte. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is then used to elute the compound. The UV detector measures the absorbance of the analyte as it passes through the detector cell, and the resulting peak area is proportional to its concentration.
Experimental Protocol: HPLC-UV
3.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
3.2.2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | Acidic pH improves peak shape for basic compounds by protonating silanol groups on the stationary phase. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution ensures the efficient elution of the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; should be optimized by determining the λmax of the analyte. |
3.2.4. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3.2.5. Method Validation
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][4][5]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free of interference from excipients, impurities, or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[5] |
| Accuracy | 98.0% to 102.0% recovery of the analyte in spiked samples. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| Range | Established from linearity, accuracy, and precision data. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH, flow rate). |
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standards. The concentration of this compound in the unknown sample is then determined by interpolating its peak area from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is recommended for the quantification of this compound in complex matrices, such as biological fluids (plasma, urine), where high sensitivity and selectivity are required.
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]+). This ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
Experimental Protocol: LC-MS/MS
4.2.1. Materials and Reagents
-
Same as for HPLC-UV, but with LC-MS grade solvents and reagents.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization properties can be used.
4.2.2. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
4.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | A smaller dimension column is suitable for the lower flow rates used in LC-MS. |
| Mobile Phase A | 0.1% Formic acid in Water | Promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | Optimized for analyte retention and separation from matrix components. | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms are readily protonated. |
| MRM Transitions | Precursor Ion ([M+H]+) → Product Ion(s) | Specific transitions must be determined by infusing a standard solution of the analyte. For C9H8N4, the precursor ion would be m/z 173.1. Product ions would be determined experimentally. |
| Collision Energy | Optimized for each MRM transition |
4.2.4. Standard and Sample Preparation
-
Stock and Working Standards: Prepared similarly to the HPLC-UV method, but at lower concentrations (e.g., ng/mL range).
-
Sample Preparation (e.g., for Plasma):
-
Protein Precipitation: Add a known volume of plasma sample to a tube. Add 3 volumes of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can also be employed for cleaner extracts and improved sensitivity. The choice of method will depend on the analyte's properties and the sample matrix.
-
The supernatant from protein precipitation or the eluate from LLE/SPE is evaporated and reconstituted in the initial mobile phase before injection.
-
4.2.5. Method Validation
Validation for bioanalytical methods follows similar principles to ICH guidelines but with specific recommendations from regulatory bodies like the FDA.
| Validation Parameter | Acceptance Criteria (Typical for Bioanalytical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a minimum of 6 concentration levels. |
| Accuracy & Precision | Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for quality control samples. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the analyte's ionization. |
| Recovery | The extraction efficiency of the analyte from the matrix should be consistent and reproducible. |
| Stability | Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Data Analysis and Quantification
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The use of an internal standard corrects for variations in sample processing and instrument response.
Visualizations
HPLC-UV Experimental Workflow
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
Application Notes and Protocols for the HPLC Purity Analysis of 6-(Pyridin-3-yl)pyrimidin-4-amine
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 6-(Pyridin-3-yl)pyrimidin-4-amine, a molecule with potential applications in medicinal chemistry, rigorous analytical characterization is paramount. This compound, comprised of linked pyridine and pyrimidine ring systems, presents a unique analytical challenge due to its polarity. This application note provides a comprehensive guide to the determination of purity for this compound using a robust High-Performance Liquid Chromatography (HPLC) method. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework for not only routine purity testing but also for the validation of the analytical method in accordance with international regulatory standards.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to developing a selective and robust HPLC method.
-
Molecular Formula: C₉H₈N₄[1]
-
Molecular Weight: 172.19 g/mol [2]
-
Structure: Composed of a pyridine ring linked to a pyrimidine ring with an amine substituent.
-
Predicted Polarity: With a calculated XLogP of 0.4, the molecule is predicted to be relatively polar. This characteristic informs the choice of a reversed-phase HPLC method with a suitable stationary phase to ensure adequate retention.
-
UV Absorbance: Pyridine and pyrimidine derivatives are known to exhibit strong UV absorbance. Pyridine has a distinct absorption maximum around 254 nm. The conjugated system in this compound is expected to have a similar or slightly shifted UV maximum, making UV detection a suitable choice for quantification.
Recommended HPLC Method for Purity Analysis
The following reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound. The selection of a C18 column is a common starting point for the analysis of a wide range of pharmaceutical compounds.[1] The mobile phase, a mixture of a buffered aqueous solution and an organic modifier, is chosen to achieve optimal separation of the main compound from potential impurities.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A gradient-capable HPLC system with a UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Causality behind Experimental Choices:
-
C18 Column: The octadecylsilane stationary phase provides a hydrophobic environment suitable for retaining and separating a broad range of organic molecules. For a moderately polar compound like this compound, a C18 column offers a good balance of retention and resolution.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, to the mobile phase helps to protonate the basic nitrogen atoms in the pyridine and pyrimidine rings. This consistent protonation state leads to sharper, more symmetrical peaks by minimizing undesirable interactions with residual silanol groups on the silica-based stationary phase.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of any potential impurities that may have a significantly different polarity from the main analyte. This approach provides a comprehensive impurity profile in a reasonable run time.
-
UV Detection at 254 nm: Based on the known UV absorption of pyridine, 254 nm is selected as a robust initial wavelength for detection. It is recommended to perform a UV scan of the analyte to determine the optimal wavelength for maximum sensitivity.
Experimental Protocols
Standard and Sample Preparation
Protocol for Standard Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 5 mL of the sample diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the sample diluent and mix thoroughly.
Protocol for Sample Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 5 mL of the sample diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the sample diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
References
Application Notes and Protocols for the Development of N-(pyridin-3-yl)pyrimidin-4-amine Analogues for Cancer Therapy
Introduction: The Rationale for Targeting Kinases with Pyrimidine Scaffolds
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the backbone of several successful kinase inhibitors used in oncology.[1] Its ability to mimic the hinge-binding interactions of ATP in the kinase active site makes it an ideal starting point for designing potent and selective inhibitors.[2] Kinase dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[3] This document provides a comprehensive guide for researchers on the design, synthesis, and evaluation of novel N-(pyridin-3-yl)pyrimidin-4-amine analogues, with a particular focus on targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4]
Recent studies have highlighted the potential of this scaffold in developing CDK2 inhibitors, which have shown promise in treating cancers with specific genetic aberrations, such as Cyclin E1 (CCNE1) amplification.[5][6] The protocols outlined herein are designed to provide a robust framework for identifying and characterizing new chemical entities with therapeutic potential.
Part 1: Analogue Design and Synthesis
Design Strategy: Structure-Activity Relationship (SAR) Insights
The design of novel analogues should be guided by established SAR principles. The core N-(pyridin-3-yl)pyrimidin-4-amine structure serves as the ATP-competitive hinge-binding motif. Modifications should be strategically introduced to enhance potency, selectivity, and drug-like properties.
-
Rationale for Modification Points:
-
Position 5 of the Pyrimidine Ring: Substitution at this position can be explored to improve selectivity and potency.
-
Pyridine Ring: Modifications to the pyridine ring can modulate solubility and pharmacokinetic properties.
-
Amine Linker: Introducing different functional groups on a phenyl ring attached to the amine linker can lead to additional interactions within the kinase active site, enhancing binding affinity.
-
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
A reliable method for synthesizing these analogues is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[7][8] This reaction allows for the formation of the crucial C-N bond between the pyrimidine core and the substituted aniline.[4][9]
Caption: Synthetic workflow for N-(pyridin-3-yl)pyrimidin-4-amine analogues.
Detailed Synthesis Protocol: Example Synthesis
This protocol describes the synthesis of a generic N-(substituted-phenyl)-N'-(pyridin-3-yl)pyrimidin-2,4-diamine analogue.
Materials:
-
2-chloro-N-(pyridin-3-yl)pyrimidin-4-amine (starting material)
-
Substituted aniline of choice (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 equivalents)
-
Xantphos (0.1 equivalents)
-
Caesium carbonate (Cs2CO3) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried reaction flask, add 2-chloro-N-(pyridin-3-yl)pyrimidin-4-amine (1.0 eq), the substituted aniline (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final compound.
-
Characterize the purified compound by NMR and Mass Spectrometry to confirm its structure and purity.
Part 2: In Vitro Characterization
Primary Screening: CDK2 Kinase Activity Assay
The initial evaluation of synthesized compounds involves determining their ability to inhibit the target kinase, CDK2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[10][11][12]
Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the test compound.
Protocol: ADP-Glo™ Kinase Assay
-
Materials:
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.
-
In a 96-well or 384-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor, e.g., AZD5438) and a negative control (DMSO vehicle).
-
Add the CDK2/CyclinA2 enzyme and the substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km for CDK2 to ensure sensitive detection of competitive inhibitors.[13]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Activity: Antiproliferative and Viability Assays
Demonstrating that the compounds can inhibit the growth of cancer cells is a critical next step. The MTT assay is a widely used colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Lines: Use relevant cancer cell lines. For CDK2 inhibitors, cell lines with CCNE1 amplification or those known to be dependent on CDK2 are appropriate choices (e.g., HeLa, MCF-7, HT-29).[3][5]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Quantitative Summary of In Vitro Activity
| Compound ID | CDK2 IC50 (nM) | HeLa GI50 (µM) | MCF-7 GI50 (µM) |
| Analogue 1 | 50 | 1.2 | 2.5 |
| Analogue 2 | 75 | 3.5 | 5.1 |
| Analogue 3 | 200 | >10 | >10 |
| AZD5438 | 64 | 0.8 | 1.5 |
Mechanism of Action in Cells
To confirm that the observed antiproliferative effects are due to the intended mechanism of action (CDK2 inhibition), further cellular assays are necessary.
CDK2 inhibition is expected to cause cell cycle arrest, typically at the G1/S transition. This can be analyzed by flow cytometry using propidium iodide (PI) staining.[16][17]
Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Seed cells and treat with the test compound at concentrations around the GI50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.[18]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Model the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Inhibition of critical cell cycle kinases can lead to programmed cell death (apoptosis). This can be assessed by monitoring the cleavage of key apoptotic proteins like PARP and Caspase-3 via Western blotting.[19][20][21]
Caption: A streamlined workflow for Western blot analysis.
Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells with the test compound for 48-72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C.[22] Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of Caspase-3 and PARP indicates the induction of apoptosis.[23]
Part 3: In Vivo and ADME/Tox Evaluation
In Vivo Efficacy: Human Tumor Xenograft Model
Promising compounds from in vitro studies should be evaluated for their antitumor activity in an in vivo model. The human tumor xenograft model is a standard preclinical tool.[24]
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound to assess its effect on tumor growth.[25]
Protocol: HeLa Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[25]
-
Procedure:
-
Cell Preparation: Culture HeLa cells to ~80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support initial tumor growth.[25]
-
Implantation: Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of each mouse.[26]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[27]
-
Drug Administration: Prepare the test compound in a suitable vehicle. Administer the compound to the treatment groups according to a predetermined schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
Data Collection:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[27]
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Early ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify compounds with favorable drug-like characteristics and avoid late-stage failures.[28] A tiered approach using in vitro assays is recommended.[29]
Key In Vitro ADME Assays:
| Property Assessed | Assay | Rationale |
| Absorption | PAMPA / Caco-2 | Predicts passive diffusion and active transport across the intestinal barrier, indicating potential oral absorption.[29][30] |
| Metabolism | Microsomal Stability | Measures the rate of metabolism by liver enzymes (cytochromes P450), predicting hepatic clearance.[31] |
| Distribution | Plasma Protein Binding | Determines the fraction of the compound bound to plasma proteins; only the unbound fraction is active.[29] |
| Toxicity | hERG Inhibition | Assesses the risk of cardiac toxicity, a common cause of drug attrition. |
| Solubility | Kinetic/Thermodynamic | Measures the solubility of the compound, which is critical for absorption and formulation.[29] |
These assays provide essential data to guide the optimization of lead compounds, balancing potency with favorable pharmacokinetic and safety profiles.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. HeLa Xenograft Model | Xenograft Services [xenograft.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Identification of CDK2 substrates in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. m.youtube.com [m.youtube.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HeLa Xenograft Model - Altogen Labs [altogenlabs.com]
- 26. journalaim.com [journalaim.com]
- 27. benchchem.com [benchchem.com]
- 28. nuvisan.com [nuvisan.com]
- 29. selvita.com [selvita.com]
- 30. charnwooddiscovery.com [charnwooddiscovery.com]
- 31. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Synthesis of 6-(pyridin-3-yl)pyrimidin-4-amine: A Potential Therapeutic Agent for Central Nervous System Disorders
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in CNS Disorders
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its prevalence in natural molecules such as nucleic acids and vitamins, as well as in synthetic drugs, underscores its significance in therapeutic development. In the realm of central nervous system (CNS) disorders, pyrimidine derivatives have emerged as a promising class of molecules, with research highlighting their potential as anticonvulsants, antidepressants, and agents for treating neurodegenerative diseases.[2][3] The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring allow for specific interactions with various biological targets within the CNS.
This application note provides a comprehensive guide to the synthesis and potential applications of a specific pyrimidine derivative, 6-(pyridin-3-yl)pyrimidin-4-amine. This compound merges the pyrimidine core with a pyridine moiety, a combination that has shown promise in modulating key signaling pathways implicated in CNS pathophysiology. We will explore its synthesis through a robust and reproducible protocol, delve into its potential mechanisms of action in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, and provide detailed protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for CNS disorders.
Synthetic Protocol: A Reliable Pathway to this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of an enaminone intermediate followed by a cyclization reaction with guanidine. This approach is widely utilized for the preparation of substituted pyrimidines due to its reliability and the ready availability of starting materials.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
This initial step involves the condensation of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds through the formation of an enamine, which is a versatile intermediate in organic synthesis.
Protocol:
-
To a solution of 3-acetylpyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 g of 3-acetylpyridine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, is typically a viscous oil or a low-melting solid and can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
The second step is a cyclization reaction where the enaminone intermediate reacts with guanidine to form the desired pyrimidine ring. This reaction is a classic example of a condensation reaction leading to a heterocyclic system.
Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq) in absolute ethanol (10 mL per 1 g of sodium) under an inert atmosphere (e.g., nitrogen or argon). Caution: Sodium metal is highly reactive with water and moisture. Handle with extreme care.
-
To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq) from Step 1 in absolute ethanol (5 mL per 1 g of enaminone) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC (ethyl acetate/methanol, 9:1).
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound as a solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Characterization Protocol
To ensure the identity and purity of the synthesized this compound, a comprehensive characterization using modern analytical techniques is essential.
Expected Analytical Data:
| Property | Expected Value |
| Molecular Formula | C₉H₈N₄ |
| Molecular Weight | 172.19 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are the predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These predictions are based on the analysis of similar structures reported in the literature.[5][6]
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~9.2 (s, 1H): Pyridine H2'
-
δ ~8.7 (d, 1H): Pyridine H6'
-
δ ~8.5 (s, 1H): Pyrimidine H2
-
δ ~8.4 (d, 1H): Pyridine H4'
-
δ ~7.6 (dd, 1H): Pyridine H5'
-
δ ~7.2 (s, 1H): Pyrimidine H5
-
δ ~6.8 (br s, 2H): -NH₂
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~163.0: Pyrimidine C4
-
δ ~161.0: Pyrimidine C6
-
δ ~158.0: Pyrimidine C2
-
δ ~151.0: Pyridine C6'
-
δ ~148.0: Pyridine C2'
-
δ ~135.0: Pyridine C4'
-
δ ~132.0: Pyridine C3'
-
δ ~124.0: Pyridine C5'
-
δ ~105.0: Pyrimidine C5
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.
-
Expected [M+H]⁺: 173.0822 (for C₉H₉N₄⁺)
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid, with UV detection at a wavelength where the compound has maximum absorbance (e.g., ~254 nm). The purity should ideally be >95%.
Application Notes: Potential Therapeutic Mechanisms in CNS Disorders
The therapeutic potential of this compound in CNS disorders can be inferred from the known activities of structurally related pyrimidine derivatives. Several key signaling pathways implicated in neurodegeneration are modulated by such compounds.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in the pathogenesis of Alzheimer's disease, bipolar disorder, and other neurological conditions.[7][8] Overactivation of GSK-3β contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and an increase in the production of amyloid-beta (Aβ) peptides, both of which are hallmarks of Alzheimer's disease.[9][10] Pyrimidine-based compounds have been identified as potent inhibitors of GSK-3β. By inhibiting GSK-3β, this compound could potentially reduce tau pathology and Aβ production, thereby offering a disease-modifying strategy for Alzheimer's disease.
Diagram of GSK-3β's Role in Alzheimer's Disease Pathogenesis:
Caption: Role of GSK-3β in Alzheimer's pathology.
Phosphodiesterase 9A (PDE9A) Inhibition
Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE9A is a cGMP-specific PDE that is highly expressed in brain regions associated with cognition, such as the hippocampus and cortex.[11] Inhibition of PDE9A leads to an increase in cGMP levels, which in turn enhances synaptic plasticity and cognitive function.[12][13] Preclinical studies have shown that PDE9A inhibitors can improve memory and learning in various animal models.[6] Given that cognitive impairment is a central feature of many CNS disorders, including Alzheimer's disease, this compound, as a potential PDE9A inhibitor, could offer a symptomatic treatment for cognitive deficits.
Adenosine A₂A Receptor Antagonism
The adenosine A₂A receptor is a G-protein coupled receptor that is highly expressed in the basal ganglia, a brain region critical for motor control. In Parkinson's disease, the loss of dopaminergic neurons leads to an overactivity of the adenosine A₂A receptor pathway, contributing to motor symptoms.[14] Antagonists of the A₂A receptor have been shown to improve motor function in preclinical models and in patients with Parkinson's disease, often as an adjunct therapy to levodopa.[5] Pyrimidine-based molecules have been developed as potent and selective A₂A receptor antagonists. Therefore, this compound could potentially act as an A₂A receptor antagonist, providing a non-dopaminergic approach to managing the motor symptoms of Parkinson's disease.
Conclusion
This compound represents a molecule of significant interest for researchers in the field of CNS drug discovery. The synthetic protocol outlined in this application note provides a clear and reproducible method for its preparation. The potential for this compound to modulate key pathological pathways in neurodegenerative diseases through the inhibition of GSK-3β, PDE9A, or antagonism of the adenosine A₂A receptor warrants further investigation. The detailed characterization protocols will enable researchers to confidently synthesize and verify this compound for use in their biological studies. It is our hope that this comprehensive guide will facilitate the exploration of this compound and other related pyrimidine derivatives as potential therapeutics for the treatment of debilitating CNS disorders.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 1192814-34-8 [chemicalbook.com]
- 9. This compound | 1192814-34-8 [chemicalbook.com]
- 10. escholarship.org [escholarship.org]
- 11. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Pyridin-3-yl)pyrimidin-4-amine
Welcome to the technical support center for the synthesis of 6-(Pyridin-3-yl)pyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The core of this synthesis typically involves a palladium-catalyzed cross-coupling reaction, a powerful but sensitive transformation that requires careful optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Overview of the Primary Synthetic Strategy
The most convergent and widely adopted strategy for constructing the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a halogenated pyrimidine and a pyridine-boron species. The following workflow diagram illustrates this common approach.
Technical Support Center: Purification of 6-(Pyridin-3-yl)pyrimidin-4-amine
Welcome to the technical support center for the purification of 6-(Pyridin-3-yl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.
Question 1: My crude product is a dark, oily residue after synthesis. How can I effectively isolate the solid product?
Answer:
A dark, oily crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents. The initial goal is to induce crystallization or precipitation of your target compound, this compound.
-
Underlying Cause: The formation of tars or polymeric materials can occur, especially if the reaction was carried out at high temperatures. Additionally, incomplete removal of solvents like DMF or DMSO can prevent solidification.
-
Step-by-Step Protocol:
-
Solvent Trituration: Begin by triturating the oil with a non-polar solvent in which your product is expected to have low solubility, such as diethyl ether, hexane, or ethyl acetate. This will dissolve many organic impurities, leaving behind the more polar product.
-
Anti-Solvent Precipitation: If trituration is ineffective, dissolve the oil in a minimal amount of a polar solvent in which it is soluble (e.g., methanol or acetone). Then, slowly add a non-polar anti-solvent (like cold water or hexane) with vigorous stirring until a precipitate forms.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Charcoal Treatment: If the color is due to highly conjugated impurities, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help decolorize the solution before recrystallization.
-
Question 2: I'm observing multiple spots on my TLC plate after initial purification. How do I identify the major byproduct and select an appropriate purification method?
Answer:
Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of several compounds. Identifying the main byproduct is crucial for choosing the most effective purification strategy.
-
Identifying Byproducts: Common byproducts in the synthesis of similar pyrimidine derivatives can include unreacted starting materials, regioisomers, or products of side reactions.[1] For instance, if the synthesis involves a precursor like 2-chloro-4-(pyridin-3-yl)pyrimidine, incomplete reaction could leave this starting material in your mixture.
-
Workflow for Identification and Purification:
Caption: Workflow for byproduct identification and purification.
-
Detailed Steps:
-
Analysis: A small sample of the crude material should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the components. Proton NMR (¹H NMR) can also provide structural information about the major species present.
-
Method Selection:
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities.[2][3] For this compound, a silica gel column is typically effective. A gradient elution starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is a good starting point.
-
Recrystallization: If one compound is present in a much higher concentration and has suitable solubility properties, recrystallization can be a highly effective and scalable purification method.[4][5] Solvents to consider for this compound and related structures include ethanol, methanol, or mixtures like acetone/water.
-
Acid-Base Extraction: Given the presence of basic nitrogen atoms in both the pyridine and pyrimidine rings, acid-base extraction can be employed to separate the target compound from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The amine-containing compounds will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified product.
-
-
Question 3: My column chromatography is not giving good separation. The product is co-eluting with an impurity. What adjustments can I make?
Answer:
Poor separation in column chromatography can be due to several factors, including the choice of mobile phase, stationary phase, and column loading.
-
Optimizing Separation:
-
Mobile Phase Modification:
-
Solvent System: If you are using a standard solvent system like dichloromethane/methanol, try adding a small amount of a third solvent to modify the selectivity. For amine-containing compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase can reduce tailing on silica gel by neutralizing acidic sites.
-
Solvent Polarity: Fine-tune the polarity of your eluent. A slower gradient or even isocratic elution with a finely adjusted solvent ratio can improve the resolution between closely eluting spots.
-
-
Stationary Phase Selection: While silica gel is the most common choice, other stationary phases might provide better separation. Consider using alumina (basic or neutral) or a reverse-phase C18 silica gel if your compound and impurities have suitable properties.
-
Column Loading: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
| Parameter | Recommendation | Rationale |
| Mobile Phase Additive | 0.1-1% Triethylamine | Reduces peak tailing for basic compounds on silica gel. |
| Column Loading | 1-5% of silica mass | Prevents band broadening and ensures optimal separation. |
| Alternative Stationary Phase | Alumina (Neutral/Basic) | Can offer different selectivity compared to acidic silica gel. |
Caption: Recommendations for optimizing column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single purification step?
A1: The purity after a single purification step is highly dependent on the initial purity of the crude material and the chosen method. A well-optimized recrystallization can yield purities >98%. Similarly, careful column chromatography can also achieve purities in the range of 97-99%.[6] It is always recommended to assess purity using analytical techniques like HPLC or NMR spectroscopy.[7][8]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is essential for confirming the structure and assessing the purity of this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons on the pyridine and pyrimidine rings will be characteristic of the target compound.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining purity. A single sharp peak on the chromatogram is indicative of a pure sample.
-
Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.
Q3: Are there any specific safety precautions I should take when working with this compound and the solvents used for its purification?
A3: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents like dichloromethane and methanol.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents and reagents used for specific handling and disposal information.
References
- 1. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. This compound | 1192814-34-8 [chemicalbook.com]
Technical Support Center: Synthesis of 6-(pyridin-3-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-(pyridin-3-yl)pyrimidin-4-amine. As a Senior Application Scientist, this guide is structured to provide in-depth technical insights, explaining the causality behind experimental choices and offering solutions to common challenges encountered during this synthesis.
Introduction
The synthesis of this compound, a key scaffold in medicinal chemistry, is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a 6-halopyrimidin-4-amine with a pyridine-3-boronic acid derivative. While this is a powerful and versatile method, the presence of multiple nitrogen atoms in both coupling partners can lead to specific side reactions and purification challenges. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide
Low or No Product Yield
Q1: My Suzuki coupling reaction is resulting in a low to non-existent yield of the desired this compound. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of a 6-halopyrimidin-4-amine with 3-pyridinylboronic acid can stem from several critical factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivation: The nitrogen atoms in both the pyrimidine and pyridine rings can coordinate with the palladium catalyst, leading to catalyst deactivation.
-
Recommendation: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). The use of bulky, electron-rich phosphine ligands such as XPhos or SPhos can shield the palladium center and promote the desired catalytic cycle.[1]
-
-
Suboptimal Base: The choice and quality of the base are crucial for the transmetalation step.
-
Recommendation: Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and anhydrous for non-aqueous reactions. For aqueous systems, ensure vigorous stirring to facilitate phase transfer. The pKa of the base should be appropriate to deprotonate the boronic acid without causing decomposition of starting materials or product.[1]
-
-
Protodeboronation of Pyridine-3-boronic Acid: Heteroaryl boronic acids, particularly those with nitrogen atoms, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
-
Recommendation: Use anhydrous solvents and reagents to minimize the presence of water, which is a proton source. Employing a milder base like KF can also mitigate this side reaction.[1] Alternatively, using the pinacol ester of pyridine-3-boronic acid can enhance stability.
-
-
Inadequate Inert Atmosphere: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.
-
Recommendation: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.[1]
-
Formation of Impurities and Side Products
Q2: I am observing significant impurities alongside my desired product. What are the likely side products and how can I minimize their formation?
A2: Several side products are commonly observed in this synthesis. Understanding their origin is key to prevention.
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Structure | Formation Mechanism | Mitigation Strategies |
| Homo-coupled Pyridine | 3,3'-bipyridine | Oxidative coupling of two molecules of pyridine-3-boronic acid.[2] | - Rigorously exclude oxygen from the reaction. - Use a lower reaction temperature. - Employ a slight excess of the 6-halopyrimidin-4-amine. |
| Homo-coupled Pyrimidine | 6,6'-bi(pyrimidin-4-amine) | Coupling of two molecules of the 6-halopyrimidin-4-amine. | - Use a slight excess of the pyridine-3-boronic acid. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Protodeboronated Pyridine | Pyridine | Reaction of pyridine-3-boronic acid with a proton source.[1] | - Use anhydrous conditions. - Employ milder bases (e.g., KF). - Use the boronate ester derivative. |
| Dehalogenated Pyrimidine | Pyrimidin-4-amine | Reduction of the 6-halopyrimidin-4-amine. | - Ensure high purity of reagents and solvents. - Avoid excessively high temperatures. - Use a well-defined palladium precatalyst. |
| Pyridine N-oxide Derivative | 6-(1-oxopyridin-3-yl)pyrimidin-4-amine | Oxidation of the pyridine nitrogen. | - Use high-purity, peroxide-free solvents. - Avoid exposure to air, especially at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q3: Is there a preferred halogen on the 6-halopyrimidin-4-amine for this reaction?
A3: The reactivity order for the halogen is I > Br > Cl. While 6-iodopyrimidin-4-amine will be the most reactive, it is also the most expensive and potentially least stable. 6-Chloropyrimidin-4-amine is often a cost-effective starting material, but it requires more forcing reaction conditions (higher temperatures, more active catalyst systems) to achieve good yields. 6-Bromopyrimidin-4-amine often provides a good balance of reactivity and cost.
Q4: My product is very polar and difficult to purify by column chromatography. What are some alternative purification strategies?
A4: The presence of both a pyridine and an aminopyrimidine moiety makes the target compound quite polar and basic, which can lead to tailing on silica gel.
-
Acid-Base Extraction: The basic nature of the product can be exploited. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer, leaving less polar, non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the pure product, which can be collected by filtration or extracted with an organic solvent.
-
Reverse-Phase Chromatography: If standard silica gel chromatography is ineffective, reverse-phase chromatography (C18) may provide better separation.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find optimal conditions.
Q5: Can I use microwave-assisted heating for this Suzuki coupling?
A5: Yes, microwave-assisted heating can be very effective for this reaction. It can significantly reduce reaction times and often leads to higher yields by minimizing the formation of degradation products that can occur with prolonged heating. A typical microwave protocol might involve heating the reaction mixture at 100-150 °C for 15-60 minutes.[3]
Experimental Protocol: Suzuki Coupling for this compound
This protocol is a general guideline and may require optimization based on the specific halogen used and the available laboratory equipment.
Caption: General experimental workflow for the synthesis.
Materials:
-
6-Chloropyrimidin-4-amine (or the corresponding bromo or iodo derivative)
-
Pyridine-3-boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
Procedure:
-
To a dry reaction flask, add 6-chloropyrimidin-4-amine (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) or by crystallization.
References
Technical Support Center: Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding pyrimidine synthesis.
Q1: My pyrimidine synthesis reaction is resulting in a very low yield. What are the most critical general parameters to investigate first?
A1: Low yields are a frequent challenge in pyrimidine synthesis and often stem from a few key factors. Before delving into complex optimizations, always begin by assessing the following:
-
Purity of Starting Materials: Impurities in your aldehyde, 1,3-dicarbonyl compound, amidine, or urea/thiourea can significantly inhibit the reaction or lead to unwanted side products.[1][2] Ensure all reagents are of high purity; for example, amidines can be hygroscopic and may hydrolyze over time, so using freshly prepared or properly stored amidine hydrochloride is crucial.[3]
-
Reaction Conditions: Temperature and reaction time are critical.[1] Many pyrimidine syntheses require heating, but excessive temperatures can cause decomposition of reactants or products.[3] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[4]
-
Catalyst Activity: Whether you are using a Brønsted or Lewis acid catalyst, its activity is paramount.[1] If you are using a reusable catalyst, it may require regeneration. For acid catalysts, ensure the concentration is appropriate for your specific substrates.[3]
-
Solvent Effects: The choice of solvent can dramatically impact reactant solubility and the overall reaction rate.[1] While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[3][4]
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products in common pyrimidine syntheses like the Biginelli and Pinner reactions?
A2: The formation of side products is a common issue that complicates purification and reduces yields.[5]
-
In the Biginelli reaction, a frequent fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures).[3] Another common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester.[2]
-
In the Pinner reaction, side reactions can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[3] The purity of the amidine salt is also critical to prevent unwanted reactions.[3]
Q3: My synthesized pyrimidine derivative is highly polar, making purification by standard column chromatography on silica gel challenging. What are some alternative purification strategies?
A3: The purification of polar pyrimidine derivatives presents a significant challenge due to their high solubility in polar solvents and potentially poor retention on standard reverse-phase columns.[6] Here are some effective strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[6]
-
Reverse-Phase Chromatography (RPC) Optimization: While challenging, RPC can be adapted for polar pyrimidines by using polar-endcapped columns or by adding ion-pairing agents to the mobile phase to enhance retention.[6] Adjusting the mobile phase pH to suppress the ionization of acidic or basic pyrimidine derivatives can also increase their hydrophobicity and retention.[6]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for pyrimidine derivatives that can be ionized, as it separates them based on their net charge.[6]
-
Crystallization: Careful selection of a recrystallization solvent is a powerful purification technique. The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[6]
Part 2: Troubleshooting Guides for Specific Synthetic Challenges
This section provides detailed troubleshooting guides for common issues encountered during specific pyrimidine synthesis reactions.
Guide 1: The Biginelli Reaction: Low Yields and Unexpected Byproducts
The Biginelli reaction is a cornerstone of pyrimidine synthesis, but it is not without its challenges. This guide will help you troubleshoot common problems.
Problem 1: Low yield of the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM) with significant unreacted starting materials.
Q: My Biginelli reaction has stalled, and I have a low yield of my target DHPM. What are the likely causes and how can I improve the conversion?
A: Low conversion in the Biginelli reaction can often be traced back to several factors related to reaction kinetics and catalyst efficiency.[1][3]
Troubleshooting Steps:
-
Evaluate Catalyst Performance: The choice and concentration of the catalyst are critical. While traditional methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] Consider screening Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which can be more effective for certain substrates.[1] The catalyst's role is crucial; without it, product formation is often difficult and results in poor yields.[1]
-
Optimize Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to proceed to completion.[3] Use TLC to monitor the disappearance of starting materials and the appearance of the product to determine the optimal reaction time.
-
Solvent Selection: The polarity of the solvent significantly influences the reaction rate.[1] Polar solvents are generally preferred.[1] While ethanol is common, consider exploring other solvents like acetonitrile or even solvent-free conditions, which have been shown to improve yields in some cases.[1][3]
-
Purity of Reagents: Re-verify the purity of your aldehyde, β-ketoester, and urea/thiourea. Impurities can act as inhibitors or participate in side reactions, consuming your starting materials.[1]
Problem 2: Formation of a fluorescent byproduct.
Q: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at elevated temperatures.[3]
Troubleshooting Steps:
-
Control Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly minimize the formation of the DHP byproduct.[3]
-
Catalyst Choice: The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It may be beneficial to screen different Lewis or Brønsted acids.
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[3]
Workflow for Troubleshooting the Biginelli Reaction
Caption: A general workflow for troubleshooting common issues in the Biginelli reaction.
Guide 2: The Pinner Reaction: Challenges in Cyclization and Hydrolysis
The Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful tool for creating substituted pyrimidines.[3][7] However, success hinges on careful control of reaction conditions to avoid common pitfalls.
Problem 1: Low yield of the desired pyrimidine with a complex mixture of byproducts.
Q: My Pinner synthesis is yielding a complex mixture and a low yield of the target pyrimidine. What are the common side reactions I should be aware of?
A: Side reactions in the Pinner synthesis often stem from the reactivity of the starting materials and intermediates. Common culprits include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization.[3]
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and prone to hydrolysis, which will negatively impact your reaction.[3]
-
Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of key intermediates and starting materials.[2] Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2][5]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions. Common bases include sodium ethoxide and potassium carbonate.[3]
-
Temperature Control: The optimal reaction temperature will depend on your specific substrates. Monitor the reaction by TLC to find the sweet spot that promotes cyclization without causing decomposition at excessively high temperatures.[3]
Problem 2: The cyclization step is not proceeding to completion.
Q: My Pinner reaction appears to have stalled at an intermediate stage, with incomplete cyclization. How can I drive the reaction forward?
A: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[3]
Troubleshooting Steps:
-
Catalyst Addition: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]
-
Extended Reaction Time: Some cyclizations are inherently slow and may require longer reaction times to go to completion. Continue to monitor the reaction by TLC.[3]
-
Dean-Stark Trap: To drive the equilibrium towards the cyclized product, consider using a Dean-Stark trap to remove water formed during the reaction, especially if the final step is a dehydration.
Experimental Protocol: General Procedure for Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on anhydrous conditions.[2]
Reagents & Equipment:
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Anhydrous solvent (e.g., ethanol)
-
1,3-Dicarbonyl compound (1 equivalent)
-
Amidine hydrochloride (1.1 equivalents)
-
Strong base (e.g., sodium ethoxide, 1.1 equivalents)
Procedure:
-
Setup: Assemble the oven-dried glassware under an inert atmosphere.
-
Reaction Mixture: In the reaction flask, dissolve the 1,3-dicarbonyl compound and the amidine hydrochloride in anhydrous ethanol.
-
Base Addition: Slowly add the base (e.g., sodium ethoxide) to the reaction mixture at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Extraction: Remove the solvent under reduced pressure and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine.[2]
Part 3: Data Presentation and Visualization
Table 1: Common Solvents and Catalysts in Biginelli Reactions
| Solvent | Catalyst | Typical Temperature (°C) | Notes |
| Ethanol | HCl | Reflux | The classical and most common condition.[1] |
| Acetonitrile | Yb(OTf)₃ | 80 | Lewis acid catalysis can be milder and more efficient for some substrates. |
| Dichloromethane | BF₃·OEt₂ | Room Temperature | Can be effective for acid-sensitive substrates. |
| Solvent-free | Montmorillonite K-10 | 100 | Green chemistry approach that can lead to higher yields and easier work-up.[4] |
Mechanism Diagram: The Biginelli Reaction
Caption: A simplified mechanism of the acid-catalyzed Biginelli reaction.
References
Technical Support Center: Navigating Side Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in pyrimidine synthesis, with a specific focus on avoiding undesired dimerization and other side reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The "Dimerization" Challenge in Context
In pyrimidine synthesis, "dimerization" is a broad term that often refers to several distinct side reactions rather than a single, unified mechanism. While the direct, non-photochemical dimerization of the final pyrimidine product is uncommon, the self-condensation of precursors and the formation of dimeric structures through competing pathways are frequent challenges that reduce yield and complicate purification. This guide will address these issues within the context of two widely used methods: the Biginelli reaction and the Pinner synthesis .
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns encountered during pyrimidine synthesis.
Q1: I'm seeing a significant byproduct in my Biginelli reaction that isn't my target dihydropyrimidinone (DHPM). What is it likely to be?
A: The most common byproducts in a Biginelli reaction are not true dimers of the pyrimidine product, but rather side products arising from competing reaction pathways. These include:
-
Knoevenagel Condensation Product: This results from the acid-catalyzed reaction between the aldehyde and the β-ketoester, which then fails to incorporate the urea component.
-
Hantzsch-type Dihydropyridine: This occurs when two equivalents of the β-ketoester react with the aldehyde, especially at elevated temperatures where urea can decompose to ammonia.[1][2]
-
Open-Chain Ureides: These are linear intermediates that fail to cyclize to form the final pyrimidine ring, often due to steric hindrance or insufficient activation.[3]
-
Aldol Self-Condensation Products: Aliphatic aldehydes or enolizable ketones can react with themselves under acidic conditions, consuming starting material.[2]
Q2: My Pinner synthesis is yielding a complex mixture, and I suspect amidine self-condensation. How can I confirm this and prevent it?
A: Amidine self-condensation, particularly under basic conditions, is a known side reaction in the Pinner synthesis, often leading to triazine byproducts.[2]
-
Confirmation: The presence of triazines can be confirmed by mass spectrometry (look for masses corresponding to amidine trimers) and 13C NMR (characteristic shifts for the triazine ring carbons).
-
Prevention: This side reaction is best mitigated by controlling the reaction pH and temperature. Using the amidine as a hydrochloride salt and carefully controlling the stoichiometry of the base can disfavor self-condensation. Running the reaction at lower temperatures may also help.
Q3: What is the single most critical parameter to control in a Pinner synthesis to avoid side reactions?
A: Strictly anhydrous conditions. The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. Any moisture present can lead to the formation of esters and N-alkyl amides as byproducts, significantly reducing the yield of the desired pyrimidine.[3][4] Always use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: Can protecting groups be used to prevent these side reactions?
A: Yes, protecting groups can be a valuable strategy, particularly for complex substrates.
-
For the pyrimidine ring itself, groups like the p-methoxybenzyl (PMB) group can be used to protect N-H functionalities during subsequent modifications.[5] The p-benzyloxybenzyloxy group has also been employed to mask the oxo function of the 4(3H)-pyrimidinone ring during the synthesis of unnatural amino acids.[6][7]
-
While less common for simple Biginelli or Pinner reactions, protection of the β-dicarbonyl component could, in principle, prevent its self-condensation, though this adds extra steps to the synthesis.
Part 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and solving specific experimental problems.
Troubleshooting the Biginelli Reaction
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low Yield of DHPM | 1. Suboptimal Catalyst: Traditional Brønsted acids (e.g., HCl) may be inefficient.[3] | 1. Switch Catalyst: Employ a more effective Lewis acid (e.g., Yb(OTf)₃, InCl₃) or a solid-supported catalyst (e.g., Amberlyst-15, nano-ZrO₂).[8][9][10] Lewis acids better activate the key N-acyliminium ion intermediate.[2][11] |
| 2. Incomplete Cyclization: The open-chain ureide intermediate fails to close the ring.[3] | 2. Increase Temperature/Acid Concentration: Gently heating the reaction or increasing the catalyst loading can provide the activation energy needed for the final cyclization and dehydration step.[3] | |
| 3. Competing Side Reactions: Knoevenagel or Hantzsch pathways are consuming starting materials.[3] | 3. Modify Reaction Conditions: Lowering the reaction temperature can disfavor the Hantzsch pathway.[1] Using solvent-free conditions or mechanochemical grinding can sometimes improve selectivity and yield.[8][12] | |
| Major Knoevenagel Adduct Byproduct | The rate of aldehyde/β-ketoester condensation is much faster than the interception by urea. | Change Order of Addition: While a one-pot reaction, pre-mixing the aldehyde and urea before adding the β-ketoester can favor the formation of the N-acyliminium ion intermediate, promoting the correct pathway.[2][11] |
| Product is Difficult to Purify | Co-elution of the desired product with structurally similar side products (e.g., open-chain ureide). | Optimize Purification: If column chromatography is ineffective due to similar polarities, recrystallization is often the best method. Experiment with different solvent systems (e.g., ethanol/water). For stubborn impurities, consider preparative HPLC.[13][14] |
Troubleshooting the Pinner Synthesis
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Yield | 1. Hydrolysis of Intermediates: Presence of water is hydrolyzing the nitrile or the Pinner salt intermediate.[3][4] | 1. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents (e.g., absolute ethanol), and an inert atmosphere. The classical method of bubbling dry HCl gas through the alcohol ensures strictly anhydrous acidic conditions.[3] |
| 2. Poor Quality Amidine: The amidine hydrochloride may be old or has absorbed moisture, leading to hydrolysis.[4] | 2. Use Fresh Reagents: Use freshly prepared or purified amidine hydrochloride. If using the free base, prepare it immediately before use. | |
| 3. Incomplete Cyclization: The initial adduct between the amidine and the dicarbonyl fails to cyclize. | 3. Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting materials are consumed but the product is not formed, longer reaction times or higher temperatures may be required to drive the final dehydration and ring-closure.[4] | |
| Formation of Multiple Products | 1. Amidine Self-Condensation: The amidine is reacting with itself to form triazines.[2] | 1. Control Stoichiometry and pH: Use a slight excess of the dicarbonyl component and carefully control the addition and amount of base to minimize the concentration of free amidine available for self-reaction. |
| 2. β-Dicarbonyl Self-Condensation: The enolate of the dicarbonyl is reacting with another molecule of the dicarbonyl. | 2. Control Base Addition: Add the base slowly and at a low temperature to control the concentration of the enolate, favoring the reaction with the amidine. | |
| 3. Formation of Regioisomers: An unsymmetrical β-dicarbonyl is used, leading to two possible products.[2] | 3. Re-evaluate Strategy: If regioselectivity is poor, this may not be the ideal synthetic route. Consider a different pyrimidine synthesis or use a symmetrical dicarbonyl if possible. |
Part 3: Mechanistic Insights & Visualizations
Understanding the reaction mechanisms and competing pathways is crucial for effective troubleshooting.
The Biginelli Reaction: Key Intermediates and Side Reactions
The modern understanding of the Biginelli reaction mechanism posits that the key rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion .[2][11][15] This highly electrophilic intermediate is then intercepted by the enol of the β-ketoester. The competing Knoevenagel and Hantzsch pathways diverge from this central mechanism.
The Pinner Synthesis: Critical Steps and Failure Points
The Pinner synthesis relies on the condensation of an amidine with a β-dicarbonyl compound. The primary failure points involve the stability of the reactants and intermediates.
Part 4: Experimental Protocols & Data
Optimized Protocol 1: Lewis Acid-Catalyzed Biginelli Reaction
This protocol utilizes a Lewis acid catalyst to improve yields and minimize side reactions compared to the classical HCl-catalyzed method.[8][9]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 1.0 mmol
-
Urea: 1.5 mmol
-
Catalyst (e.g., Yb(OTf)₃): 1-5 mol%
-
Solvent (e.g., Acetonitrile or solvent-free): 2 mL if applicable
Procedure:
-
To a dry round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the Lewis acid catalyst.
-
If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Stir the mixture at a temperature between 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Add ice-cold water to the flask and stir vigorously. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Optimized Protocol 2: Pinner Synthesis Under Anhydrous Conditions
This protocol emphasizes the critical need for anhydrous conditions to prevent hydrolysis of intermediates.[3]
Materials:
-
β-Diketone (e.g., Acetylacetone): 10 mmol
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 11 mmol (1.1 eq)
-
Strong Base (e.g., Sodium Ethoxide): 11 mmol (1.1 eq)
-
Anhydrous Ethanol
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar) with a reflux condenser.
-
In the reaction flask, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add the sodium ethoxide solution. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine in situ.
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) to pH ~7.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Analytical Data for Side-Product Identification
Distinguishing the desired product from byproducts is key. NMR and Mass Spectrometry are the primary tools.
| Compound Type | Key 1H NMR Features | Key Mass Spec Feature |
| DHPM (Product) | Singlet/doublet for H at C4 (~5.1-5.4 ppm), two distinct N-H signals (one broad), signals for all three components present.[10][16] | Expected molecular ion peak [M+H]⁺. |
| Knoevenagel Adduct | Vinylic proton signal, absence of N-H signals from urea moiety. | Mass will correspond to [Aldehyde + Ketoester - H₂O + H]⁺. |
| Open-Chain Ureide | More complex spectrum, may show rotamers. Will contain signals from all three components but in a non-cyclic arrangement. | Will have the same mass as the final DHPM product but will likely have a different fragmentation pattern and chromatographic retention time. |
| Hantzsch Product | Symmetrical structure often leads to a simpler NMR spectrum than the corresponding DHPM. | Mass will correspond to [Aldehyde + 2x Ketoester + NH₃ - 2H₂O + H]⁺. |
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
- 11. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1 | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]
- 16. jetir.org [jetir.org]
Technical Support Center: Navigating the Off-Target Landscape of 6-(Pyridin-3-yl)pyrimidin-4-amine Based Inhibitors
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 6-(Pyridin-3-yl)pyrimidin-4-amine based inhibitors. This guide is designed to provide you with in-depth, practical insights into understanding, identifying, and troubleshooting the off-target effects inherent to this important class of molecules. Our goal is to equip you with the knowledge to generate robust, reliable data and to anticipate challenges in your experimental workflow.
The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors. Its structure is adept at forming key hydrogen bonds within the highly conserved ATP-binding pocket of many kinases, a feature that has led to the development of numerous potent therapeutic candidates.[1][2] However, this same feature is the primary reason for a critical challenge: off-target activity. Because the pyrimidine hinge-binding motif is accommodated by a wide array of human kinases, achieving kinome-wide selectivity can be difficult.[1][2][3]
Unintended interactions can lead to a range of complications, from confounding experimental results to producing unforeseen toxicities.[4] This guide provides a structured approach to proactively address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental hurdles in a direct, problem-solution format.
Section 1: Understanding the Fundamentals of Off-Target Effects
Q1: What exactly are "off-target effects," and why are they a major concern with my pyrimidine-based inhibitor?
A: Off-target effects are unintended interactions between a drug molecule and biological targets other than its primary, intended target.[4] For kinase inhibitors, this means the compound binds to and potentially modulates the activity of kinases (or other proteins) that you are not aiming to inhibit.
The core issue with the this compound scaffold is its reliance on the pyrimidine ring to interact with the kinase hinge region—a highly conserved structural feature across the human kinome.[2] This mimicry of the adenine ring of ATP makes the scaffold promiscuous by design, increasing the likelihood of binding to multiple kinases.[5] These unintended interactions are a major concern because they can:
-
Produce misleading biological data: A cellular phenotype you observe might be attributed to the inhibition of your primary target, when it is actually caused by the modulation of an unknown off-target.
-
Cause unexpected toxicity: Inhibition of kinases involved in critical cellular maintenance pathways (e.g., cell cycle, survival) can lead to cell death or other adverse effects unrelated to the therapeutic hypothesis.[6]
-
Lead to drug resistance or paradoxical pathway activation: In some cases, inhibiting an off-target kinase can trigger feedback loops that counteract the intended effect or activate other signaling pathways.[7][8]
Q2: I'm seeing a potent effect in my cell-based assay at a concentration where my inhibitor should only be hitting its primary target. Could off-targets still be responsible?
A: Yes, this is a classic scenario. While biochemical IC50 values are crucial, they don't always translate directly to the complex cellular environment.[9] Several factors could be at play:
-
Cellular Potency vs. Biochemical Potency: The intracellular concentration of your inhibitor and ATP can differ significantly from your in vitro kinase assay conditions. An off-target with a weaker biochemical IC50 might be more potently inhibited in a cell where local ATP concentrations are lower.[7]
-
Scaffold-Specific Promiscuity: The pyrimidine core is a known building block for numerous FDA-approved kinase inhibitors, precisely because it is well-tolerated by many kinases.[1][2] It's plausible that your compound inhibits an uncharacterized, highly sensitive kinase in your specific cell line.
-
Expression Levels of On- vs. Off-Targets: Your cell line may express the off-target kinase at much higher levels than your primary target, amplifying the phenotypic consequence of its inhibition.
Troubleshooting Workflow:
-
Confirm On-Target Engagement: First, verify that your inhibitor is engaging the intended target in your cells at the effective concentration. A Western blot for the phosphorylation of a direct downstream substrate is the most common method.[10]
-
Orthogonal Inhibitor Test: Use a structurally distinct inhibitor for your primary target. If this second inhibitor fails to replicate the phenotype, it strongly suggests your original compound's effect is off-target mediated.[10]
-
Initiate Broad-Spectrum Profiling: If the above steps point towards an off-target, it is time to perform a kinome-wide screen to identify potential culprits.
Section 2: A Practical Guide to Identifying & Validating Off-Targets
Q3: How do I begin to identify the potential off-targets of my inhibitor?
A: A systematic, multi-tiered approach is most effective. The process begins with broad, unbiased screening and funnels down to specific, hypothesis-driven validation.
Step 1: Broad Kinome Profiling (Discovery Phase) This is the essential first step to map the interaction landscape of your inhibitor.[11] The goal is to test your compound against a large panel of kinases to see what it binds to or inhibits.
-
Technology Choice: Commercial services like Eurofins DiscoverX KINOMEscan™ (binding assay) or Reaction Biology's HotSpot platform (activity assay) are industry standards.[12]
-
Screening Concentration: A concentration of 1 µM is a common starting point. It's high enough to capture moderately potent interactions that could be biologically relevant.[12]
-
Interpreting the Data: The output is typically a list of kinases and a corresponding value (e.g., '% of Control' or '% Inhibition'). A low '% of Control' (e.g., <10%) or high '% Inhibition' (e.g., >90%) indicates a strong interaction and flags a potential off-target "hit".[12]
Table 1: Comparison of Key Off-Target Profiling Technologies
| Technology | Principle | Primary Output | Advantages | Considerations |
| KINOMEscan™ (Binding Assay) | Competition binding assay between an immobilized ligand and the test inhibitor for the kinase active site. | Dissociation constant (Kd) or % of Control. | ATP-independent; highly sensitive for direct binding interactions. | Does not measure functional inhibition of kinase activity. |
| HotSpot (Activity Assay) | Radiometric assay measuring the phosphorylation of a substrate by the kinase in the presence of the inhibitor. | IC50 or % Inhibition. | Directly measures functional enzymatic inhibition. | Requires specific substrates; may not capture all binding events. |
| Chemical Proteomics | Immobilized inhibitor is used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[13][14] | List of interacting proteins and relative abundance. | Unbiased; identifies kinase and non-kinase targets in a physiological context.[13] | Requires chemical modification of the inhibitor, which may alter its binding profile.[7] |
Step 2: Biochemical Validation of Hits Once you have a list of putative off-targets from your screen, the next step is to validate these interactions biochemically.
-
IC50 Determination: Perform a dose-response curve for each high-confidence hit using a recombinant kinase to determine its precise IC50 value. This quantifies the potency of the interaction and allows you to rank the off-targets.[11]
Q4: My kinome scan identified several potent off-targets. How do I know which, if any, are relevant in my cellular experiments?
A: This is a critical question. Moving from a biochemical hit to a functionally relevant off-target requires cellular validation.
Step 1: Confirm Cellular Target Engagement First, you must confirm that your inhibitor actually binds to the putative off-target inside intact cells at the concentrations you are using.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of the off-target protein in the presence of your inhibitor provides strong evidence of intracellular binding.[6][10]
Step 2: Analyze Downstream Signaling If the off-target is a kinase, its inhibition should affect its downstream signaling pathway.
-
Phospho-Protein Western Blot: Identify a known, direct substrate of the off-target kinase. Treat your cells with a dose-response of your inhibitor and perform a Western blot to see if the phosphorylation of that substrate decreases. This directly links target engagement to a functional cellular consequence.[6]
Step 3: Use Genetic Approaches for Definitive Validation The most rigorous way to confirm an off-target is responsible for a phenotype is to remove it genetically.
-
siRNA/shRNA/CRISPR: Use these techniques to knock down or knock out the gene encoding the putative off-target kinase. If the cellular phenotype you initially observed with your inhibitor is diminished or disappears in the knockout/knockdown cells, you have definitively linked the phenotype to the off-target.[6]
Visualized Workflows and Pathways
To provide a clearer picture, the following diagrams illustrate the key processes described above.
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. Off-target signaling pathways.
Experimental Protocols
This section provides condensed, step-by-step guides for key validation experiments.
Protocol 1: Biochemical IC50 Determination for a Putative Off-Target
Objective: To quantify the inhibitory potency of your compound against a recombinant kinase identified in a profiling screen.
-
Reagents & Materials:
-
Recombinant full-length protein for the off-target kinase.
-
Specific peptide substrate for the kinase.
-
ATP solution (prepare fresh).
-
Your inhibitor, serially diluted in DMSO.
-
Kinase assay buffer.
-
Kinase detection reagent (e.g., ADP-Glo™ from Promega).
-
-
Procedure:
-
Prepare a serial dilution of your inhibitor. A common scheme is a 10-point, 3-fold dilution starting from 30 µM.
-
In a 384-well plate, add the kinase, the peptide substrate, and your inhibitor at its various concentrations. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.
-
Allow the components to incubate for 15-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for that specific kinase to ensure physiological relevance.
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using your chosen detection reagent, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to your controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Cellular Downstream Signaling Analysis via Western Blot
Objective: To determine if your inhibitor functionally modulates the pathway of a putative off-target in a cellular context.
-
Cell Culture & Treatment:
-
Plate your chosen cell line and grow to ~80% confluency. Ensure the cell line expresses your off-target of interest.
-
Serum-starve the cells overnight if the pathway is activated by growth factors.
-
Treat the cells with a range of concentrations of your inhibitor (e.g., 0, 0.1x, 1x, 10x, 100x the IC50 of the primary target) for a predetermined time (e.g., 1-2 hours).
-
If required, stimulate the cells with an appropriate agonist (e.g., a cytokine or growth factor) for the final 15-30 minutes of the inhibitor treatment to activate the pathway.
-
-
Lysate Preparation & Western Blotting:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE, transferring the proteins to a PVDF membrane.
-
Block the membrane and incubate overnight with a primary antibody specific to the phosphorylated form of the off-target's direct substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities. A dose-dependent decrease in the ratio of the phosphorylated substrate to the total substrate indicates functional inhibition of the off-target kinase.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nodes.bio [nodes.bio]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aqueous Solubility of 6-(Pyridin-3-yl)pyrimidin-4-amine Derivatives
This technical support guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with 6-(pyridin-3-yl)pyrimidin-4-amine derivatives. This chemical scaffold is a cornerstone for numerous kinase inhibitors, a class of therapeutics often plagued by poor aqueous solubility, which can impede preclinical testing and clinical development.[1][2] This resource provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility hurdles, from early-stage in vitro assays to preclinical formulation development.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives consistently showing poor solubility?
A1: The low solubility of this compound class typically stems from a combination of factors inherent to their structure. The planar, aromatic nature of the fused pyridine and pyrimidine rings can lead to strong crystal lattice energy, meaning a significant amount of energy is required to break apart the crystal structure and dissolve the compound.[3][4] Additionally, while the pyridine and amine moieties offer some polarity, the overall scaffold can be quite lipophilic, especially with various substitutions intended to enhance kinase inhibitory activity. This high lipophilicity, often characterized by a high logP value, leads to poor interaction with water molecules.[5]
Q2: What is the quickest and most straightforward method to improve the solubility of my compound for an in vitro kinase assay?
A2: For initial in vitro screening, the most direct approach is to optimize the assay buffer. This can be achieved through two primary methods:
-
Co-solvents: Introducing a small percentage of an organic co-solvent can significantly improve solubility. Start with 1-5% of Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400). Be mindful that high concentrations of organic solvents can interfere with enzyme activity, so it's crucial to run appropriate vehicle controls.
-
pH Adjustment: The this compound scaffold contains basic nitrogen atoms, particularly on the pyridine ring and the exocyclic amine.[6] This means their solubility is often pH-dependent. Lowering the pH of the buffer will protonate these basic centers, creating a charged species that is generally more soluble in aqueous media.[7][8][9] A simple test is to prepare your assay buffer at pH 6.5 and compare the solubility to your standard buffer at pH 7.4.
Q3: How does the pyridine ring specifically influence the solubility of these compounds?
A3: The pyridine ring is a key modulator of the physicochemical properties of these derivatives. It is a weak base, and its nitrogen atom can be protonated at acidic pH.[6] This protonation introduces a positive charge, which dramatically increases the molecule's interaction with polar water molecules, thereby enhancing solubility.[10][11][12] The pKa of the pyridine ring in your specific derivative will determine the pH at which it becomes significantly protonated. This pH-dependent solubility is a critical property to leverage in formulation development.
Q4: At what point in my research should I start considering more advanced formulation strategies like amorphous solid dispersions or lipid-based formulations?
A4: Advanced formulation strategies should be considered when simpler methods, like pH adjustment and the use of co-solvents, are insufficient to achieve the required exposure for in vivo efficacy and toxicology studies. If your compound has promising in vitro potency but fails to show in vivo activity due to poor absorption, it is a strong candidate for these more sophisticated approaches.[13][14] Early consideration of these strategies can de-risk a project and prevent promising lead candidates from being abandoned due to poor biopharmaceutical properties.[15]
Troubleshooting Guide: A Step-by-Step Workflow
This section provides a systematic approach to addressing solubility issues, progressing from simple fixes for in vitro assays to more complex formulations for in vivo studies.
Problem: My compound is precipitating in the aqueous buffer during my in vitro assay.
Your this compound derivative, initially dissolved in 100% DMSO, crashes out of solution upon dilution into your standard phosphate-buffered saline (PBS) at pH 7.4.
Caption: Troubleshooting workflow for in vitro assay precipitation.
1. Initial Check: Co-solvent Concentration
-
Rationale: While DMSO is an excellent solvent for initial stock solutions, its concentration in the final assay volume should be kept to a minimum, typically below 1%. High concentrations can cause the compound to precipitate upon dilution and may also affect the biological target.
-
Action: If your final DMSO concentration is above 1%, try making a more dilute stock solution or adjusting your dilution scheme. If a higher concentration is unavoidable, ensure you run a vehicle control with the same DMSO concentration to account for any solvent-induced effects. For more challenging compounds, consider adding a secondary co-solvent.
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% | Can sometimes cause protein precipitation at higher concentrations. |
| PEG 400 | 1-10% | Generally well-tolerated by many enzyme systems. |
| N-Methyl-2-pyrrolidone (NMP) | 0.5-2% | A stronger solvent, use with caution and with appropriate controls. |
| Solutol® HS 15 | 0.1-1% | A non-ionic solubilizer, can be very effective but may form micelles. |
2. pH Adjustment
-
Rationale: As discussed in the FAQs, the basic nature of the pyridinyl-pyrimidinamine scaffold means that solubility can be significantly increased at a lower pH.[16] The Henderson-Hasselbalch equation predicts that for a basic compound, solubility increases as the pH of the solution drops below its pKa.[7][8]
-
Protocol: pH-Dependent Solubility Screen
-
Prepare a series of buffers (e.g., 50 mM phosphate or acetate) at different pH values, such as pH 7.4, 7.0, 6.5, 6.0, and 5.5.
-
Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).
-
Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Plot the solubility (in µg/mL or µM) against the pH to determine the optimal pH for your assay.
-
Problem: My compound has poor oral bioavailability in animal studies, likely due to low solubility.
Simple formulations are not providing sufficient exposure for in vivo efficacy or toxicology studies.
Caption: Decision tree for selecting an advanced formulation strategy.
1. Salt Formation
-
Rationale: Converting a weakly basic drug into a salt is a well-established and highly effective method to increase its aqueous solubility and dissolution rate.[17] The salt form dissociates in solution, and the ionized drug is typically much more soluble than the neutral free base.[17] This is often the first strategy employed for ionizable compounds intended for oral administration.[13]
-
Protocol: Small-Scale Salt Screening
-
Dissolve a known amount of the free base of your compound in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).
-
In separate vials, add a stoichiometric equivalent (1.0 to 1.1 equivalents) of various pharmaceutically acceptable acids (see Table 2).
-
Allow the solutions to stir at room temperature or with gentle heating for several hours, then cool to induce precipitation.
-
Collect any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the resulting solids for properties such as crystallinity (by XRPD), thermal behavior (by DSC), and aqueous solubility.
-
Table 2: Common Counter-Ions for Salt Screening of Basic Compounds
| Counter-ion Source | Salt Form | pKa of Acid | Notes |
| Hydrochloric Acid | Hydrochloride | -7.0 | Very common, can be hygroscopic. |
| Sulfuric Acid | Sulfate | -3.0 | Can form stable, crystalline salts. |
| Methane Sulfonic Acid | Mesylate | -1.9 | Often forms stable, non-hygroscopic salts. |
| Maleic Acid | Maleate | 1.9, 6.1 | Dicarboxylic acid, can form 1:1 or 2:1 salts. |
| Tartaric Acid | Tartrate | 3.0, 4.4 | Chiral, can be used for resolution of racemates. |
| Citric Acid | Citrate | 3.1, 4.8, 6.4 | Tricarboxylic acid, generally provides good solubility. |
2. Amorphous Solid Dispersions (ASDs)
-
Rationale: Converting a crystalline drug into its amorphous (non-crystalline) state can lead to a significant increase in its apparent solubility and dissolution rate.[18] However, the amorphous form is thermodynamically unstable and tends to recrystallize. ASDs stabilize the amorphous drug by dispersing it at a molecular level within a polymer matrix.
-
Protocol: Preparation of an ASD by Solvent Evaporation (Rotary Evaporation)
-
Select a suitable polymer carrier (e.g., PVP K30, HPMC-AS, or Soluplus®).
-
Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical drug loading is 10-30% w/w.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure with gentle heating.
-
Once a thin film has formed on the flask wall, continue to dry under high vacuum for several hours to remove residual solvent.
-
Scrape the resulting solid from the flask. The material should be a glassy solid.
-
Characterize the ASD for amorphicity (by XRPD and DSC) and perform dissolution testing to confirm enhanced solubility.
-
3. Lipid-Based Formulations
-
Rationale: For highly lipophilic compounds (typically LogP > 3), lipid-based formulations can be highly effective.[17] These formulations present the drug to the gastrointestinal tract in a solubilized state, bypassing the dissolution step that often limits absorption. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[14]
-
Protocol: Preparation of a Simple SEDDS
-
Screen the solubility of your compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Select an oil, surfactant, and co-solvent that provide good solubility for your compound.
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent to identify a system that emulsifies rapidly and effectively upon dilution in water. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-solvent).
-
Dissolve the drug in the optimized placebo SEDDS formulation with gentle heating and vortexing.
-
Evaluate the formulation by adding it to water and observing the formation of the emulsion. Characterize the emulsion for particle size and stability.
-
References
- 1. 6-(4-Chlorophenyl)-2-(pyridin-3-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations | Semantic Scholar [semanticscholar.org]
- 13. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. seppic.com [seppic.com]
- 17. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of Pyrimidine Compounds in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of pyrimidine compounds in solution. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to anticipate and address stability challenges in your experiments, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work with pyrimidine compounds. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Issue 1: My pyrimidine compound is degrading during aqueous workup.
Potential Causes:
-
pH Sensitivity: The pyrimidine ring is susceptible to hydrolysis under both acidic and basic conditions. The specific pH at which degradation occurs is highly dependent on the substituents present on the ring.[1]
-
Temperature: Elevated temperatures during extraction and concentration steps can significantly accelerate the degradation of thermally labile pyrimidine derivatives.[1]
-
Oxidation: Some pyrimidine compounds are prone to oxidation, which can be exacerbated by the presence of air and certain metal ions during prolonged workup procedures.[1]
-
Photodegradation: Exposure to ambient or UV light can trigger degradation in photosensitive pyrimidine derivatives, especially those with chromophores that absorb in the UV-visible range.[1][2]
Troubleshooting & Optimization:
-
pH Control:
-
Assessment: Determine the pH of your aqueous solution. If possible, analyze a small aliquot of your compound in different pH buffers (e.g., pH 3, 7, 9) to identify the optimal pH range for stability.
-
Mitigation: Use buffered aqueous solutions for extraction and washing steps to maintain a pH where your compound is most stable. If your compound is acid-sensitive, consider using a mild base like sodium bicarbonate for neutralization. Conversely, for base-sensitive compounds, a dilute acid like citric acid can be used.
-
-
Temperature Management:
-
Protocol: Perform all aqueous workup steps, including extractions and washes, in an ice bath. Pre-cool all solvents and aqueous solutions before use.[1]
-
Concentration: When concentrating the final organic extract, use a rotary evaporator at a reduced temperature and pressure to minimize thermal stress on the compound.
-
-
Minimizing Oxidation:
-
Inert Atmosphere: If your compound is known to be sensitive to oxidation, perform the workup under an inert atmosphere (e.g., nitrogen or argon).
-
Degassing: Use degassed solvents to minimize dissolved oxygen.
-
-
Light Protection:
-
Procedure: Wrap your flasks and separatory funnel in aluminum foil to protect the compound from light exposure during the entire workup process.
-
Issue 2: I'm observing streaking and multiple spots on TLC during silica gel column chromatography, suggesting decomposition.
Potential Causes:
-
Acidity of Silica Gel: Standard silica gel is acidic and can cause the degradation of acid-sensitive pyrimidine compounds.[1] This is a common issue for many nitrogen-containing heterocyclic compounds.
Troubleshooting & Optimization:
-
Neutralize the Silica Gel:
-
Procedure: Before packing the column, you can neutralize the silica gel by preparing a slurry in a non-polar solvent (e.g., hexane) containing a small amount of a base like triethylamine (TEA) (typically 1-2%).[1] This neutralized silica can then be used to pack the column. The eluent should also be supplemented with the same percentage of TEA.
-
-
Use an Alternative Stationary Phase:
-
Options: Consider using a less acidic stationary phase such as neutral or basic alumina, or Florisil®.[1] The choice of stationary phase will depend on the polarity of your compound.
-
-
Minimize Residence Time:
-
Technique: Run the column as quickly as possible without sacrificing separation efficiency. A faster flow rate can reduce the contact time between your compound and the stationary phase, thereby minimizing degradation.
-
-
Dry Loading:
-
Method: For particularly sensitive compounds, dry loading can be beneficial. Adsorb your compound onto a small amount of an inert support like Celite® or silica gel, and then carefully add the dried powder to the top of the packed column.[1]
-
Issue 3: My pyrimidine-based drug candidate shows poor stability in my in vitro assay buffer.
Potential Causes:
-
Hydrolytic Degradation: The aqueous environment of the assay buffer, especially at physiological pH (around 7.4), can lead to hydrolysis of susceptible pyrimidine derivatives.[3]
-
Enzymatic Degradation: If you are using cell lysates or other biological matrices, enzymes present in the buffer could be metabolizing your compound.[4]
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., microplates, pipette tips), leading to an apparent decrease in concentration.
Troubleshooting & Optimization:
-
Assess Hydrolytic Stability:
-
Protocol: Conduct a simple stability study by incubating your compound in the assay buffer at the desired temperature for different time points (e.g., 0, 1, 2, 4, 24 hours). Analyze the samples by a suitable analytical method like HPLC or LC-MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation rate.
-
-
Investigate Enzymatic Degradation:
-
Control Experiment: Run the stability assay in both the complete biological buffer and a heat-inactivated version of the buffer. If the degradation is significantly slower in the heat-inactivated buffer, it suggests enzymatic activity is responsible.
-
-
Mitigate Adsorption:
-
Low-Binding Plastics: Use low-binding microplates and pipette tips for your assays.
-
Solvent Addition: Including a small percentage of an organic solvent like DMSO or acetonitrile in your final assay buffer (if compatible with your assay) can help to keep hydrophobic compounds in solution and reduce adsorption.
-
Surfactants: The addition of a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.05%) can also prevent adsorption.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the stability of pyrimidine compounds in solution.
Q1: What are the primary degradation pathways for pyrimidine compounds?
A1: The primary degradation pathways for pyrimidine compounds include:
-
Hydrolysis: This involves the cleavage of bonds by water. The pyrimidine ring itself can be susceptible to hydrolytic cleavage, especially with certain substituents.[1] For pyrimidine nucleosides, the glycosidic bond can also be hydrolyzed.
-
Oxidation: The pyrimidine ring can be oxidized, particularly at electron-rich positions. This can be mediated by atmospheric oxygen, reactive oxygen species, or enzymes like Cytochrome P450s.[4]
-
Photodegradation: UV light can induce photochemical reactions, leading to the formation of photoproducts like cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts, especially in the context of nucleic acids.[5][6] The parent pyrimidine can also photolytically decompose into uracil under UV light.[2]
-
Deamination: Pyrimidine bases with amino groups, such as cytosine, can undergo deamination to form uracil derivatives. This process can be accelerated by acidic conditions.[7]
Q2: How does pH affect the stability of pyrimidine compounds?
A2: The pH of a solution can have a profound impact on the stability of pyrimidine compounds. Both acidic and basic conditions can promote hydrolysis.[1] The specific pH sensitivity depends on the nature and position of substituents on the pyrimidine ring. For example, cytosine hydrate, a product of UV irradiation of cytosine, is prone to deamination at acidic pH.[7] It is crucial to determine the optimal pH range for the stability of your specific pyrimidine derivative.
Q3: What is the best way to store pyrimidine compounds in solution?
A3: For long-term storage, it is generally recommended to store pyrimidine compounds as solids at low temperatures (-20°C or -80°C) and protected from light. If you need to store them in solution, consider the following:
-
Solvent: Choose a non-aqueous, aprotic solvent in which the compound is soluble and stable. DMSO is a common choice for stock solutions.
-
Concentration: Prepare concentrated stock solutions to minimize the volume of solvent added to your experiments.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.
Q4: How can I perform a forced degradation study for my pyrimidine compound?
A4: Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[8][9] A typical forced degradation study involves subjecting the compound to a variety of stress conditions:
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified time. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a specified time.[10][11][12] |
| Oxidation | 3-30% H₂O₂ at room temperature for a specified time. |
| Thermal Stress | Heating the solid or solution at a high temperature (e.g., 80°C) for a specified time.[8] |
| Photostability | Exposing the compound (solid or in solution) to UV and visible light as per ICH Q1B guidelines. |
After exposure to each stress condition, the samples are analyzed by a stability-indicating method, typically reverse-phase HPLC with UV or MS detection, to identify and quantify the degradation products.[8]
Q5: What is the role of the solvent in the stability of pyrimidine compounds?
A5: The solvent can significantly influence the stability of pyrimidine compounds. In aqueous solutions, water can act as a reactant in hydrolysis reactions.[13][14] The polarity of the solvent can also affect the stability of different tautomeric forms of pyrimidine derivatives, which in turn can influence their reactivity and degradation pathways.[15] For some reactions, like the amination of fused pyrimidines, water can be a beneficial solvent, leading to higher reaction rates compared to organic solvents.[14]
Visualizing Degradation and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate a general degradation pathway and a typical experimental workflow for assessing compound stability.
Caption: Key factors leading to the degradation of pyrimidine compounds.
Caption: Step-by-step workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Evaluating CDK2 Inhibitors: A Comparative Analysis Framework
In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target. Its critical role in orchestrating the G1/S phase transition of the cell cycle makes it a focal point for therapeutic intervention, particularly in cancers characterized by dysregulated cell proliferation.[1][2][3] The emergence of novel chemical entities, such as the hypothetical 6-(Pyridin-3-yl)pyrimidin-4-amine , necessitates a robust framework for evaluation against established and emerging CDK2 inhibitors. This guide provides a comprehensive comparative analysis, grounded in experimental data and field-proven insights, to empower researchers in their assessment of new potential drug candidates.
This document is not a rigid template but a dynamic guide. It is designed to explain the causality behind experimental choices and to provide a self-validating system for assessing any CDK2 inhibitor. We will use a selection of well-characterized inhibitors as benchmarks to illustrate these principles.
The Central Role of CDK2 in Cell Cycle Progression
The cell cycle is a tightly regulated process, and CDKs are the master conductors. CDK2, in partnership with its cyclin partners (Cyclin E and Cyclin A), drives the cell past the G1 restriction point and into the S phase, where DNA synthesis occurs.[2][4] This is achieved through the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E complexes leads to the release of E2F transcription factors, which in turn activate the genes necessary for DNA replication.[4][5] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division.[2][3] Therefore, inhibiting CDK2 is a direct strategy to impose a G1/S checkpoint arrest, preventing cancer cell proliferation and potentially inducing apoptosis.[2]
Caption: Simplified CDK2 signaling pathway in G1/S transition.
Comparative Benchmarking of CDK2 Inhibitors
A thorough evaluation of a novel inhibitor like this compound requires comparison against a panel of known compounds. These benchmarks should ideally include both highly selective CDK2 inhibitors and broader-spectrum CDK inhibitors to understand the compound's profile fully.
Benchmark Inhibitors:
-
Dinaciclib (SCH 727965): A potent, multi-CDK inhibitor with high affinity for CDK1, CDK2, CDK5, and CDK9.[6][7][8][9] It serves as a benchmark for potent, broad-spectrum CDK inhibition.
-
Milciclib (PHA-848125): A potent, ATP-competitive inhibitor with notable activity against CDK2 and TRKA.[10][11][12][13][14][15] It represents a dual-target inhibitor profile.
-
CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): While primarily targeting CDK4/6, their mechanism and potential for resistance involving CDK2 activation make them crucial comparators.[16][17][18] Abemaciclib, for instance, shows some activity against CDK2 at higher concentrations.[19][20] Understanding selectivity over CDK4/6 is a key differentiating factor for a novel CDK2 inhibitor.
-
Emerging Selective CDK2 Inhibitors (e.g., INX-315, PF-07104091, BLU-222): These represent the next generation of highly selective CDK2 inhibitors currently in clinical trials and are the new gold standard for selectivity.[1][21][22][23]
Data Presentation: Biochemical Potency and Selectivity
The initial and most critical assessment of a kinase inhibitor is its biochemical potency, typically measured as the half-maximal inhibitory concentration (IC50). This value determines the concentration of the inhibitor required to reduce the kinase's activity by 50% in a cell-free system. High potency (low IC50) is a desirable characteristic. Equally important is selectivity – the inhibitor's potency against the target kinase (CDK2) versus other kinases. A highly selective inhibitor minimizes off-target effects, potentially leading to a better safety profile.
| Inhibitor | Primary Targets | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| Dinaciclib | CDK1, 2, 5, 9 | 1 | 3 | 100 | 1 | 4 | [6][7][8][9] |
| Milciclib | CDK2, TRKA | 45 (cyclin A) / 363 (cyclin E) | 398 | 160 | 265 | - | [10][11] |
| Palbociclib | CDK4, CDK6 | >70,000 | >10,000 | 11 | 16 | - | [20] |
| Ribociclib | CDK4, CDK6 | >10,000 | >10,000 | 10 | - | - | [20][24] |
| Abemaciclib | CDK4, CDK6 | >1,627 | >1,627 | 2 | 10 | 57 | [19][20] |
| Trilaciclib | CDK4, CDK6 | - | - | 1 | 4 | - | [25] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, cyclin partner). Data is compiled from multiple sources for representative comparison.
For a novel compound like this compound, the goal would be to demonstrate a low nanomolar IC50 for CDK2 while showing significantly higher IC50 values for other CDKs (especially CDK1, to avoid mitotic arrest toxicity) and a broad panel of other kinases.
Essential Experimental Protocols
To generate the data required for a comprehensive comparison, a series of standardized biochemical and cell-based assays must be performed.
Biochemical Kinase Inhibition Assay
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK2/cyclin complexes. The assay quantifies the phosphorylation of a substrate peptide by the kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[26][27][28] They measure the amount of ADP produced, which is directly proportional to kinase activity.
Step-by-Step Methodology (ADP-Glo™ Assay):
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound) and benchmark inhibitors in an appropriate buffer (e.g., 40 mM Tris, 200 mM NaCl, 1 mM MgCl2).[27]
-
Reconstitute purified, active CDK2/Cyclin A or CDK2/Cyclin E enzyme, substrate peptide (e.g., a derivative of Histone H1 or Rb), and ATP.[29][30]
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[28]
-
Add Kinase Detection Reagent, which converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.[28]
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cellular Proliferation Assay
Principle: This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines. It provides crucial information on whether the biochemical potency translates into a cellular effect. Cell lines with known genetic backgrounds (e.g., CCNE1 amplification, which confers CDK2 dependency) are essential for this analysis.[1][3][21]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., OVCAR-3, MCF7) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound and controls.
-
Incubate for a period that allows for several cell doublings (e.g., 72 hours).[6]
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT).
-
Measure the output (luminescence, absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to a vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Cell Cycle Analysis
Principle: To confirm the mechanism of action, it's vital to demonstrate that the inhibitor arrests cells at the G1/S checkpoint, as expected for a CDK2 inhibitor.[2] This is typically done using flow cytometry to analyze the DNA content of cells.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat a cancer cell line with the test compound at concentrations around its GI50 value for a defined period (e.g., 24 hours).
-
-
Cell Preparation:
-
Harvest the cells (both adherent and floating).
-
Fix the cells in cold ethanol to permeabilize the membranes.
-
-
DNA Staining:
-
Stain the cells with a fluorescent DNA-binding dye (e.g., Propidium Iodide) in the presence of RNase to remove RNA.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
-
Data Analysis:
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A successful CDK2 inhibitor should show a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.
-
Concluding Remarks for the Researcher
The evaluation of a novel CDK2 inhibitor like This compound is a multi-faceted process that extends beyond a single IC50 value. A successful candidate must demonstrate not only high biochemical potency but also selectivity against other kinases, robust on-target cellular activity, and a clear mechanism of action consistent with CDK2 inhibition.
By employing the comparative framework and experimental protocols outlined in this guide, researchers can systematically build a comprehensive data package. This allows for an objective assessment of a new compound's potential relative to established benchmarks like the potent multi-CDK inhibitor Dinaciclib and the highly selective CDK4/6 inhibitors. As the field advances with next-generation selective inhibitors entering clinical trials[21][31], the bar for new entrants is high. A rigorous, data-driven approach is paramount to identifying candidates with the potential to overcome the challenges of resistance and toxicity, ultimately offering new hope for patients.[16][17]
References
- 1. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Facebook [cancer.gov]
- 13. selleck.co.jp [selleck.co.jp]
- 14. PHA-848125(Milciclib)|CDKA inhibitor|DC Chemicals [dcchemicals.com]
- 15. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 22. Facebook [cancer.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. cancer-research-network.com [cancer-research-network.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. promega.com [promega.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 31. Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Kinase Inhibitors: A Comparative Guide to 6-(Pyridin-3-yl)pyrimidin-4-amine and Palbociclib for Cancer Researchers
In the intricate landscape of cancer therapeutics, the targeting of cyclin-dependent kinases (CDKs) has emerged as a cornerstone of precision medicine. Among the numerous inhibitors developed, Palbociclib, a potent CDK4/6 inhibitor, has revolutionized the treatment of HR+/HER2- breast cancer. This guide provides a detailed comparative analysis of Palbociclib and 6-(Pyridin-3-yl)pyrimidin-4-amine, a scaffold identified in the development of novel CDK inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, biochemical and cellular activities, and the experimental protocols necessary for their evaluation.
Introduction: Setting the Stage
Palbociclib (Ibrance®) , developed by Pfizer, was the first CDK4/6 inhibitor to receive FDA approval, marking a significant advancement in the management of advanced or metastatic breast cancer.[1] Its mechanism of action is centered on the inhibition of CDK4 and CDK6, key regulators of the cell cycle.[2] By blocking the activity of these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[2]
This compound represents a core chemical scaffold that has been explored for its potential as a CDK inhibitor. Research into analogues of this compound has revealed a different selectivity profile, with potent activity against CDK2.[3] This distinction in primary targets forms the basis of our comparative analysis, highlighting the diverse therapeutic opportunities within the CDK family.
At the Bench: A Head-to-Head Comparison
A direct comparison of these two compounds reveals fundamental differences in their biochemical potency and cellular effects. Palbociclib is a highly selective and potent inhibitor of CDK4 and CDK6, while analogues of this compound have been characterized as potent CDK2 inhibitors.
Biochemical Activity: Potency and Selectivity
The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Compound | Target Kinase | IC50 (nM) |
| Palbociclib | CDK4/cyclin D1 | 11 |
| CDK6/cyclin D3 | 16 | |
| Compound 7l (analogue of this compound) | CDK2/cyclin A2 | 64.42 |
Data for Palbociclib sourced from preclinical studies.[4] Data for Compound 7l sourced from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues.[3]
This data clearly illustrates the distinct primary targets of the two molecules. Palbociclib's high potency against CDK4 and CDK6 underscores its role as a specific cell cycle inhibitor at the G1/S transition. In contrast, the potent CDK2 inhibition by the this compound analogue suggests a different point of intervention in the cell cycle, as CDK2 is crucial for both the G1/S and S/G2 transitions. To date, there is no publicly available data on the direct inhibitory activity of this compound against CDK4 or CDK6.
Cellular Activity: Anti-Proliferative Effects
The ultimate goal of a cancer therapeutic is to inhibit the proliferation of cancer cells. The following table compares the anti-proliferative activity of Palbociclib and a representative analogue of this compound in the estrogen receptor-positive (ER+) breast cancer cell line, MCF-7.
| Compound | Cell Line | Anti-proliferative IC50 (µM) |
| Palbociclib | MCF-7 | ~0.148 |
| Compound 7l (analogue of this compound) | MCF-7 | 3.12 |
Palbociclib IC50 in MCF-7 cells has been reported in multiple studies, with values around this range.[5] Data for Compound 7l sourced from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues.[3]
The data indicates that while both compounds exhibit anti-proliferative activity, Palbociclib is significantly more potent in MCF-7 cells, which are known to be sensitive to CDK4/6 inhibition. The micromolar activity of the CDK2 inhibitor analogue suggests that while it can inhibit proliferation, its potency in this specific cell line is lower than that of the clinically established CDK4/6 inhibitor.
Visualizing the Mechanisms
To better understand the distinct roles of these inhibitors, it is helpful to visualize their points of intervention in the cell cycle and the experimental workflows used to characterize them.
The CDK-Rb Signaling Pathway
The following diagram illustrates the canonical CDK4/6-Rb pathway and the distinct points of inhibition for Palbociclib and a CDK2 inhibitor.
Caption: Simplified CDK-Rb signaling pathway showing the distinct targets of Palbociclib (CDK4/6) and CDK2 inhibitors.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and independent verification, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CDK/Cyclin complexes (e.g., CDK4/Cyclin D1, CDK2/Cyclin A2)
-
Kinase-specific substrate (e.g., Rb protein for CDK4/6)
-
ATP
-
Test compounds (Palbociclib, this compound analogues)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white plates
-
Multichannel pipettes and plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution to each well.
-
Add 0.5 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipettes and a microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from culture and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration and determine the IC50 value.
-
Conclusion: Divergent Paths in CDK Inhibition
The comparison between Palbociclib and the this compound scaffold highlights the nuanced yet critical differences in kinase inhibitor development. Palbociclib's success is rooted in its potent and selective inhibition of CDK4/6, a key vulnerability in HR+/HER2- breast cancer. Conversely, the exploration of the this compound chemical space has led to the identification of potent CDK2 inhibitors, opening avenues for therapeutic intervention in cancers dependent on this particular cell cycle kinase.
For researchers in the field, this guide underscores the importance of comprehensive characterization, from biochemical potency against a panel of kinases to cellular activity in relevant cancer models. The provided protocols offer a standardized framework for such evaluations, enabling robust and reproducible data generation. As the landscape of cancer therapy continues to evolve, a deep understanding of the distinct mechanisms and activities of kinase inhibitors will be paramount in the development of the next generation of targeted treatments.
References
- 1. BindingDB PrimarySearch_ki [bindingdb.org]
- 2. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK Inhibition: 6-(Pyridin-3-yl)pyrimidin-4-amine Derivatives versus AZD5438
In the landscape of oncology drug discovery, Cyclin-Dependent Kinases (CDKs) remain a focal point for therapeutic intervention due to their critical role in cell cycle regulation.[1] The dysregulation of CDK activity is a hallmark of many cancers, driving uncontrolled cell proliferation.[2] This guide provides an in-depth comparison of two distinct approaches to CDK inhibition: the well-characterized, multi-targeting inhibitor AZD5438, and a novel class of inhibitors derived from the 6-(pyridin-3-yl)pyrimidin-4-amine scaffold, with a particular focus on the promising compound 7l .[3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these CDK inhibitors, supported by experimental data and detailed protocols.
Introduction to the Contenders
AZD5438 is a potent, orally bioavailable inhibitor of CDK1, CDK2, and CDK9.[4][5] Its multi-targeted profile was designed to induce broad-spectrum cell cycle arrest and has shown significant antiproliferative activity in a range of human tumor cell lines and xenograft models.[4][5] However, its clinical development was discontinued due to challenges with tolerability and exposure in continuous dosing schedules.[6]
The This compound scaffold has emerged as a promising foundation for the development of novel CDK2 inhibitors.[3] Derivatives of this scaffold have been synthesized and evaluated for their anticancer properties. Among these, compound 7l has demonstrated potent and selective inhibitory activity against CDK2, comparable to established inhibitors like AZD5438, while exhibiting lower toxicity in normal cells.[3]
Comparative Analysis of Inhibitory Activity
The following table summarizes the key in vitro activity data for AZD5438 and the this compound derivative, 7l. This data provides a quantitative basis for comparing their potency and selectivity.
| Parameter | AZD5438 | 7l (a this compound derivative) |
| Primary CDK Targets | CDK1, CDK2, CDK9[4] | CDK2[3] |
| CDK2/cyclin A2 IC50 | ~6 nM (as cyclin E-CDK2)[4] | 64.42 nM[3] |
| Other CDK IC50s | CDK1: 16 nM, CDK9: 20 nM[7] | Not reported |
| Cellular Antiproliferative IC50 (HeLa cells) | ~0.2 - 1.7 µM (across various cell lines)[4] | 8.61 µM[3] |
| Cellular Antiproliferative IC50 (MCF-7 cells) | 0.2 µM[7] | 3.12 µM[3] |
| Cellular Antiproliferative IC50 (HT-29 cells) | Not specified, but active in colon xenografts[4] | 2.12 µM[3] |
| Cellular Antiproliferative IC50 (MV4-11 cells) | Not reported | 0.83 µM[3] |
| Toxicity in Normal Cells (HEK293) | Not reported | Less toxic with high selectivity index[3] |
Mechanism of Action: Targeting the Cell Cycle Engine
Both AZD5438 and derivatives of this compound function by competitively binding to the ATP-binding pocket of their target CDKs. This inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma protein (pRb), which is essential for cell cycle progression from the G1 to the S phase.[4][8] By blocking this critical step, these inhibitors induce cell cycle arrest and, in many cases, apoptosis.[3]
The multi-targeted nature of AZD5438, inhibiting CDK1, CDK2, and CDK9, leads to a broader impact on the cell cycle, causing arrest at the G1, S, and G2-M phases.[4][5] In contrast, the more selective CDK2 inhibition by compounds like 7l is expected to primarily induce a G1/S phase arrest.[3]
Caption: Simplified CDK signaling pathway for G1/S transition and points of inhibition.
Experimental Protocols
To ensure a rigorous and reproducible comparison of CDK inhibitor activity, standardized in vitro assays are essential. The following protocols outline the methodologies for determining kinase inhibitory activity and cellular antiproliferative effects.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the activity of a purified CDK-cyclin complex.
Principle: A recombinant CDK/cyclin enzyme is incubated with a substrate (e.g., a peptide derived from Histone H1 or a fragment of pRb) and ATP.[4][9] The inhibitor is added at varying concentrations, and the extent of substrate phosphorylation is measured.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).[10]
-
Dilute the recombinant CDK2/cyclin A2 enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the peptide substrate.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of the test compounds (AZD5438 and 7l) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions.
-
Add the CDK2/cyclin A2 enzyme to each well.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes).[10]
-
Stop the reaction by adding a solution containing EDTA.[9]
-
-
Detection:
-
The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[10]
-
Fluorescence Polarization (FP): Using a fluorescently labeled substrate and an antibody that specifically binds to the phosphorylated form.[9]
-
Luminescent assay (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.[11]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: General workflow for in vitro kinase and cell-based proliferation assays.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of a cell line, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[13]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., HeLa, MCF-7) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (AZD5438 and 7l) in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[14]
-
-
MTT Assay Procedure:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]
-
Incubate the plates for 2-4 hours at 37°C to allow for formazan crystal formation.[13]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF/H2O) to each well to dissolve the formazan crystals.[15]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Concluding Remarks
This comparative guide highlights the distinct profiles of AZD5438 and the emerging class of this compound-based CDK2 inhibitors. AZD5438 represents a multi-targeted approach with potent, broad-spectrum activity against CDKs 1, 2, and 9.[4] While it demonstrated preclinical efficacy, its development was halted due to tolerability issues, underscoring the challenges of broad CDK inhibition.[6]
In contrast, derivatives of the this compound scaffold, such as compound 7l, are being developed as more selective CDK2 inhibitors.[3] While the reported in vitro kinase potency of 7l for CDK2 is lower than that of AZD5438, it exhibits comparable cellular antiproliferative activity in several cancer cell lines and, importantly, a favorable selectivity profile against normal cells.[3] This suggests that achieving a therapeutic window may be more feasible with a selective CDK2 inhibitor.
For researchers in the field, the choice between a multi-targeted and a selective CDK inhibitor will depend on the specific cancer type, the underlying genetic drivers, and the potential for combination therapies. The detailed protocols provided herein offer a standardized framework for the head-to-head evaluation of these and other novel CDK inhibitors, ensuring robust and comparable data to guide future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 11. cris.biu.ac.il [cris.biu.ac.il]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Selectivity Profiling of 6-(Pyridin-3-yl)pyrimidin-4-amine Analogues
Introduction: The Quest for Kinase Specificity
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their central role in regulating a vast majority of cellular processes means that their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge persists: achieving selectivity. The human kinome is vast, with over 500 members, many of which share a highly conserved ATP-binding pocket. Consequently, a promiscuous inhibitor can lead to off-target effects and associated toxicities, derailing an otherwise promising therapeutic candidate.
This guide focuses on a particularly fruitful chemical scaffold in kinase inhibitor design: the 6-(Pyridin-3-yl)pyrimidin-4-amine core. Analogues derived from this scaffold have demonstrated potent inhibitory activity against various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2] Here, we provide a comparative analysis of the selectivity profiles of representative analogues, delve into the causality behind the experimental methodologies used to determine this selectivity, and offer detailed, field-proven protocols for researchers aiming to characterize their own compounds.
The this compound Scaffold: A Privileged Structure
The versatility of the this compound scaffold lies in its modular nature. The pyrimidine ring acts as a stable hinge-binding motif, forming critical hydrogen bonds within the ATP-binding site of many kinases. The pyridinyl group and various substituents at other positions can be systematically modified to explore different regions of the kinase active site, thereby fine-tuning potency and, crucially, selectivity.
Caption: Core structure of this compound analogues.
Comparative Selectivity Analysis: A Case Study with CDK2 Inhibitors
To illustrate how subtle structural modifications impact selectivity, we can examine data synthesized from recent literature on N-(pyridin-3-yl)pyrimidin-4-amine derivatives designed as CDK2 inhibitors.[2][3] Compound 7l from this series emerged as a particularly potent candidate.[2] A comparative selectivity profile might look as follows, contrasting the primary target (CDK2) with other closely related kinases.
| Compound | Target Kinase | IC₅₀ (nM) | Off-Target Kinase | IC₅₀ (nM) | Selectivity Fold (Off-Target/Target) | Reference |
| Analogue 7l | CDK2/cyclin A2 | 64.4 | CDK1/cyclin B | >1000 | >15.5 | [2] |
| CDK4/cyclin D1 | >5000 | >77.6 | [2] | |||
| GSK-3β | >5000 | >77.6 | [2] | |||
| AZD5438 (Reference) | CDK2/cyclin A2 | ~60 | CDK1/cyclin B | ~80 | ~1.3 | [2] |
| GSK-3β | ~150 | ~2.5 | [2] |
Note: This table is illustrative and synthesizes data from the cited literature. The precise values and kinases tested can vary between studies.
From this comparison, the expertise in chemical design becomes evident. While both Analogue 7l and the reference compound AZD5438 potently inhibit the target CDK2, Analogue 7l demonstrates a significantly improved selectivity profile.[2] It shows substantially less activity against other CDKs and GSK-3β, a desirable trait for minimizing potential side effects related to cell cycle disruption or other signaling pathways. This enhanced selectivity is a direct result of optimizing the substituents on the pyrimidine core to exploit unique features of the CDK2 active site not present in other kinases.
The Impact on Cellular Signaling
Inhibiting CDK2 with high selectivity is crucial for therapeutic effect. CDK2, in complex with Cyclin E and Cyclin A, is a master regulator of the G1/S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest and can induce apoptosis, particularly in cancer cells that are highly dependent on this checkpoint.
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.
Experimental Methodologies: A Guide to Robust Profiling
Generating trustworthy and reproducible selectivity data requires robust and well-validated assay methodologies. The choice of assay often depends on available equipment, throughput requirements, and the need for radioactive materials. Below, we detail two gold-standard protocols.
Experimental Workflow Overview
The overall process for kinase selectivity profiling is a systematic funneling approach, starting with primary screening and moving to more detailed dose-response analysis for confirmation.
Caption: General experimental workflow for kinase selectivity profiling.
Protocol 1: Radiometric [γ-³²P]ATP Filter-Binding Assay
This traditional method is highly sensitive and directly measures the enzymatic transfer of a radiolabeled phosphate from ATP to a substrate.[4][5] Its direct measurement nature makes it a gold standard for confirming inhibitor activity.
Principle: The kinase transfers the ³²P-labeled gamma-phosphate from [γ-³²P]ATP to a specific peptide or protein substrate. The reaction mixture is then spotted onto a phosphocellulose filter membrane, which binds the positively charged substrate but not the negatively charged ATP.[6] Unbound radiolabeled ATP is washed away, and the radioactivity remaining on the filter, which is proportional to kinase activity, is quantified.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a master mix containing kinase reaction buffer (typically includes MgCl₂, DTT, and a buffering agent like HEPES), the specific peptide substrate, and the kinase enzyme.
-
Compound Addition: In a 96-well plate, add 1 µL of the test compound (e.g., your this compound analogue) at various concentrations (for dose-response) or a single concentration (for primary screening). Include DMSO-only wells as a 100% activity control.
-
Initiate Kinase Reaction: Add 19 µL of the kinase/substrate master mix to each well containing the compound. Pre-incubate for 10 minutes at 30°C to allow the compound to bind to the kinase.
-
Start Phosphorylation: Initiate the reaction by adding 5 µL of an ATP mixture containing both unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km of the kinase to ensure accurate Ki determination for competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
Stop Reaction & Spotting: Stop the reaction by adding an aliquot of strong acid (e.g., 75 mM phosphoric acid). Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose filter mat.[7]
-
Washing: Wash the filter mat extensively (e.g., 4-5 times) with 0.5% phosphoric acid to remove all unbound [γ-³²P]ATP.[7] This step is critical for reducing background signal.
-
Quantification: After a final wash with acetone to dry the mat, place it in a cassette with a phosphor screen or cut out the individual spots and place them in scintillation vials with a scintillation cocktail.[6] Quantify the incorporated radioactivity using a phosphorimager or a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Fluorescence Polarization (FP) Assay
FP assays are a popular non-radioactive, homogeneous alternative well-suited for high-throughput screening.[6][8] They are based on measuring changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Principle: A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When the kinase phosphorylates the substrate, it is recognized and bound by a large, phosphospecific antibody. This large complex tumbles much more slowly, leading to a high fluorescence polarization signal. Inhibitors prevent substrate phosphorylation, thus keeping the polarization signal low.
Step-by-Step Methodology:
-
Kinase Reaction: In a suitable microplate (e.g., black, low-volume 384-well), combine the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound in assay buffer.
-
Incubation: Incubate the plate at room temperature or 30°C for the desired reaction time (e.g., 60 minutes). The reaction should be terminated within the linear range.
-
Detection Mixture Addition: Prepare a "Stop/Detection" mixture containing a chelating agent (e.g., EDTA) to stop the kinase reaction by sequestering Mg²⁺, and the phosphospecific antibody. Add this mixture to each well.
-
Equilibration: Incubate the plate for a further period (e.g., 30-60 minutes) at room temperature to allow the antibody-phosphopeptide binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.[6] The output is typically in millipolarization units (mP).
-
Data Analysis: A high mP value corresponds to high kinase activity (low inhibition), while a low mP value corresponds to low kinase activity (high inhibition). Calculate percent inhibition relative to controls and determine IC₅₀ values as described for the radiometric assay.
Conclusion and Future Directions
The this compound scaffold is a proven platform for the development of potent kinase inhibitors. As demonstrated, strategic chemical modifications can yield analogues with vastly improved selectivity profiles, a critical attribute for a successful therapeutic. The robust and validated experimental protocols detailed in this guide—from the highly sensitive radiometric assay to the high-throughput fluorescence polarization method—provide the necessary tools for researchers to accurately characterize the selectivity of their novel compounds.[4][6]
The ultimate goal of this rigorous profiling is to build a comprehensive structure-selectivity relationship, enabling the rational design of next-generation inhibitors with precisely tailored activity profiles, ultimately leading to safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of N-(pyridin-3-yl)pyrimidin-4-amine Analogues: A Comparative Guide for Kinase Inhibitor Development
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has emerged as a cornerstone in modern medicinal chemistry, most notably as the core structure of the groundbreaking tyrosine kinase inhibitor, Imatinib (Gleevec). This structural motif has proven to be a versatile template for the design of potent inhibitors targeting a range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer. This guide provides an in-depth comparison of N-(pyridin-3-yl)pyrimidin-4-amine analogues, focusing on their structure-activity relationships (SAR) as inhibitors of two key oncogenic kinases: BCR-Abl and Cyclin-Dependent Kinase 2 (CDK2). We will delve into the experimental data that underpins our understanding of how chemical modifications to this scaffold influence biological activity, offering insights for researchers and drug development professionals in the field of oncology.
The N-(pyridin-3-yl)pyrimidin-4-amine Scaffold: A Privileged Structure for Kinase Inhibition
The N-(pyridin-3-yl)pyrimidin-4-amine core is a bioisostere of the adenine base of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. This competitive inhibition mechanism is central to its therapeutic effect. The core structure presents several key points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These key positions are:
-
The Pyrimidine Ring: Substitutions on the pyrimidine ring can influence interactions with the hinge region of the kinase, a critical determinant of binding affinity.
-
The Pyridine Ring: Modifications to the pyridine ring can modulate solubility and interactions with the solvent-exposed region of the kinase active site.
-
The Linker and Phenylamino Moiety: In analogues like Imatinib, a linker connects the core scaffold to a phenylamino group, which can be extensively modified to optimize interactions with the kinase and to impart selectivity.
This guide will explore the SAR at these positions, drawing on published experimental data to provide a comparative analysis of different analogue classes.
Comparative Analysis of N-(pyridin-3-yl)pyrimidin-4-amine Analogues as Kinase Inhibitors
The versatility of the N-(pyridin-3-yl)pyrimidin-4-amine scaffold is evident in its ability to be adapted to target different kinases with high potency. Below, we compare the SAR of analogues designed as inhibitors of BCR-Abl and CDK2.
Imatinib Analogues as BCR-Abl Inhibitors
Imatinib is a potent inhibitor of the BCR-Abl tyrosine kinase, the causative agent of Chronic Myeloid Leukemia (CML). The development of analogues has been driven by the need to overcome resistance, particularly due to mutations in the BCR-Abl kinase domain.
Key SAR Insights for BCR-Abl Inhibition:
-
The Phenylamino Moiety: The presence of a methyl group at the meta position of the phenylamino ring is crucial for activity. This group fits into a hydrophobic pocket in the Abl kinase domain.
-
The Piperazine Group: The N-methylpiperazine group on the benzamide moiety is essential for aqueous solubility and contributes to the overall binding affinity.
-
Modifications for Overcoming Resistance: Second-generation inhibitors like Nilotinib, while structurally related, feature modifications that allow them to bind to both the active and inactive conformations of the Abl kinase, rendering them effective against many Imatinib-resistant mutants.
Table 1: Comparative Activity of Imatinib and its Analogues against BCR-Abl
| Compound | Modification | BCR-Abl IC50 (nM) | T315I Mutant BCR-Abl IC50 (nM) | Reference |
| Imatinib | - | ~25-100 | >10,000 | [1] |
| Nilotinib | Structural analogue | ~20-30 | >10,000 | [1] |
| Dasatinib | Structural analogue | ~1-5 | >10,000 | [1] |
| Ponatinib | Structural analogue | ~0.4 | ~2 | [1] |
Note: The T315I mutation is a common "gatekeeper" mutation that confers resistance to many BCR-Abl inhibitors.
N-(pyridin-3-yl)pyrimidin-4-amine Analogues as CDK2 Inhibitors
CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has been successfully adapted to create potent and selective CDK2 inhibitors.
Key SAR Insights for CDK2 Inhibition:
-
Substitutions on the Pyrimidine Ring: Introduction of bulky and hydrophobic groups at the C2 and C6 positions of the pyrimidine ring can significantly enhance CDK2 inhibitory activity.
-
The Role of the Linker: The nature and length of the linker between the pyrimidine core and other aromatic moieties are critical for optimizing interactions within the CDK2 active site.
-
Comparison with other CDK inhibitors: Several N-(pyridin-3-yl)pyrimidin-4-amine analogues have shown comparable or superior potency to established CDK inhibitors like Roscovitine and Palbociclib in preclinical studies.
Table 2: Comparative Activity of N-(pyridin-3-yl)pyrimidin-4-amine Analogues as CDK2 Inhibitors
| Compound | Key Structural Features | CDK2/cyclin A2 IC50 (nM) | Antiproliferative Activity (HeLa cells, IC50 µM) | Reference |
| 7l | N-(pyridin-3-yl)pyrimidin-4-amine core with specific substitutions | 64.42 | 8.61 | [2] |
| AZD5438 | Reference CDK2 inhibitor | ~60 | Not reported in this study | [2] |
| Palbociclib | Reference CDK4/6 inhibitor | Not a primary target | ~10 | [2] |
| Roscovitine | Reference pan-CDK inhibitor | ~394 | Not directly compared | [3] |
| Analogue 4 | Pyridine derivative | 240 | Not reported in this study | [3] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues and their evaluation in a biochemical kinase assay.
General Synthesis of N-(pyridin-3-yl)pyrimidin-4-amine Analogues
The synthesis of the N-(pyridin-3-yl)pyrimidin-4-amine core typically involves a multi-step process. A representative synthetic route is outlined below.
Scheme 1: Synthesis of a N-(pyridin-3-yl)pyrimidin-4-amine Analogue
Caption: General synthetic scheme for N-(pyridin-3-yl)pyrimidin-4-amine analogues.
Step-by-Step Protocol:
-
Nucleophilic Aromatic Substitution: To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., isopropanol), add 3-aminopyridine and a base (e.g., diisopropylethylamine). Heat the reaction mixture under reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-(pyridin-3-yl)pyrimidin-4-amine intermediate.
-
Suzuki Coupling: The intermediate from the previous step is then coupled with a suitable aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture (e.g., toluene/ethanol/water). The reaction is heated under an inert atmosphere.
-
Final Purification: The final product is isolated and purified using standard techniques, such as column chromatography, to yield the desired N-(pyridin-3-yl)pyrimidin-4-amine analogue.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Diagram 1: Workflow for In Vitro Kinase Assay
Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare the kinase reaction buffer, kinase, substrate, and ATP solutions. The test compounds are typically dissolved in DMSO to create stock solutions.
-
Set up the Reaction: In a 96-well plate, add the kinase, substrate, and buffer. Then, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the Kinase Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction to ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
Measure Luminescence: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. The IC50 values for the test compounds can be calculated from the dose-response curves.[4]
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural modifications and their general impact on the activity of N-(pyridin-3-yl)pyrimidin-4-amine analogues as kinase inhibitors.
Diagram 2: Key SAR Trends
Caption: Key structural modifications and their impact on the biological activity of N-(pyridin-3-yl)pyrimidin-4-amine analogues.
Conclusion and Future Directions
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The extensive body of research on Imatinib and its analogues has provided a deep understanding of the SAR for BCR-Abl inhibition. More recently, the successful adaptation of this scaffold to target other kinases, such as CDK2, highlights its versatility. Future efforts in this area will likely focus on:
-
Developing more selective inhibitors: By exploiting subtle differences in the ATP-binding sites of various kinases, it may be possible to design analogues with improved selectivity profiles, thereby reducing off-target effects.
-
Overcoming drug resistance: The development of inhibitors that are effective against a broader range of kinase mutations remains a critical challenge.
-
Exploring novel kinase targets: The N-(pyridin-3-yl)pyrimidin-4-amine scaffold may be a valuable starting point for developing inhibitors against other clinically relevant kinases.
This guide has provided a comparative overview of the SAR of N-(pyridin-3-yl)pyrimidin-4-amine analogues, supported by experimental data and detailed protocols. By understanding the principles outlined herein, researchers can make more informed decisions in the design and development of the next generation of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-(Pyridin-3-yl)pyrimidin-4-amine
In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. For researchers and drug development professionals, understanding the cross-reactivity of a lead compound is not merely an academic exercise but a crucial step in preclinical evaluation. This guide provides an in-depth comparative analysis of the cross-reactivity of 6-(Pyridin-3-yl)pyrimidin-4-amine , a scaffold of significant interest in kinase inhibitor development. We will delve into the rationale behind cross-reactivity studies, present a detailed experimental framework for assessing kinase selectivity, and provide illustrative data to guide the interpretation of such studies.
Introduction: The Prominence of the Pyridinylpyrimidine Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, frequently appearing in the development of kinase inhibitors.[1][2][3][4] Its derivatives have shown promise as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2), making them attractive candidates for cancer therapy.[5][6] However, the ATP-binding site of kinases, the typical target for such inhibitors, shares a degree of structural conservation across the kinome. This homology can lead to off-target binding, resulting in unforeseen biological effects and potential toxicities. Therefore, a comprehensive understanding of the selectivity profile of any new pyridinylpyrimidine-based inhibitor is paramount.
This guide will use this compound as a case study to illustrate the principles and practices of cross-reactivity profiling, providing a framework for researchers to evaluate their own compounds.
The Rationale for Cross-Reactivity Profiling
The human kinome comprises over 500 protein kinases, and achieving absolute selectivity for a single kinase is a formidable challenge. Off-target inhibition can lead to a variety of outcomes, some of which may be therapeutically beneficial (polypharmacology), while others can cause adverse effects.[7] Proactively identifying these off-target interactions is a cornerstone of modern drug development. It allows for:
-
Early identification of potential liabilities: Unforeseen off-target effects can derail a drug development program in later stages. Early profiling mitigates this risk.
-
Rationalization of in vivo observations: Unexpected phenotypes in cellular or animal models can often be explained by off-target activities.
-
Guidance for medicinal chemistry efforts: Understanding the structure-activity relationship for both on-target and off-target kinases can guide the design of more selective compounds.[8]
-
Discovery of new therapeutic opportunities: A compound's polypharmacology may reveal novel applications for different diseases.
The following sections will outline a robust strategy for conducting a cross-reactivity study of this compound, comparing it to other hypothetical inhibitors with similar scaffolds.
Experimental Design: A Multi-tiered Approach to Kinase Selectivity Profiling
A comprehensive assessment of kinase inhibitor selectivity typically involves a tiered approach, starting with broad screening and progressing to more detailed characterization of identified hits.[7]
Tier 1: Large-Scale Kinase Panel Screening
The initial step is to screen the compound against a large, representative panel of kinases at a single high concentration (e.g., 1 or 10 µM). This provides a broad overview of the compound's selectivity. Several commercial services offer such profiling using various assay formats.[7]
Experimental Protocol: Single-Concentration Kinase Panel Screen
-
Compound Preparation: Dissolve this compound and comparator compounds in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Prepare assay plates containing a panel of recombinant human kinases (e.g., the scanMAX panel from DiscoverX, which covers over 400 kinases).
-
Compound Dosing: Add the test compounds to the assay plates to a final concentration of 10 µM. Include a DMSO vehicle control and a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control.
-
Assay Execution: Perform the kinase activity or binding assay according to the manufacturer's protocol. Common formats include radiometric assays (e.g., 33P-ATP filter binding), fluorescence-based assays (e.g., Z'-LYTE™), or competitive binding assays (e.g., KINOMEscan™).[9][10]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for identifying a "hit" is >70% inhibition.[7]
Illustrative Workflow for Kinase Selectivity Profiling
Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.
Tier 2: IC50 Determination
For the kinases identified as hits in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each off-target.
Experimental Protocol: IC50 Determination
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold dilution series is common, starting from a top concentration of 10 µM.
-
Assay Execution: Perform the kinase assays as described in Tier 1, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 3: Cellular Target Engagement and Functional Assays
Biochemical assays with recombinant enzymes may not always translate to a cellular context. Therefore, it is crucial to validate key on- and off-target activities in relevant cell lines.[11]
Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)
-
Cell Line Preparation: Use a cell line that endogenously expresses the target kinase or transiently transfect cells with a plasmid encoding a NanoLuc®-kinase fusion protein.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Assay Execution: Add the NanoBRET™ tracer and NanoLuc® substrate.
-
Data Analysis: Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement.
Comparative Data Analysis
To illustrate the output of such a study, the following table presents hypothetical cross-reactivity data for this compound and two other hypothetical aminopyrimidine-based inhibitors (Compound A and Compound B). The selected off-target kinases are chosen based on their structural similarity to CDK2 and known promiscuity of related scaffolds.[12][13]
| Kinase | This compound IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) |
| CDK2 (On-Target) | 64 | 45 | 82 |
| CDK1 | 280 | 150 | 950 |
| CDK9 | 450 | 320 | >10,000 |
| GSK3β | 1,200 | 850 | >10,000 |
| PLK1 | 3,500 | 1,800 | >10,000 |
| Aurora A | >10,000 | 5,600 | >10,000 |
| Aurora B | 8,900 | 4,200 | >10,000 |
| FGFR1 | >10,000 | >10,000 | 780 |
| VEGFR2 | >10,000 | >10,000 | 1,500 |
Interpretation of Hypothetical Data:
-
This compound: This compound demonstrates good potency for its intended target, CDK2. It shows moderate off-target activity against other CDKs (CDK1 and CDK9) and weaker activity against GSK3β and PLK1. The selectivity against the Aurora kinases and the receptor tyrosine kinases (FGFR1, VEGFR2) is excellent.
-
Compound A: While slightly more potent against CDK2, Compound A exhibits a broader off-target profile, with more potent inhibition of other CDKs and Aurora kinases. This suggests a less desirable selectivity profile compared to the parent compound.
-
Compound B: Compound B shows comparable on-target potency but a significantly improved selectivity profile against the tested panel, with the exception of some weak activity against FGFR1 and VEGFR2. This might be a more promising candidate for further development, although the FGFR/VEGFR activity would warrant further investigation.
Decision Tree for Interpreting Cross-Reactivity Data
Caption: A decision-making framework based on cross-reactivity data.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting cross-reactivity studies, using this compound as a representative example. The hypothetical data illustrates how comparative analysis can reveal subtle but critical differences between structurally related compounds, guiding the selection of the most promising candidates for further development.
For researchers working with this and related scaffolds, the key takeaways are:
-
Profile early and broadly: Do not underestimate the value of comprehensive kinase profiling in the early stages of drug discovery.
-
Context is crucial: Interpret selectivity data in the context of the intended therapeutic application and the known biology of the off-targets.
-
Iterate and optimize: Use cross-reactivity data to inform the next cycle of medicinal chemistry and rationally design more selective inhibitors.
By adhering to these principles, the scientific community can more effectively navigate the complexities of the kinome and develop safer, more effective targeted therapies.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Privileged Structure in Modern Kinase Inhibition
A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors for Researchers and Drug Development Professionals
The pyrimidine ring, a fundamental component of DNA and RNA, has emerged as a powerhouse in medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1] Its ability to mimic the adenine ring of ATP allows pyrimidine-based compounds to effectively compete for the ATP-binding site of a wide array of kinases, making it a "privileged scaffold" in cancer therapy and beyond.[2][3] This guide provides a comparative analysis of key pyrimidine-based kinase inhibitors, delving into their mechanisms of action, selectivity, pharmacokinetic profiles, and the experimental methodologies used to evaluate their performance.
The Strategic Advantage of the Pyrimidine Core
The success of the pyrimidine scaffold lies in its structural and chemical properties. As a bioisostere of the purine core of ATP, it provides a foundational framework for designing ATP-competitive inhibitors.[3] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[4] Furthermore, the pyrimidine ring serves as a versatile anchor for various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] This adaptability has led to the development of a diverse range of pyrimidine-based inhibitors targeting various kinase families, including EGFR, BTK, CDKs, and JAKs.[6][7][8][9]
A Comparative Look at Key Pyrimidine-Based Kinase Inhibitors
To illustrate the versatility and clinical impact of this scaffold, we will compare a selection of FDA-approved pyrimidine-based kinase inhibitors targeting different kinase families.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR are a hallmark of several cancers, most notably non-small cell lung cancer (NSCLC).[10] Pyrimidine-based inhibitors have revolutionized the treatment of EGFR-mutant tumors.
-
Afatinib is an irreversible inhibitor of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[8] It covalently binds to a cysteine residue in the kinase domain, leading to sustained inhibition of downstream signaling pathways.[8]
-
Osimertinib is a third-generation, irreversible EGFR inhibitor designed to be effective against both sensitizing EGFR mutations and the T790M resistance mutation, which often arises after treatment with earlier-generation inhibitors.[11] Its mono-anilino-pyrimidine structure allows for high selectivity for mutant EGFR over wild-type EGFR, thereby reducing off-target toxicities.[11]
Data Presentation: Comparative Efficacy of Afatinib vs. Osimertinib in NSCLC
| Clinical Endpoint | Afatinib | Osimertinib | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) in patients with brain metastasis | 10.9 months | 22.1 months | 0.45 (0.21–0.96) | 0.038 | [12] |
| Median Progression-Free Survival (PFS) in patients with uncommon EGFR mutations | 11.0 months | 7.0 months | Not directly reported | 0.044 | [13][14] |
| Objective Response Rate (ORR) in patients with uncommon EGFR mutations | 60.6% | 50.3% | Not applicable | 0.610 | [13][14] |
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a critical component of the B-cell receptor signaling pathway, making it a key target in B-cell malignancies.[9]
-
Ibrutinib , a first-in-class BTK inhibitor, utilizes a pyrazolo[3,4-d]pyrimidine scaffold.[9] It forms an irreversible covalent bond with a cysteine residue in the BTK active site, leading to potent and sustained inhibition of B-cell signaling.[9]
Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors
CDK4 and CDK6 are key regulators of the cell cycle, and their dysregulation is common in many cancers, particularly hormone receptor-positive breast cancer.[6][8]
-
Palbociclib, Ribociclib, and Abemaciclib are all FDA-approved CDK4/6 inhibitors that share a common pyridine-amine-pyrimidine scaffold.[8] This core structure facilitates hydrogen bonding with the hinge region of the CDK4/6 active site, leading to cell cycle arrest.[8]
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases plays a crucial role in cytokine signaling and immune responses.[15]
-
Tofacitinib and Upadacitinib are pyrimidine-based JAK inhibitors approved for the treatment of inflammatory diseases like rheumatoid arthritis.[15] Their design leverages the pyrimidine scaffold to achieve potent and, in the case of upadacitinib, selective inhibition of JAK1.[15]
Experimental Protocols for Evaluating Pyrimidine-Based Kinase Inhibitors
The development and characterization of kinase inhibitors rely on a suite of robust experimental assays. Here, we detail key methodologies for their comparative analysis.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrimidine-based inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing a purified recombinant kinase, a specific substrate (peptide or protein), and ATP.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer to wells containing serial dilutions of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assays: Measuring the depletion of ATP.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay
Objective: To confirm that the inhibitor binds to its intended kinase target within a cellular context.
Methodology (NanoBRET™ Target Engagement Assay): [15]
-
Cell Preparation:
-
Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
-
Assay Procedure:
-
Treat the transfected cells with varying concentrations of the pyrimidine-based inhibitor.
-
Add a cell-permeable fluorescent tracer that also binds to the kinase's ATP-binding site.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
-
Data Analysis:
-
Plot the BRET signal against the inhibitor concentration to determine the cellular IC50, which reflects the inhibitor's potency in a live-cell environment.
-
Western Blot Analysis of Downstream Signaling
Objective: To assess the inhibitor's effect on the phosphorylation of downstream substrates of the target kinase, confirming its functional activity in a signaling pathway.
Methodology: [16]
-
Cell Treatment and Lysis:
-
Treat cultured cells with the pyrimidine-based inhibitor at various concentrations and for different durations.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification and Separation:
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities to determine the relative levels of phosphorylated substrate.
-
Visualizing Key Concepts
Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Experimental Workflow: Western Blotting
Caption: A streamlined workflow for Western blot analysis of kinase inhibitor effects.
Future Directions and Overcoming Resistance
Despite the success of pyrimidine-based kinase inhibitors, acquired resistance remains a significant clinical challenge.[11][13] Resistance mechanisms can include secondary mutations in the kinase domain that prevent inhibitor binding, as well as the activation of bypass signaling pathways.[11] The development of next-generation pyrimidine-based inhibitors focuses on:
-
Targeting resistance mutations: As exemplified by osimertinib, designing inhibitors that are effective against common resistance mutations is a key strategy.[11]
-
Developing dual-target inhibitors: Pyrimidine scaffolds are being utilized to create inhibitors that can simultaneously target multiple kinases, potentially overcoming resistance mediated by pathway redundancy.[1][17]
-
Improving selectivity: Enhancing the selectivity of inhibitors for their target kinase over other kinases can minimize off-target effects and improve the therapeutic window.[18]
The pyrimidine scaffold continues to be a cornerstone of modern drug discovery. Its inherent advantages and chemical tractability ensure that it will remain a critical component in the development of novel and more effective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 15. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(Pyridin-3-yl)pyrimidin-4-amine
This document provides a detailed, procedural guide for the safe and compliant disposal of 6-(Pyridin-3-yl)pyrimidin-4-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is designed to provide clear, actionable steps, grounded in established safety protocols and regulatory standards, ensuring that the disposal process for this compound is managed with the highest degree of care. The procedures outlined herein are based on the known hazards of its constituent chemical groups—pyridine and pyrimidine—and are aligned with federal regulations.
Part 1: Hazard Assessment and Characterization
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a robust hazard assessment can be conducted by examining its structural motifs and data from analogous compounds. The molecule contains a pyridine ring and a pyrimidine amine structure, both of which inform its toxicological and chemical profile. Pyridine and its derivatives are recognized as hazardous substances, and pyrimidine amines can also present significant health risks.[1][2]
Based on data from structurally similar compounds like 4-(Pyridin-3-yl)pyrimidin-2-amine and 3-Aminopyridine, this compound should be treated as a hazardous substance with the potential for acute toxicity and irritation.[3][4]
Table 1: Extrapolated Hazard Profile for this compound
| Hazard Category | Description | Rationale & Supporting Evidence |
| Acute Oral Toxicity | Toxic or harmful if swallowed. | Analogous compounds show GHS classifications for acute oral toxicity.[4] Pyridine itself is harmful if ingested. |
| Acute Dermal Toxicity | Potentially harmful in contact with skin. | 3-Aminopyridine is classified as harmful in contact with skin.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Pyridine can cause mild dermal irritation.[2] Similar aminopyrimidine compounds are classified as skin irritants.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Pyridine is a moderate ocular irritant.[2] This is a common hazard for amine-containing heterocyclic compounds.[4][5] |
| Target Organ Toxicity | May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure. | Inhalation of pyridine derivatives can irritate the respiratory system.[4][5] |
| Environmental Hazard | Potentially mobile in the environment due to water solubility.[6] | Pyridine is water-soluble and can persist in the environment.[2] Waste must be managed to prevent release into waterways.[7] |
Part 2: Regulatory Compliance Overview
All laboratory operations in the United States, including waste disposal, are governed by federal and state regulations. Adherence to these standards is mandatory.
-
OSHA Laboratory Standard (29 CFR 1910.1450) : This standard mandates the development of a written Chemical Hygiene Plan (CHP) for all laboratories.[8][9][10] Your institution's CHP is the primary document outlining the specific procedures for handling hazardous chemicals, including waste generation, storage, and disposal.[11][12] This guide should be used as a supplement to your site-specific CHP.
-
Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave" management.[13][14] this compound waste must be classified and managed as hazardous chemical waste according to EPA guidelines.[1][15][16]
Part 3: Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure all necessary engineering controls are functioning and proper PPE is worn. The causality is clear: effective prevention is the most reliable safety protocol.
-
Engineering Controls : All handling of solid this compound and preparation of its solutions must be conducted within a properly functioning and certified chemical fume hood.[17] This is the primary method to minimize inhalation exposure.
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a significant risk of splashing.
-
Skin Protection : A flame-retardant, fully buttoned lab coat must be worn.
-
Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is critical to consult the glove manufacturer's compatibility chart for resistance to pyridine and related solvents. Double-gloving is recommended when handling the pure compound.
Part 4: Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that begins at the moment waste is generated.
Step 1: Waste Identification and Segregation
Properly characterizing and segregating waste is the most critical step to ensure safe and compliant disposal.[14] Do not mix incompatible waste streams.
-
Solid Waste : This includes excess or expired this compound, contaminated weigh boats, spatulas, and disposable labware. Collect this waste in a dedicated, compatible hazardous waste container.[1]
-
Liquid Waste : This includes reaction mixtures, mother liquors, and solvent rinses containing the compound. Collect in a sealable, airtight, and compatible liquid waste container.[17]
-
Contaminated PPE : Disposable items such as gloves, bench paper, and wipes that are contaminated with the compound must be collected in a designated hazardous waste bag or container.[1]
Step 2: Containerization and Labeling
Waste containers must be in good condition, compatible with the chemical, and always kept closed except when adding waste.[13][18]
-
Container Selection : Use high-density polyethylene (HDPE) or other chemically resistant containers for both solid and liquid waste.
-
Labeling : As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any solvents present.
-
The approximate quantities or concentration.
-
The date of waste generation.
-
Step 3: On-Site Storage
Store sealed hazardous waste containers in a designated and secure waste accumulation area within the laboratory. This area should be well-ventilated and away from drains and incompatible materials.
Step 4: Final Disposal
The ultimate disposal of nitrogen-containing heterocyclic compounds like this is typically achieved through high-temperature incineration by a licensed facility.[15]
-
Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) office or the designated Chemical Hygiene Officer to arrange for the collection of the waste.
-
Licensed Contractor : Your EHS department will coordinate with a licensed hazardous waste disposal contractor for transport and final disposal, ensuring compliance with all EPA and Department of Transportation (DOT) regulations.[14]
Part 5: Emergency Procedures – Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup
-
Minor Spill (in a fume hood) :
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material like vermiculite or sand.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
-
-
Major Spill (outside a fume hood) :
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, close the doors to the lab to contain any vapors.
-
Contact your institution's emergency response team and EHS office immediately.
-
Accidental Exposure
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]
-
Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[17]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]
Part 6: Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Decision workflow for compliant waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-(Pyridin-3-yl)pyrimidin-2-amine | C9H8N4 | CID 12450582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. osha.gov [osha.gov]
- 9. mastercontrol.com [mastercontrol.com]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. compliancy-group.com [compliancy-group.com]
- 12. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 13. pfw.edu [pfw.edu]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. epa.gov [epa.gov]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. epa.gov [epa.gov]
- 19. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
